Magnesium bisglycinate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
14783-68-7 |
|---|---|
Molecular Formula |
C4H8MgN2O4 |
Molecular Weight |
172.42 g/mol |
IUPAC Name |
magnesium bis(2-aminoacetate) |
InChI |
InChI=1S/2C2H5NO2.Mg/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 |
InChI Key |
AACACXATQSKRQG-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Mg+2] |
Other CAS No. |
14783-68-7 |
Synonyms |
is(glycinato)magnesium magnesium bis(glycinate) magnesium diglycinate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Magnesium Bisglycinate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies associated with magnesium bisglycinate. The content is curated to serve as a core reference for professionals in research and drug development.
Introduction
This compound, also known as magnesium diglycinate, is a chelated form of magnesium where magnesium is bound to two molecules of the amino acid glycine (B1666218).[1][2] This chelation process results in a compound with superior bioavailability and gastrointestinal tolerance compared to inorganic magnesium salts like magnesium oxide.[3][4] The glycine molecules form a protective shell around the magnesium ion, allowing it to be absorbed intact through the dipeptide channels in the small intestine.[5][6] This mechanism avoids competition with other minerals for absorption pathways and reduces the common laxative effect associated with other magnesium forms.[4][5]
Chemical Structure and Properties
This compound is a metal-amino acid chelate. The central magnesium ion (Mg²⁺) is bonded to two glycine molecules. The bonding involves both the carboxyl group and the α-amino group of glycine, forming two stable five-membered rings.[7][8] This chelated structure is key to its high stability and bioavailability.[3][4]
The chemical structure of this compound chelate is depicted below.
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| Chemical Name | This compound, Magnesium Diglycinate | [1][3] |
| CAS Number | 14783-68-7 | [5][9][10] |
| Molecular Formula | C₄H₈MgN₂O₄ | [5][9][10] |
| Molecular Weight | 172.42 g/mol | [5][9][10] |
| Appearance | White to off-white powder | [10][11] |
| Elemental Magnesium | ~14.1% by mass | [3][5] |
| Solubility | Soluble to slightly soluble in water | [9][[“]] |
| Melting Point | Decomposes above 360°C | [[“]] |
| pH (1% solution) | Approximately 10 | [9] |
Experimental Protocols
The synthesis and characterization of this compound involve several key experimental procedures. Below are detailed methodologies for its synthesis and subsequent analytical characterization.
A common laboratory-scale synthesis of this compound involves the reaction of a magnesium source, such as magnesium oxide or magnesium carbonate, with glycine in an aqueous solution.[10][13]
Objective: To synthesize this compound chelate.
Materials:
-
Glycine
-
Magnesium Hydroxide (B78521) (or Magnesium Oxide/Carbonate)
-
Deionized water
-
Reaction vessel (e.g., four-hole reaction flask)
-
Stirring apparatus
-
Heating mantle
-
Vacuum filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Dissolve a measured amount of glycine in deionized water in the reaction vessel with stirring. For example, 75g of glycine in 100g of deionized water.[14]
-
Heat the solution to 70-85°C to facilitate the dissolution of glycine.[10][14]
-
Slowly add a stoichiometric amount of magnesium hydroxide (e.g., 20g) to the glycine solution while maintaining the temperature and stirring.[14]
-
Allow the reaction to proceed for 2-3 hours.[14]
-
After the reaction, apply a vacuum and stir to concentrate the solution for 2-3 hours at 70-80°C.[14]
-
Cool the concentrated solution to approximately 45-50°C.[14]
-
Precipitate the this compound by adding ethanol (B145695) and stirring until the mixture reaches room temperature.[14]
-
Collect the precipitate by vacuum filtration using a Büchner funnel.[14]
-
Wash the product with ethanol to remove any unreacted starting materials.[13]
-
Dry the final product in a vacuum oven at 40°C for 2 hours.[14]
The synthesized this compound should be characterized to confirm its identity, purity, and structure.
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the chelation of magnesium by glycine through the identification of characteristic bond vibrations.
Methodology:
-
Prepare a sample by mixing a small amount of the dried this compound with potassium bromide (KBr) and pressing it into a pellet.
-
Obtain the FTIR spectrum of the sample over a range of 4000-400 cm⁻¹.
-
Analyze the spectrum for shifts in the characteristic absorption bands of the amino (-NH₂) and carboxyl (-COO⁻) groups of glycine, which indicate coordination with the magnesium ion. The formation of COO-Mg bonds and the disappearance of certain glycine-specific peaks are indicative of chelate formation.[5][8]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the structure of the this compound complex in solution.
Methodology:
-
Dissolve a sample of this compound in a suitable deuterated solvent, such as D₂O.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts and coupling constants of the protons and carbons in the glycine moieties. Changes in the chemical environment upon chelation will result in shifts in the NMR signals compared to free glycine.[11][15]
3.2.3. Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability and composition of the this compound, including its hydration state.
Methodology:
-
Place a small, accurately weighed sample of this compound into the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature.
-
Analyze the resulting thermogram to identify temperature ranges of decomposition and to quantify the loss of water and organic components.[16][17]
The general workflow for the synthesis and characterization of this compound is outlined below.
References
- 1. This compound (Glycinate) - What you Need to Know [88herbs.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. Why this compound is a smart choice [kalahealth.eu]
- 4. Magnesium Glycinate Reagent|For Research [benchchem.com]
- 5. omundernaehrung.com [omundernaehrung.com]
- 6. [PDF] High Absorption Magnesium | Semantic Scholar [semanticscholar.org]
- 7. EP0262178B1 - Amino acid chelated compositions for delivery to specific biological tissue sites - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. The glycine transporter GLYT1 in human intestine: expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis routes of this compound [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. consensus.app [consensus.app]
- 13. meixi-mgo.com [meixi-mgo.com]
- 14. CN103626669A - Preparation method of magnesium glycinate chelate - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Chemical and Biological Evaluation of a Glycine Tripeptide Chelate of Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of Magnesium Bisglycinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium bisglycinate, a chelated form of magnesium, offers superior bioavailability and reduced gastrointestinal side effects compared to other magnesium salts.[1] This technical guide provides an in-depth overview of the synthesis and purification methods for high-purity this compound. It includes detailed experimental protocols, a summary of quantitative data, and visual representations of key processes to support research and development in the pharmaceutical and nutraceutical industries.
Introduction
Magnesium is an essential mineral involved in over 300 enzymatic reactions in the human body. Its supplementation is crucial for various physiological functions, including muscle and nerve function, energy metabolism, and bone health.[1][2] this compound, also known as magnesium diglycinate, is a chelated compound where magnesium is bound to two molecules of the amino acid glycine (B1666218).[1][3] This chelation enhances its absorption and tolerability.[1] The synthesis of pure, fully reacted this compound is critical to ensure its efficacy and safety. This guide details the prevalent synthesis and purification methodologies for producing high-quality this compound.
Synthesis of this compound
The primary method for synthesizing this compound is through a chelation reaction between a magnesium source and glycine in an aqueous solution. The general chemical equation for this reaction is:
Mg(OH)₂ + 2 C₂H₅NO₂ → Mg(C₂H₄NO₂)₂ + 2 H₂O
Several variations of this method exist, primarily differing in the magnesium source, reaction conditions, and subsequent purification steps.
Common Synthesis Routes
Two primary synthesis routes are commonly employed:
-
Aqueous Chelation: This is the most common method, involving the reaction of a magnesium salt with glycine in water.
-
Mechanochemical Synthesis: A less common, solvent-free approach that utilizes mechanical force to initiate the chemical reaction.
Experimental Protocols
This "green synthesis" method utilizes water as the solvent and avoids the use of organic solvents for precipitation.[4]
Materials:
-
Glycine (C₂H₅NO₂)
-
Magnesium Hydroxide (B78521) (Mg(OH)₂)
-
Deionized Water
Procedure:
-
Dissolution: Dissolve 500g (6.7 mol) of glycine in 1000 mL of deionized water in a suitable reaction vessel.
-
Heating: Heat the solution to 85°C with continuous stirring until the glycine is fully dissolved.
-
Reaction: Slowly add 130g (2.2 mol) of magnesium hydroxide to the glycine solution in two portions. Maintain the reaction temperature at 85°C for 2 hours with constant agitation. A 3.05:1 molar ratio of glycine to magnesium hydroxide is used.[4]
-
Filtration: After the reaction is complete, filter the hot solution to remove any unreacted magnesium hydroxide and other insoluble impurities.
-
Crystallization: Allow the filtrate to cool to room temperature to induce the crystallization of this compound.
-
Isolation: Collect the wet product by filtration.
-
Drying: Dry the collected crystals under vacuum at 105°C for 2 hours to obtain the final product.
This protocol provides an alternative magnesium source for the chelation reaction.[5]
Materials:
-
Glycine (C₂H₅NO₂)
-
Basic Magnesium Carbonate ((MgCO₃)₄·Mg(OH)₂·5H₂O)
-
Deionized Water
Procedure:
-
Reaction Slurry: Prepare a slurry by reacting 1.8 g of basic magnesium carbonate (containing 26.1% Mg) with 3.0 g of glycine in 30 g of deionized water.
-
Heating and Agitation: Heat the slurry to 75°C and agitate for 30 minutes.
-
Cooling: Cool the resulting slurry.
-
Drying: The product can be oven-dried at 55°C under vacuum.
This method offers a solvent-free alternative for the synthesis of this compound.[4]
Materials:
-
Glycine (C₂H₅NO₂)
-
Magnesium Hydroxide (Mg(OH)₂)
-
95% Ethanol (B145695) (for washing)
Procedure:
-
Milling: Place 0.75 kg of glycine into a laboratory-scale vertical ball mill.
-
Reaction Initiation: Adjust the mill speed to 1200 rpm and add 0.2 kg of magnesium hydroxide. Use water cooling to maintain the temperature between 20°C and 60°C.
-
Staged Addition: After 30 minutes of reaction, add another 0.10 kg of magnesium hydroxide and continue to stir for 65 minutes. Finally, add 0.033 kg of magnesium hydroxide and stir for an additional 40 minutes.
-
Washing and Filtration: Wash the resulting product with 95% ethanol and filter.
-
Drying: Dry the product to obtain this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and purification of this compound.
Purification of this compound
Purification is a critical step to ensure the removal of unreacted starting materials, by-products, and other impurities. The primary methods for purification are filtration, crystallization, and washing.
Filtration
Filtration is employed to separate the soluble this compound from insoluble impurities, such as unreacted magnesium oxide or hydroxide. This is typically performed on the hot reaction mixture.
Crystallization
Crystallization is a key step for obtaining a high-purity product. This is generally achieved by cooling a concentrated solution of this compound, which causes the product to precipitate out of the solution.[4] Some methods also employ the addition of a non-solvent, such as ethanol, to induce precipitation.
Washing
The crystallized product is often washed with a suitable solvent, such as ethanol, to remove any remaining soluble impurities.[4]
Drying
The final step is drying the purified crystals to remove any residual solvent. Common drying methods include vacuum drying, freeze-drying, or air drying at low temperatures to prevent degradation of the product.[4]
Quantitative Data
The following table summarizes key quantitative data from various synthesis and analysis methods.
| Parameter | Value | Method/Source | Reference |
| Synthesis | |||
| Molar Ratio (Glycine:Mg) | 2:1 | Aqueous Chelation | [6] |
| Molar Ratio (Glycine:Mg(OH)₂) | 3.05:1 | Green Synthesis | |
| Reaction Temperature | 50-90°C | Aqueous Chelation | [6][7] |
| Reaction Time | 0.5 - 6 hours | Aqueous Chelation | [5][7] |
| Yield | 98% | Mechanochemical | [4] |
| Yield | 94% | Aqueous Chelation | |
| Product Characteristics | |||
| Magnesium Content | 11.5% | Final Product | |
| Magnesium Content | 13.9% | Final Product | |
| Elemental Magnesium | 14.1% by mass | Final Product | [3] |
| Purity | 99.6% | Final Product | [8] |
| Purity | 99.8% | Final Product | [4] |
| Water Solubility | 2 mg/mL | - | [9] |
Quality Control and Analytical Characterization
Ensuring the purity and identity of the final product is paramount. Several analytical techniques are employed for the characterization of this compound.
Spectroscopic Methods
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chelation of magnesium to glycine. The spectrum of this compound will show characteristic shifts in the vibrational frequencies of the amino (-NH₂) and carboxyl (-COO⁻) groups of glycine upon chelation with magnesium.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the this compound complex and to detect the presence of impurities.[11]
Other Analytical Techniques
-
Mass Spectrometry: This technique is used to confirm the molecular weight of the this compound complex.
-
Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) can be used to study the thermal stability and decomposition of the compound.
-
X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of this compound and to identify different polymorphic forms. Magnesium glycinate (B8599266) can exist in various crystalline forms, including a dihydrated polymorph.[2][12][13]
Purity and Contaminant Testing
-
Heavy Metals Analysis: Testing for heavy metals such as lead, arsenic, cadmium, and mercury is crucial for ensuring the safety of the product.[14]
-
Microbiological Analysis: The final product should be tested for the absence of harmful bacteria, yeast, and mold.[14]
Absorption and Signaling Pathways
The superior bioavailability of this compound is attributed to its absorption mechanism. Unlike inorganic magnesium salts that are absorbed as free magnesium ions, this compound can be absorbed intact through dipeptide channels in the intestine.[10][15]
Magnesium Absorption Pathways
Magnesium is absorbed in the intestine through two main pathways:
-
Paracellular Pathway: Passive diffusion of magnesium ions between the intestinal epithelial cells.
-
Transcellular Pathway: Active transport of magnesium ions through channels (like TRPM6 and TRPM7) in the apical membrane of enterocytes.[16][17][18]
Dipeptide Absorption of this compound
The chelated structure of this compound allows it to be recognized and transported by the dipeptide transporters (like PEPT1) in the small intestine. This pathway is generally more efficient and less prone to competition with other minerals compared to the ionic absorption pathways.[10]
Intestinal Absorption and Cellular Uptake Diagram
Caption: Intestinal absorption pathways of this compound versus inorganic magnesium salts.
Conclusion
The synthesis and purification of this compound require careful control of reaction conditions and rigorous purification and quality control measures to produce a high-purity, effective, and safe product. The methods outlined in this guide provide a comprehensive overview for researchers and professionals in the field. The unique absorption pathway of this compound underscores its importance as a superior form of magnesium supplementation. Further research into optimizing synthesis processes and exploring different polymorphic forms may lead to even more effective magnesium therapeutics.
References
- 1. wbcil.com [wbcil.com]
- 2. US9394318B2 - Crystal polymorph of magnesium glycinate dihydrate and process for its preparation - Google Patents [patents.google.com]
- 3. Magnesium Glycinate Reagent|For Research [benchchem.com]
- 4. meixi-mgo.com [meixi-mgo.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. [PDF] this compound as safe form for mineral supplementation in human nutrition | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and Chemical and Biological Evaluation of a Glycine Tripeptide Chelate of Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 14783-68-7 [chemicalbook.com]
- 10. omundernaehrung.com [omundernaehrung.com]
- 11. arrowsupplements.com [arrowsupplements.com]
- 12. Magnesium glycinate - Wikipedia [en.wikipedia.org]
- 13. US20140186408A1 - Crystal polymorph of magnesium glycinate dihydrate and process for its preparation - Google Patents [patents.google.com]
- 14. lovelifesupplements.co.uk [lovelifesupplements.co.uk]
- 15. Bioavailability of magnesium diglycinate vs magnesium oxide in patients with ileal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Magnesium Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Magnesium: Biochemistry, Nutrition, Detection, and Social Impact of Diseases Linked to Its Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Choreography of Magnesium Bisglycinate: A Technical Guide
For Immediate Release
A Deep Dive into the Cellular Mechanisms of a Highly Bioavailable Magnesium Chelate for Researchers, Scientists, and Drug Development Professionals.
This technical guide elucidates the intricate cellular and molecular mechanisms of action of magnesium bisglycinate, a chelated form of magnesium known for its enhanced bioavailability. By dissecting its absorption, dissociation, and the distinct yet synergistic roles of its constituent parts—magnesium and glycine (B1666218)—this document provides a comprehensive resource for the scientific community engaged in mineral research and therapeutic development.
Absorption and Bioavailability: A Tale of Two Pathways
This compound is a chelate where one magnesium atom is bonded to two molecules of the amino acid glycine. This structure is key to its enhanced absorption profile compared to inorganic salts like magnesium oxide.[1] A significant portion of this compound is absorbed intact through dipeptide channels in the intestine, a pathway typically used for the absorption of small peptides.[1] This mechanism avoids competition with other minerals for the same transport sites and is less dependent on stomach acid for dissolution.[2]
Quantitative Bioavailability Data
Clinical studies have sought to quantify the bioavailability of various magnesium forms. While results can vary based on study design and population, a general trend towards the superior bioavailability of organic magnesium salts, including bisglycinate, has been observed. The following table summarizes findings from comparative studies.
| Magnesium Form | Bioavailability Metric | Value | Study Population | Reference |
| This compound | Intestinal Permeability (Caco-2 cells) | Higher than Sucrosomial Magnesium | In vitro | [1] |
| Change in Red Blood Cell Mg²+ conc. at 24h | +1.3% | Healthy Adults | [3][4] | |
| Magnesium Citrate (B86180) | Change in Red Blood Cell Mg²+ conc. at 24h | +4.6% | Healthy Adults | [3][4] |
| Urinary Excretion (Ae 0-24h) | Higher than MgO | Healthy Males | [5] | |
| Magnesium Oxide | Change in Red Blood Cell Mg²+ conc. at 24h | +3.4% | Healthy Adults | [3][4] |
| Urinary Excretion (Ae 0-24h) | Lower than Mg Citrate | Healthy Males | [5] | |
| Plasma Mg²+ levels | Significant increase at 1h post-intake | Healthy Adults | [6][7] |
Note: A 2024 clinical study observed no significant increase in plasma magnesium levels after oral intake of this compound in their specific protocol, highlighting the need for further research to clarify discrepancies in findings.[6][7]
Figure 1. Absorption pathways of this compound.
Cellular Actions of Magnesium (Mg²⁺)
Once it enters the cellular environment, the dissociated magnesium ion is a critical player in a vast number of physiological processes.[2] It is the second most abundant intracellular cation and acts as a cofactor for over 300 enzymatic reactions.[2]
Role in Cellular Energetics
Magnesium is indispensable for energy production. The primary energy currency of the cell, adenosine (B11128) triphosphate (ATP), is biologically active primarily as a complex with magnesium (Mg-ATP).[2] Magnesium stabilizes the ATP molecule and facilitates the transfer of phosphate (B84403) groups in enzymatic reactions.
Figure 2. Magnesium's role in ATP-dependent enzymatic reactions.
Regulation of Ion Channels and Receptors
Magnesium exerts significant control over neuronal excitability through its interaction with various ion channels and receptors. A key action is the voltage-dependent block of the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel crucial for synaptic plasticity.[8][9][10][11][12] At resting membrane potential, Mg²⁺ physically occludes the channel pore, preventing excessive calcium influx and excitotoxicity.
Cellular Actions of Glycine
Glycine, the simplest amino acid, is not merely a component of the chelate for absorption but also a functionally active molecule, primarily as a neurotransmitter.
Inhibitory Neurotransmission
In the spinal cord and brainstem, glycine is a major inhibitory neurotransmitter. It binds to and activates glycine receptors (GlyRs), which are ligand-gated chloride (Cl⁻) channels.[13] Activation of GlyRs leads to an influx of Cl⁻, hyperpolarizing the postsynaptic neuron and reducing its excitability.
Figure 3. Glycine's inhibitory action via the Glycine Receptor.
Excitatory Co-agonist at NMDA Receptors
In contrast to its inhibitory role in the brainstem and spinal cord, glycine acts as an essential co-agonist at NMDA receptors throughout the brain.[8][9][10][11][12] Both glutamate (B1630785) and glycine must bind to the NMDA receptor for it to open. This dual-agonist requirement is a critical regulatory feature of glutamatergic neurotransmission.
The Glycine Cleavage System
The primary catabolic pathway for glycine is the mitochondrial glycine cleavage system (GCS).[13][14][15][16][17][18][19][20] This multi-enzyme complex breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit that enters the folate metabolism pathway.
The Interplay of Magnesium and Glycine at the NMDA Receptor
The NMDA receptor is a fascinating point of convergence for the actions of both components of this compound. While glycine binding is required for the receptor to open, magnesium is responsible for its voltage-dependent block.[8][9][10][11][12] Interestingly, studies have shown that extracellular Mg²⁺ can allosterically increase the affinity of the NMDA receptor for glycine.[8][9] This suggests a complex modulatory relationship where magnesium not only blocks the channel but also enhances the sensitivity of the receptor to its co-agonist.
Figure 4. Dual modulation of the NMDA Receptor by Magnesium and Glycine.
Experimental Protocols
In Vitro Intestinal Permeability Assay (Caco-2 Cell Model)
This protocol provides a method to assess the intestinal permeability of magnesium compounds, serving as an alternative to the everted gut sac model.[1][21]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until a confluent monolayer is formed, typically for 21 days, to allow for differentiation into enterocyte-like cells.
-
Experimental Setup: Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Apical Dosing: Add the magnesium compound (e.g., this compound, magnesium oxide) dissolved in HBSS to the apical (upper) chamber of the Transwell insert.
-
Basolateral Sampling: At designated time points (e.g., 1, 2, 3, 4 hours), collect samples from the basolateral (lower) chamber.
-
Quantification: Measure the magnesium concentration in the basolateral samples using atomic absorption spectroscopy or a suitable colorimetric assay.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of magnesium transport across the Caco-2 monolayer.
Figure 5. Workflow for Caco-2 intestinal permeability assay.
Whole-Cell Patch-Clamp Electrophysiology of NMDA Receptors
This protocol outlines the procedure for studying the interaction of magnesium and glycine at the NMDA receptor in cultured neurons.[8][9][10][11][12][22]
-
Cell Preparation: Culture primary hippocampal or cortical neurons on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution (e.g., artificial cerebrospinal fluid).
-
Patch Pipette: Pull a glass micropipette to a resistance of 3-5 MΩ and fill with an internal solution containing a cesium-based electrolyte to block potassium channels.
-
Whole-Cell Configuration: Obtain a gigaseal on a neuron and rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Drug Application: Rapidly apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in the absence and presence of varying concentrations of Mg²⁺ (e.g., 0, 10, 100, 1000 µM) using a fast perfusion system.
-
Data Acquisition: Record the resulting inward currents. To study the voltage-dependent block, apply voltage steps or ramps during agonist application.
-
Data Analysis: Construct dose-response curves for Mg²⁺ inhibition and analyze the current-voltage (I-V) relationship to determine the voltage-dependence of the block.
Conclusion
The mechanism of action of this compound at a cellular level is a multifaceted process that begins with its efficient absorption and culminates in the distinct yet complementary roles of magnesium and glycine in fundamental cellular activities. For researchers and drug development professionals, understanding this intricate choreography is essential for harnessing the full therapeutic potential of this highly bioavailable magnesium chelate. The provided data and protocols offer a foundational resource for further investigation into the cellular and physiological impacts of this compound.
References
- 1. Study of Magnesium Formulations on Intestinal Cells to Influence Myometrium Cell Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annexpublishers.com [annexpublishers.com]
- 3. europeanreview.org [europeanreview.org]
- 4. researchgate.net [researchgate.net]
- 5. Higher bioavailability of magnesium citrate as compared to magnesium oxide shown by evaluation of urinary excretion and serum levels after single-dose administration in a randomized cross-over study | springermedizin.de [springermedizin.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Modulation by magnesium of the affinity of NMDA receptors for glycine in murine hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation by magnesium of the affinity of NMDA receptors for glycine in murine hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation by permeant ions of Mg2+ inhibition of NMDA-activated whole-cell currents in rat cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic and Structural Determinants of NMDA Receptor Voltage-Dependent Gating and Slow Mg2+ Unblock | Journal of Neuroscience [jneurosci.org]
- 12. NMDA and glycine regulate the affinity of the Mg2+-block site in NR1-1a/NR2A NMDA receptor channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. bmrservice.com [bmrservice.com]
- 15. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycine cleavage system - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. orbi.uliege.be [orbi.uliege.be]
A Technical Guide to Magnesium Bisglycinate for Researchers and Drug Development Professionals
Central Identifier: Magnesium Bisglycinate Synonyms: Magnesium Glycinate, Magnesium Diglycinate
This technical guide provides an in-depth overview of this compound, a chelated form of magnesium, for researchers, scientists, and professionals in drug development. This document covers its fundamental chemical properties, bioavailability, mechanisms of action, and relevant experimental protocols.
Core Chemical and Physical Properties
This compound is a salt formed from one magnesium ion bonded to two molecules of the amino acid glycine (B1666218). This chelation enhances its stability and bioavailability.
| Property | Value | Source(s) |
| CAS Number | 14783-68-7 | Multiple |
| Molecular Formula | C4H8MgN2O4 | Multiple |
| Molecular Weight | ~172.42 g/mol | Multiple |
Bioavailability and Absorption
This compound is recognized for its superior absorption compared to other forms of magnesium, such as magnesium oxide.[1] The chelation with glycine allows for absorption through alternative pathways in the intestine.
Absorption Pathways:
-
Dipeptide Channels: A significant portion of this compound is thought to be absorbed intact via dipeptide transport pathways, which are typically used for the absorption of small peptides. This mechanism avoids competition with other minerals for absorption channels.
-
Ion Channels: Some of the compound may dissociate, with the magnesium ion being absorbed through traditional ion channels.
The enhanced bioavailability of this compound makes it a preferred choice in pharmaceutical and nutraceutical formulations aimed at correcting magnesium deficiency.[2]
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from glycine and a magnesium source.
Methodology:
-
Glycine Solution Preparation: Dissolve glycine in deionized water. The pH may be adjusted with a weak base to ensure complete dissolution.[3]
-
Reaction: Slowly add a magnesium source, such as magnesium oxide or magnesium hydroxide, to the glycine solution, typically in a 2:1 molar ratio of glycine to magnesium.[3]
-
Heating and Stirring: Heat the mixture to approximately 70-80°C with continuous stirring for 2-3 hours to facilitate the chelation reaction.[[“]]
-
Filtration: After the reaction is complete, filter the solution to remove any unreacted starting materials or impurities.[3]
-
Crystallization: Concentrate the filtrate under reduced pressure and then cool to induce crystallization of this compound.[3]
-
Drying: Collect the crystals and dry them under a vacuum at a low temperature (e.g., 40°C) to obtain the final product.[[“]]
Assessment of Bioavailability in Human Subjects
Objective: To compare the bioavailability of this compound with other magnesium formulations.
Methodology:
-
Study Design: A randomized, double-blind, crossover study is an effective design.[5]
-
Participants: Recruit healthy adult volunteers. Participants should undergo a washout period (e.g., one week) where they avoid magnesium-rich foods and supplements.[5]
-
Intervention: Administer a standardized dose of elemental magnesium (e.g., 350 mg) in the form of this compound and other comparators (e.g., magnesium oxide, magnesium citrate) on separate occasions, with a washout period in between.[5]
-
Sample Collection: Collect blood and urine samples at baseline (T0) and at specified time points post-administration (e.g., 2, 4, 8, and 24 hours).[5]
-
Analysis: Measure magnesium concentrations in serum/plasma, red blood cells, and urine using validated analytical methods such as atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry.[1][6][7]
-
Data Evaluation: Calculate and compare the area under the curve (AUC) for magnesium concentration versus time for each formulation to determine relative bioavailability.
Signaling Pathways and Mechanisms of Action
Magnesium is a cofactor in over 300 enzymatic reactions and plays a crucial role in numerous physiological processes. The mechanisms of action of this compound are multifaceted, leveraging both the properties of magnesium and glycine.
Modulation of GABAergic Signaling
Magnesium can enhance the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It is believed to act as a positive allosteric modulator at GABA-A receptors, potentiating the influx of chloride ions and leading to neuronal hyperpolarization.[8] This contributes to the calming and neuroprotective effects of magnesium.
Caption: Magnesium's potentiation of GABA-A receptor activity.
Antagonism of Calcium Channels
Magnesium acts as a physiological calcium channel blocker.[9] By competing with calcium for binding sites on voltage-gated calcium channels, magnesium can reduce calcium influx into cells.[10] This mechanism is fundamental to its role in muscle relaxation and the regulation of neuronal excitability.
Caption: Magnesium's role as a physiological calcium channel antagonist.
Role in Melatonin (B1676174) Synthesis
Magnesium serves as a crucial cofactor for enzymes involved in the synthesis of melatonin, the primary hormone regulating the sleep-wake cycle. Specifically, it is involved in the conversion of serotonin (B10506) to N-acetylserotonin, a precursor to melatonin.[11] Magnesium deficiency has been shown to decrease plasma melatonin levels.[12]
Caption: The role of magnesium as a cofactor in the melatonin synthesis pathway.
Conclusion
This compound presents a highly bioavailable and well-tolerated form of magnesium, making it an excellent candidate for both nutritional supplementation and therapeutic applications. Its unique absorption pathway and multifaceted mechanisms of action, including modulation of key neurotransmitter systems, offer significant potential in the fields of neuroscience, cardiology, and general metabolic health. Further research into its specific cellular and molecular interactions will continue to elucidate its full therapeutic potential.
References
- 1. agilent.com [agilent.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. kangyomineral.com [kangyomineral.com]
- 4. consensus.app [consensus.app]
- 5. europeanreview.org [europeanreview.org]
- 6. karger.com [karger.com]
- 7. Biological functions and detection strategies of magnesium ions: from basic necessity to precise analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. troscriptions.com [troscriptions.com]
- 9. Magnesium: Effect on ocular health as a calcium channel antagonist - Journal of Clinical and Experimental Investigations [jceionline.org]
- 10. Mg2+-Ca2+ interaction in contractility of vascular smooth muscle: Mg2+ versus organic calcium channel blockers on myogenic tone and agonist-induced responsiveness of blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nowfoodsthailand.com [nowfoodsthailand.com]
- 12. Dietary magnesium deficiency decreases plasma melatonin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of magnesium bisglycinate in aqueous solutions
An In-depth Technical Guide to the Solubility and Stability of Magnesium Bisglycinate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a chelated form of magnesium, has garnered significant attention in pharmaceutical and nutraceutical research due to its superior bioavailability and tolerability compared to other magnesium salts.[1][2][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, focusing on its solubility and stability in aqueous solutions. Understanding these characteristics is paramount for formulation development, ensuring optimal delivery and efficacy of magnesium supplementation.
This compound consists of one magnesium ion bonded to two glycine (B1666218) molecules, forming a stable, electrically neutral complex.[5][6] This chelation is key to its enhanced absorption, as it protects the magnesium ion from interacting with dietary inhibitors like phytates and allows it to be absorbed via dipeptide channels in the intestine.[5][7][8]
Solubility of this compound
The high water solubility of this compound is a primary contributor to its enhanced bioavailability.[1][5][9][10] Unlike inorganic magnesium salts such as magnesium oxide, which are poorly soluble, the chelated structure of this compound facilitates its dissolution in aqueous environments.[1][10][11]
Quantitative Solubility Data
Quantitative data on the solubility of pure this compound is not extensively published in readily available literature. However, its solubility is consistently described as high. One source indicates a water solubility of 2 mg/mL, though this may be context-dependent.[12] For comparison, a related and highly soluble compound, magnesium triglycinate, has a reported solubility of 169 g/100 mL at room temperature.[13][14] The chelation with glycine significantly improves solubility compared to inorganic forms.[9]
Table 1: Aqueous Solubility of Various Magnesium Compounds
| Compound | Solubility in Water ( g/100 mL) | Molar Mass ( g/mol ) | % Elemental Mg | Reference |
| This compound | Freely soluble | 172.42 | 14.1% | [1][7] |
| Magnesium Triglycinate | 169 ± 12.5 | 265.50 | 9.1% | [14] |
| Magnesium Chloride | ~54 | 95.21 | 25.5% | [13][14] |
| Magnesium Sulfate | ~35 | 120.37 | 20.2% | [13] |
| Magnesium Citrate | ~20 | 214.41 | 11.3% | [13] |
| Magnesium Oxide | 0.0006 | 40.30 | 60.3% | [14] |
| Magnesium Carbonate | 0.01 | 84.31 | 28.8% | [14] |
| Magnesium Hydroxide | 0.00069 | 58.32 | 41.7% | [14] |
Factors Influencing Solubility
Several factors can influence the solubility of this compound in aqueous solutions:
-
pH: The pH of the solution is a critical factor. The glycine molecules in the chelate can help lower the pH in the small intestine, which enhances the solubility and absorbability of the magnesium.[6][7] However, extreme pH values can lead to the dissociation of the chelate. A 1% solution of this compound has a pH of approximately 10.[15]
-
Temperature: While specific data is limited, like most salts, the solubility of this compound is expected to be influenced by temperature. Gentle heating can be used to increase the rate of dissolution.[11]
-
Chelation: The chelated structure is the most significant factor contributing to its high solubility. The bonding of magnesium to glycine creates a neutral molecule that is less likely to form insoluble complexes with other dietary components.[3][5]
Caption: Logical relationship of factors affecting solubility.
Stability of this compound
This compound is considered a stable chelate, which is crucial for its enhanced bioavailability.[3][5][16] Its stability allows it to remain intact during digestion, preventing the magnesium from forming insoluble precipitates with dietary inhibitors.[5]
Chemical Stability and Degradation
The chelate bond between magnesium and glycine is strong enough to remain stable in the stomach's acidic environment and the more alkaline environment of the small intestine.[3] This stability ensures that the magnesium is delivered to the intestinal absorption sites in a soluble and readily absorbable form.
Potential degradation pathways in aqueous solutions could involve hydrolysis, especially under prolonged storage at non-optimal conditions. However, the compound is generally considered stable.[17] It is also non-hygroscopic, meaning it does not readily absorb moisture from the air, which contributes to its shelf life and stability in solid form.[9]
Storage of Aqueous Solutions
For research purposes, stock solutions of this compound should be stored under controlled conditions to maintain their integrity.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations | Reference |
| -80°C | Up to 6 months | Sealed storage, away from moisture. | [18] |
| -20°C | Up to 1 month | Sealed storage, away from moisture. | [18] |
| Room Temperature | 3 years (powder) | Store in a cool, dry area away from incompatible materials. | [9][17] |
For use in cell culture or other sterile applications, it is recommended to filter-sterilize the aqueous solution through a 0.22 µm filter before use.[18]
Experimental Protocols
Protocol for Solubility Determination
This protocol outlines a general method for determining the aqueous solubility of this compound.
Caption: Workflow for determining aqueous solubility.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of deionized water in a sealed container.
-
Equilibration: Stir the suspension at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (e.g., using a 0.45 µm syringe filter).
-
Quantification: Accurately dilute an aliquot of the clear supernatant. Analyze the magnesium concentration using a validated analytical method such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Calculation: Calculate the solubility based on the measured magnesium concentration and the dilution factor. Express the result in appropriate units (e.g., g/100 mL or mol/L).
Protocol for Stability Assessment
This protocol provides a framework for evaluating the stability of this compound in an aqueous solution.
Caption: Workflow for assessing aqueous stability.
Methodology:
-
Solution Preparation: Prepare an aqueous solution of this compound at a relevant concentration.
-
Storage Conditions: Aliquot the solution into suitable sealed containers and store them under various environmental conditions (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated at 40°C). Protect samples from light if photosensitivity is a concern.
-
Time Points: Establish a sampling schedule (e.g., initial, 1 month, 3 months, 6 months).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Note any changes in color, clarity, or formation of precipitate.
-
pH: Measure the pH of the solution.
-
Assay of Intact Chelate: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of intact this compound.
-
Degradation Products: Identify and quantify any degradation products.
-
-
Data Evaluation: Plot the concentration of this compound versus time for each storage condition to determine the degradation kinetics and estimate the shelf-life of the solution.
Protocol for Determining Chelate Stability Constant
The stability of the magnesium-glycine chelate can be quantified by its formation or stability constant (K). This can be determined using potentiometric titration.
Methodology:
-
System Setup: Use a temperature-controlled titration vessel containing a solution of glycine and a background electrolyte (e.g., NaCl or KCl to maintain constant ionic strength).
-
Electrodes: Immerse a calibrated pH glass electrode and a magnesium ion-selective electrode (Mg-ISE) into the solution.
-
Titration: Titrate the solution with a standard solution of magnesium salt (e.g., MgCl₂), recording the potential from both electrodes after each addition.
-
Data Analysis: Use specialized software (e.g., SUPERQUAD) to analyze the titration data (pH and pMg vs. titrant volume) to calculate the stepwise formation constants (log K) for the Mg(Gly)⁺ and Mg(Gly)₂ species.[19][20]
Signaling Pathways and Molecular Interactions
The primary "pathway" for this compound's action is its absorption. The chelated structure allows it to be absorbed intact through dipeptide channels in the small intestine, a different mechanism than the ion channels used by inorganic magnesium salts.[5] This avoids competition with other minerals like calcium.[5]
Caption: Absorption pathway of this compound.
Conclusion
This compound exhibits high solubility and stability in aqueous solutions, properties that are fundamental to its superior bioavailability compared to inorganic magnesium salts. Its chelated structure protects the magnesium ion from dietary inhibitors and facilitates absorption through intestinal dipeptide channels. For researchers and drug development professionals, a thorough understanding of these characteristics, combined with robust experimental protocols for their evaluation, is essential for the successful formulation of effective and stable magnesium-based products.
References
- 1. cambridgecommodities.com [cambridgecommodities.com]
- 2. ingredientsnetwork.com [ingredientsnetwork.com]
- 3. cytomatrix.ca [cytomatrix.ca]
- 4. lovelifesupplements.co.uk [lovelifesupplements.co.uk]
- 5. omundernaehrung.com [omundernaehrung.com]
- 6. This compound (Glycinate) - What you Need to Know [88herbs.com]
- 7. globalcalcium.com [globalcalcium.com]
- 8. metabolics.com [metabolics.com]
- 9. wbcil.com [wbcil.com]
- 10. longdom.org [longdom.org]
- 11. benchchem.com [benchchem.com]
- 12. 14783-68-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Chemical and Biological Evaluation of a Glycine Tripeptide Chelate of Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lohmann-minerals.com [lohmann-minerals.com]
- 16. [PDF] this compound as safe form for mineral supplementation in human nutrition | Semantic Scholar [semanticscholar.org]
- 17. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Magnesium Glycinate Reagent|For Research [benchchem.com]
A Technical Guide to the Thermal Decomposition Analysis of Magnesium Bisglycinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the thermal decomposition of magnesium bisglycinate, a chelated form of magnesium known for its high bioavailability. Understanding the thermal stability and decomposition pathway of this active pharmaceutical ingredient (API) is critical for drug development, formulation, and ensuring product quality and safety. This document summarizes quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), outlines detailed experimental protocols, and presents visual representations of the decomposition process and analytical workflow.
Introduction
This compound, the magnesium salt of the amino acid glycine (B1666218), is a popular nutritional supplement valued for its superior absorption and gastrointestinal tolerance compared to other magnesium salts. The thermal behavior of this compound is a key parameter influencing its stability during manufacturing processes such as drying, milling, and long-term storage. Thermal analysis techniques, primarily thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are indispensable tools for characterizing the decomposition of this organometallic complex.
This guide will delve into the multi-stage decomposition process of this compound dihydrate, detailing the temperature ranges, corresponding mass losses, and the nature of the evolved gaseous products and final residue.
Thermal Decomposition Pathway of this compound Dihydrate
The thermal decomposition of this compound dihydrate, Mg(C₂H₄NO₂)₂·2H₂O, is a sequential process that occurs in distinct stages upon heating. The process involves an initial dehydration step, followed by the decomposition of the anhydrous this compound, and finally, the breakdown of the organic glycinate (B8599266) ligands, ultimately yielding magnesium oxide as the final residue.
The decomposition can be summarized in the following key stages:
-
Stage 1: Dehydration. The process begins with the loss of the two molecules of water of hydration. This is an endothermic process that typically occurs at temperatures below 200°C.
-
Stage 2: Decomposition of the Anhydrous Chelate. Following dehydration, the anhydrous this compound remains stable over a short temperature range before it begins to decompose.
-
Stage 3: Decomposition of the Glycinate Ligands. This is the most significant decomposition phase, where the organic glycinate moieties break down. This process is complex and results in the evolution of a mixture of gases.
-
Stage 4: Final Residue Formation. The final stage of decomposition is the formation of a stable inorganic residue, which is identified as magnesium oxide (MgO).
The following diagram illustrates the logical progression of the thermal decomposition of this compound dihydrate.
Quantitative Thermal Decomposition Data
The following table summarizes the quantitative data obtained from the thermogravimetric analysis of this compound dihydrate. The data is compiled from a study by G.A. Al-Enein et al., which provides a detailed thermal analysis of this compound.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Species Lost |
| Stage 1 | 75 - 195 | 17.3 | 2 H₂O (Water of Hydration) |
| Stage 2 | 195 - 345 | 36.4 | C₂H₄NO₂ (One Glycinate Ligand) |
| Stage 3 | 345 - 550 | 36.4 | C₂H₄NO₂ (Second Glycinate Ligand) |
| Final Residue | > 550 | 19.9 (remaining) | MgO (Magnesium Oxide) |
Table 1: Quantitative Data from Thermogravimetric Analysis of this compound Dihydrate.
Experimental Protocols
A comprehensive thermal analysis of this compound typically involves Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) and Evolved Gas Analysis (EGA) techniques such as Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the temperature and mass change associated with the decomposition of this compound and the associated heat flow.
Instrumentation: A simultaneous TGA-DSC instrument is recommended.
Experimental Parameters:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used. Slower or faster heating rates can be employed to study the kinetics of decomposition.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).
-
Atmosphere: The experiment is typically conducted under a dynamic inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.
-
Calibration: The TGA instrument should be calibrated for mass using standard weights, and the temperature should be calibrated using certified reference materials with known melting points (e.g., indium, zinc). The DSC heat flow signal is calibrated using a standard with a known enthalpy of fusion (e.g., indium).
Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR
Objective: To identify the gaseous products evolved during each stage of the thermal decomposition.
Instrumentation: The outlet of the TGA furnace is connected to a mass spectrometer or an FTIR spectrometer via a heated transfer line to prevent condensation of the evolved gases.
Experimental Parameters:
-
TGA Conditions: The same experimental parameters as described in section 4.1 are used.
-
Transfer Line Temperature: The transfer line is typically heated to a temperature above the boiling points of the expected evolved gases (e.g., 200-250 °C).
-
MS Analysis: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect expected fragments of the evolved gases. For example, m/z 18 for water (H₂O), m/z 17 for ammonia (B1221849) (NH₃), and m/z 44 for carbon dioxide (CO₂).
-
FTIR Analysis: The FTIR spectrometer continuously collects infrared spectra of the evolved gas stream. The characteristic absorption bands in the IR spectra are used to identify the functional groups and thus the chemical nature of the gaseous products. For instance, the characteristic stretching and bending vibrations of H₂O, CO₂, and NH₃ can be readily identified.
The following diagram illustrates a typical experimental workflow for the thermal decomposition analysis of this compound.
Analysis of Evolved Gases from Glycinate Ligand Decomposition
The thermal decomposition of the glycinate ligands is a complex process that results in the formation of several gaseous products. Studies on the pyrolysis of glycine have shown that the primary evolved gases include:
-
Water (H₂O): Formed from dehydration and deamination reactions.
-
Ammonia (NH₃): Resulting from the deamination of the glycine molecule.
-
Carbon Dioxide (CO₂): Produced from the decarboxylation of the glycine's carboxyl group.
At higher temperatures, further fragmentation of the organic structure can lead to the formation of other nitrogen-containing species such as isocyanic acid (HNCO) and hydrogen cyanide (HCN). The exact composition and relative abundance of these gases can be influenced by the heating rate and the presence of the magnesium ion, which can have a catalytic effect on the decomposition pathway.
Conclusion
The thermal decomposition of this compound dihydrate is a well-defined, multi-stage process that can be thoroughly characterized using a combination of TGA, DSC, and EGA techniques. The initial dehydration is followed by the sequential decomposition of the two glycinate ligands, ultimately yielding a stable residue of magnesium oxide. A comprehensive understanding of this thermal behavior is paramount for the development of robust manufacturing processes and stable formulations of this compound. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important nutritional supplement.
An In-depth Technical Guide to the Chelation Chemistry and Stability of Magnesium Bisglycinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical principles governing magnesium bisglycinate, a chelated form of magnesium noted for its high bioavailability and stability. The following sections detail its chelation chemistry, quantitatively define its stability, and outline the experimental protocols used for its characterization.
Chelation Chemistry of this compound
This compound is a metal chelate in which a central magnesium ion (Mg²⁺) is bonded to the alpha-amino and carboxylate groups of two glycine (B1666218) molecules.[1][2] This structure is chemically known as magnesium bis(2-aminoacetate).[3] The formation of this complex is a prime example of chelation, a process where a polydentate ligand binds to a single central metal ion at multiple points, forming a ring structure.[3]
The Chelate Structure
In the this compound complex, each glycine molecule acts as a bidentate ligand, meaning it binds to the magnesium ion at two distinct points: the nitrogen atom of the amino group and an oxygen atom of the carboxylate group.[2][4] This dual-point attachment results in the formation of highly stable, five-membered rings.[3][4] The stoichiometry of the fully-formed complex is typically a 1:2 ratio of magnesium to glycine.[4]
The coordination geometry around the central magnesium ion is octahedral.[4] Two glycine molecules occupy four of the six coordination sites. The remaining two coordination sites are typically occupied by water molecules, resulting in a dihydrate complex in its solid state.[4] This coordination occurs via an inner-sphere mechanism, where the glycine ligands are directly bonded to the magnesium ion without any intervening solvent molecules.[3]
The Chelate Effect
The enhanced stability of this compound compared to complexes formed with monodentate ligands (which bind at only one point) is known as the "chelate effect."[3] This phenomenon is predominantly entropic. When a bidentate ligand like glycine displaces two monodentate ligands (such as water molecules) from the metal ion's coordination sphere, the total number of free molecules in the system increases. This increase in disorder (entropy) is thermodynamically favorable, driving the equilibrium towards the formation of the chelate complex.
Stability Constants
The stability of the magnesium-glycine complex in solution is quantified by its stability constant (or formation constant), designated as K. This constant represents the equilibrium for the formation of the complex from its constituent metal ion and ligands. A higher stability constant indicates a stronger interaction and a more stable complex.[3]
The formation occurs in a stepwise manner:
-
Mg²⁺ + L⁻ ⇌ MgL⁺ (Stepwise constant: K₁)
-
MgL⁺ + L⁻ ⇌ MgL₂ (Stepwise constant: K₂)
Where L⁻ represents the glycinate (B8599266) anion. The overall stability constant (β₂) is the product of the stepwise constants (β₂ = K₁ * K₂). The stability constants are most often expressed in their logarithmic form (log K).
Quantitative Stability Data
The determination of these constants under physiological conditions (typically 37°C and an ionic strength of 0.15 mol·dm⁻³) is critical for understanding the behavior of the complex in the body.[3]
| Complex Species | Log of Stability Constant | Experimental Conditions | Reference |
| Mg(Gly)⁺ | log K₁ = 1.75 (±0.04) | 37 °C, I = 0.15 mol·dm⁻³ (NaCl) | [3][5] |
| Mg(Gly)⁺ | log K₁ = 1.17 | 25 °C, I = 1.0 mol·dm⁻³ | [6] |
The stability constant is sufficient for the chelate to remain intact throughout the variable pH of the gastrointestinal tract, yet not so strong as to prevent the eventual release and utilization of magnesium by tissues.
Experimental Protocols for Characterization
Several analytical methods are employed to characterize the structure and stability of this compound.[[“]] While methods like Infrared (IR) Spectroscopy and X-ray Diffraction confirm the chelate structure, potentiometric titration is a primary technique for determining the stability constants in solution.[[“]]
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a highly accurate method for determining the equilibrium constants of metal complexes. The procedure involves monitoring the hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as it is titrated with a strong base.
Methodology:
-
Solution Preparation:
-
Prepare stock solutions of the magnesium salt (e.g., MgCl₂), glycine, a strong acid (e.g., HCl), and a strong, carbonate-free base (e.g., NaOH).
-
Maintain a constant ionic strength in all solutions by adding a background electrolyte, such as KCl or NaCl (e.g., 0.15 M).
-
-
Electrode Calibration:
-
Calibrate a glass pH electrode system using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Perform an acid-base titration in the absence of the ligand and metal to determine the standard potential (E°) of the electrode and the concentration of the titrant.
-
-
Ligand Protonation Titration:
-
Titrate a solution of glycine (at known concentration and ionic strength) with the standardized strong base.
-
The resulting titration curve is used to calculate the protonation constants (pKa values) of glycine.
-
-
Metal-Ligand Titration:
-
Prepare a solution containing known concentrations of both the magnesium salt and glycine.
-
Titrate this solution with the standardized strong base, recording the pH (or EMF) after each addition of titrant. The presence of the metal ion will shift the titration curve compared to the ligand-only titration.
-
-
Data Analysis:
-
The collected data (volume of titrant vs. pH) from all titrations are input into a specialized computer program (e.g., SUPERQUAD or HYPERQUAD).
-
The software uses non-linear regression to simultaneously solve a series of mass-balance equations, refining the values for the ligand pKa's and the stepwise stability constants (log K₁ and log K₂) of the metal-ligand complexes that provide the best fit to the experimental data.
-
References
- 1. researching.cn [researching.cn]
- 2. researchgate.net [researchgate.net]
- 3. Magnesium Glycinate Reagent|For Research [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of stability constants for alkaline-earth and alkali metal ion complexes of glycine by spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
physiological role of the glycine component in magnesium bisglycinate
An In-depth Technical Guide on the Physiological Role of the Glycine (B1666218) Component in Magnesium Bisglycinate
Abstract
This compound, a chelated form of magnesium, has garnered significant attention within the scientific community for its superior bioavailability and tolerability compared to inorganic magnesium salts. This technical guide elucidates the multifaceted physiological role of the glycine component in this compound. By forming a stable chelate, glycine enhances the absorption of magnesium through intestinal pathways typically reserved for amino acids, thereby increasing its systemic availability. Furthermore, glycine exerts its own physiological effects, acting as an inhibitory neurotransmitter in the central nervous system, which synergizes with magnesium's known neurological and muscular benefits. This document provides a comprehensive overview of the absorption mechanisms, synergistic physiological actions, and relevant signaling pathways, supported by quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.
Introduction
Magnesium is an essential mineral, acting as a cofactor in over 300 enzymatic reactions crucial for energy metabolism, protein synthesis, muscle and nerve function, and blood pressure control.[1] However, the efficacy of magnesium supplementation is largely dependent on its bioavailability, which varies significantly among different salt forms.[2][3] this compound (also known as magnesium glycinate) is a chelated compound where one magnesium atom is bonded to two molecules of the amino acid glycine.[4] This chelation process transforms the inorganic mineral into an organic form, profoundly influencing its physiological handling and efficacy.[3][5] The glycine ligands are not merely passive carriers; they play an active and synergistic role that enhances absorption, minimizes gastrointestinal adverse effects, and contributes to the overall therapeutic profile of the supplement.
The Role of Glycine in Enhancing Magnesium Bioavailability
The primary advantage conferred by the glycine component is a significant enhancement of magnesium's bioavailability. This is achieved through a unique absorption mechanism and protection from dietary inhibitors.
Mechanism of Absorption
Unlike inorganic magnesium salts (e.g., magnesium oxide), which must be ionized by stomach acid before being absorbed through ion channels, this compound is absorbed through a different, more efficient pathway.[6][7] The chelated structure is stable enough to remain intact during gastric transit, protecting the magnesium ion.[4]
Key aspects of the absorption mechanism include:
-
Protection from Inhibitors: In the gut, free mineral ions are susceptible to binding with dietary inhibitors like phytates and oxalates, forming insoluble complexes that cannot be absorbed.[6] The glycine chelate shields the magnesium ion from these interactions.
-
Dipeptide Transporter Pathway: Evidence suggests that the intact this compound molecule is recognized and transported across the intestinal wall by amino acid transporters, specifically dipeptide channels (like PEPT1).[6][7][8] These channels are more abundant in the intestine than mineral ion channels, leading to a more effective and rapid uptake.[6][7]
-
Reduced Competition: By utilizing a separate transport system, this compound avoids competition for absorption with other minerals, such as calcium, that share the same ionic channels.[6]
-
Improved Solubility: The chelation with glycine improves the compound's solubility, which is a critical factor for absorption.[9]
The logical workflow for the absorption of this compound compared to inorganic magnesium is illustrated below.
Quantitative Bioavailability Data
The enhanced absorption mechanism of this compound translates into superior bioavailability compared to other forms, particularly magnesium oxide. However, quantitative data from human clinical trials show some variability.
| Magnesium Form | Bioavailability Metric | Result | Study Reference |
| This compound | Claimed Absorption Rate | 80-90% | [10] |
| Magnesium Oxide | Claimed Absorption Rate | ~4% | [11] |
| Magnesium Citrate (B86180) | 24h Urinary Excretion (vs. MgO) | Significantly higher (p < 0.05) | [12] |
| Magnesium Citrate | Plasma [Mg] at 4h & 8h (vs. MgO) | Significantly higher (p < 0.05) | [12] |
| This compound | Plasma [Mg] (vs. other forms) | No significant increase observed in one study | [13][14] |
| This compound | Red Blood Cell [Mg] (vs. Sucrosomial® Mg) | Lower increase observed in one study | [15][16] |
| This compound | Cumulated Urinary Mg (vs. Vehicle) | Significantly higher (p=0.003) in a rat study | [17] |
| This compound | Cumulated Urinary Mg (vs. Mg Glycerophosphate) | Significantly higher (p=0.001) in a rat study | [17] |
Note: The data presented reflects findings from individual studies and general claims. Results can vary based on study design, dosage, and participant characteristics. The conflicting results highlight the need for further well-controlled comparative studies.
Synergistic Physiological Roles of Glycine
Beyond its role as a chelating agent, glycine is an important biomolecule with physiological functions that complement and enhance the effects of magnesium, particularly within the nervous system.
Glycine as an Inhibitory Neurotransmitter
Glycine is a primary inhibitory neurotransmitter in the brainstem and spinal cord.[6][18] Its mechanism of action involves binding to strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels.[18][19]
The signaling cascade is as follows:
-
Glycine is released from a presynaptic neuron.
-
It binds to the GlyR on the postsynaptic membrane.
-
The GlyR channel opens, allowing an influx of chloride ions (Cl⁻).
-
This influx leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential.
-
The result is a calming or inhibitory effect on the nervous system.
This action synergizes with magnesium, which also exerts a calming effect by acting as a natural calcium antagonist at the N-methyl-D-aspartate (NMDA) receptor and promoting the activity of the inhibitory neurotransmitter GABA.[20] The dual action of magnesium and glycine promotes relaxation, reduces anxiety, and can improve sleep quality.[20][21]
Downstream Signaling Pathways
Research in developmental neuroscience has identified several key signaling pathways that are modulated by glycine signaling, particularly through the activation of GlyRs. While this research was conducted on neural stem cells, it provides insight into the broader potential impact of glycine. These pathways include:
-
Calcium Signaling: GlyR activation can lead to cellular depolarization (in immature neurons) or hyperpolarization, both of which influence voltage-gated calcium channels (VGCC) and subsequent intracellular calcium levels.[22][23]
-
TGF-beta, WNT, and SHH Pathways: Transcriptomic analysis has shown that glycine signaling can regulate genes involved in these crucial developmental pathways.[22]
-
P53 Pathway: Glycine signaling has also been linked to the regulation of the p53 tumor suppressor protein pathway.[22]
Experimental Protocols for Bioavailability Assessment
The determination of magnesium bioavailability is critical for comparing the efficacy of different supplement forms. Several methodologies are employed in clinical and preclinical settings.
In Vivo Human Pharmacokinetic Studies
This is the gold standard for assessing bioavailability. A typical protocol involves a randomized, double-blind, crossover design.
-
Participants: Healthy volunteers meeting specific inclusion/exclusion criteria (e.g., age, BMI, normal baseline magnesium levels, no gastrointestinal diseases).[18][24]
-
Washout/Standardization: Participants undergo a diet standardization period (e.g., 1 week on a low-magnesium diet) to ensure comparable baseline magnesium status.[24] Some protocols also include a magnesium saturation phase to minimize differences in retention.[12]
-
Administration: After an overnight fast, a single, standardized dose of elemental magnesium from different forms (e.g., bisglycinate, oxide, citrate) or a placebo is administered.[12][24]
-
Sample Collection: Blood and urine samples are collected at baseline (pre-dose) and at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).[12][24][25]
-
Analysis: Total magnesium concentration in serum, plasma, red blood cells, and urine is measured using methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[24][25][26]
-
Endpoints: Primary endpoints often include the Area Under the Curve (AUC) for serum magnesium concentration over time and the total cumulative magnesium excretion in urine over 24 hours.[18]
In Vitro and Ex Vivo Models
These methods provide preliminary data on bioaccessibility (the amount of a nutrient released from the food matrix and available for absorption) and potential bioavailability.
-
Simulated Digestion Models (e.g., SHIME®): These models mimic the conditions of the human stomach and small intestine (pH, enzymes, transit time) to measure the amount of magnesium that is solubilized and potentially available for absorption.[2][27]
-
Caco-2 Cell Model: This model uses a human intestinal cell line to assess the transport of nutrients across a simulated intestinal barrier, providing a measure of cellular uptake and transport.[27]
-
Ex Vivo Intestinal Perfusion: Sections of animal (e.g., rat) intestine are isolated and perfused with a solution containing the magnesium compound. The amount of magnesium that crosses the intestinal mucosa into a collection medium is measured over time.[15][16]
Conclusion
The glycine component of this compound is integral to its function and efficacy as a nutritional supplement. Through the formation of a stable chelate, glycine fundamentally alters the absorption of magnesium, utilizing high-capacity amino acid transport pathways to significantly enhance bioavailability while minimizing gastrointestinal side effects. Moreover, glycine's intrinsic role as an inhibitory neurotransmitter provides synergistic benefits for the nervous system, complementing magnesium's functions in relaxation, sleep regulation, and mood stabilization. For researchers and drug development professionals, understanding this dual mechanism is crucial for the rational design of effective mineral supplements and therapeutic agents targeting magnesium-related physiological processes. Future research should focus on well-controlled, comparative pharmacokinetic studies to resolve inconsistencies in the existing quantitative data and further explore the synergistic clinical outcomes of this unique compound.
References
- 1. Glycine and Serine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Which magnesium form is best? Glycinate - Citrate - Oxide [kalahealth.eu]
- 4. Why this compound is a smart choice [kalahealth.eu]
- 5. researchgate.net [researchgate.net]
- 6. advantic.com.pl [advantic.com.pl]
- 7. omundernaehrung.com [omundernaehrung.com]
- 8. [PDF] this compound as safe form for mineral supplementation in human nutrition | Semantic Scholar [semanticscholar.org]
- 9. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wbcil.com [wbcil.com]
- 11. droracle.ai [droracle.ai]
- 12. Assessment of bioavailability of Mg from Mg citrate and Mg oxide by measuring urinary excretion in Mg-saturated subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioavailability and Pharmacokinetics of Magnesium After Administration of Magnesium Salts to Humans [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. europeanreview.org [europeanreview.org]
- 16. researchgate.net [researchgate.net]
- 17. Higher Absorption and Lower Urinary Elimination of a New Magnesium Rice Complex Compared to Two Other Organic Forms of Magnesium: A Pilot Study in Rats [gavinpublishers.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Glycine receptor | PDF [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. The Effects of Magnesium Supplementation on Serum Magnesium and Calcium Concentration in Patients With Type 2 Diabetes: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Clinical Evaluation of the Magnesium Absorption Kinetics in Human Plasma Upon Oral Intake of Magnesium-based Products [ctv.veeva.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. nemi.gov [nemi.gov]
- 27. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Dissolution Profile of Fully Reacted Magnesium Bisglycinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro dissolution profile of fully reacted magnesium bisglycinate, a chelated form of magnesium known for its high bioavailability and gastrointestinal tolerance.[1][2] Understanding the dissolution characteristics of this compound is critical for formulation development, quality control, and ensuring optimal delivery of elemental magnesium. This document outlines the experimental protocols used to assess dissolution, presents quantitative data from relevant studies, and visualizes the experimental workflow.
Introduction to this compound and Dissolution
This compound is a chelated mineral in which magnesium is bonded to two glycine (B1666218) molecules.[3] This structure enhances its solubility and absorption compared to inorganic forms like magnesium oxide.[1][4] The term "fully reacted" signifies that the magnesium is properly chelated with glycine, which is crucial for its superior bioavailability. In contrast, "buffered" this compound may contain magnesium oxide, which has a significantly lower dissolution rate and can cause gastrointestinal side effects.[5]
In vitro dissolution testing is a fundamental quality control measure that evaluates the rate and extent to which an active pharmaceutical ingredient (API) dissolves from its dosage form under specified conditions. This testing is essential for predicting the in vivo performance of the product. For magnesium supplements, rapid and complete dissolution is a key indicator of potential bioavailability.
Quantitative Dissolution Data
One study analyzing 15 different commercial magnesium supplements found that immediate-release formulations, often containing organic magnesium salts like bisglycinate, can release over 80% of their magnesium content in less than 10 minutes.[4][6] Another investigation focusing on the impact of excipients in tablet formulations demonstrated that a formulation without cellulose (B213188) derivatives achieved complete dissolution within 5 minutes.[6][7]
The following table summarizes representative dissolution data for various magnesium salt formulations, highlighting the superior performance of organic chelates like this compound.
| Formulation ID | Magnesium Salt | Dosage Form | Time to 80% Mg Release (minutes) | % Mg Released after 120 minutes |
| A | Magnesium Glycerophosphate & Bisglycinate | Tablet | < 10 | > 80 |
| B | Magnesium Citrate | Tablet | < 10 | > 80 |
| C | Magnesium Gluconate | Tablet | < 10 | > 80 |
| M | Magnesium Glycerophosphate | Tablet | < 10 | > 80 |
| O | Magnesium Oxide | Tablet | 60 | > 80 |
| N | Magnesium Chloride | Tablet | > 120 | < 80 |
Data adapted from a study by Blancquaert et al. (2019) on the bioavailability of magnesium supplements.[6]
Experimental Protocols for In Vitro Dissolution Testing
The following protocols are based on the United States Pharmacopeia (USP) General Chapter <711> Dissolution, which provides standardized methods for dissolution testing of solid dosage forms.
USP Apparatus 2 (Paddle Method) for Tablets/Capsules
This is the most common method for testing the dissolution of magnesium supplement tablets and capsules.
Materials and Equipment:
-
USP-compliant dissolution apparatus (Apparatus 2 - Paddle)
-
Dissolution vessels (typically 1000 mL)
-
Paddles
-
Water bath maintained at 37 ± 0.5 °C
-
This compound tablets or capsules
-
Dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer pH 6.8)
-
Syringes and filters for sampling
-
Validated analytical instrument for magnesium quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or a colorimetric assay kit)
Procedure:
-
Medium Preparation: Prepare the dissolution medium and deaerate it to prevent the formation of air bubbles on the dosage form.
-
Apparatus Assembly: Assemble the dissolution apparatus and place 900 mL of the dissolution medium in each vessel.
-
Equilibration: Equilibrate the medium to 37 ± 0.5 °C.
-
Dosage Form Introduction: Carefully drop one tablet or capsule into each vessel, ensuring it sinks to the bottom.
-
Test Initiation: Start the apparatus immediately at a specified paddle rotation speed (e.g., 50, 75, or 100 rpm).[6]
-
Sampling: Withdraw samples (e.g., 2 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).[8]
-
Sample Processing: Immediately filter the samples to prevent undissolved particles from interfering with the analysis. Dilute the filtered samples as necessary to fall within the analytical instrument's linear range.
-
Quantification: Analyze the concentration of dissolved magnesium in each sample using a validated analytical method.
-
Data Analysis: Calculate the percentage of the labeled amount of magnesium dissolved at each time point and plot the dissolution profile.
Shake-Flask Method for Solubility Determination
This method is used to determine the equilibrium solubility of a substance.
Materials:
-
This compound powder
-
Purified water (USP grade)
-
Conical flasks with stoppers
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
pH meter
-
Validated analytical instrument for magnesium quantification
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a conical flask to ensure a saturated solution is formed.
-
Solvent Addition: Add a known volume of purified water to the flask.
-
Equilibration: Stopper the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Withdrawal: After the equilibration period, allow the suspension to settle. Withdraw a sample from the supernatant. Centrifuging the sample at high speed is recommended to remove any undissolved particles.
-
Sample Processing: Dilute the clear supernatant with an appropriate solvent to a concentration within the working range of the analytical method.
-
Quantification: Analyze the concentration of magnesium in the diluted sample.
-
Calculation: Calculate the solubility of this compound in g/100 mL or other appropriate units.
Visualizations
In Vitro Dissolution Testing Workflow
The following diagram illustrates the typical workflow for in vitro dissolution testing of this compound tablets using the USP Apparatus 2 (Paddle Method).
Caption: Workflow for USP Apparatus 2 dissolution testing of this compound.
Factors Influencing Magnesium Dissolution
The dissolution of magnesium supplements is a multifactorial process. The following diagram illustrates the key factors that can influence the dissolution profile.
References
- 1. Study of Magnesium Formulations on Intestinal Cells to Influence Myometrium Cell Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lohmann-minerals.com [lohmann-minerals.com]
- 3. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. maternallyhappy.com [maternallyhappy.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Magnesium Bisglycinate Permeability Across Caco-2 Cell Monolayers
Introduction
The oral bioavailability of magnesium supplements is a critical factor in their efficacy. Magnesium bisglycinate, a chelated form of magnesium bound to two glycine (B1666218) amino acids, is recognized for its superior intestinal absorption and high bioavailability compared to inorganic magnesium salts.[[“]][[“]][[“]] The Caco-2 cell permeability assay is a robust, widely accepted in vitro model that simulates the human intestinal epithelium.[4][5][6] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes, complete with tight junctions and brush borders, making them an invaluable tool for predicting the oral absorption of various compounds.[6][7] These application notes provide a detailed protocol for assessing the permeability of this compound using the Caco-2 model, enabling researchers to quantify its transport characteristics and investigate its absorption mechanisms.
Data Presentation
The primary endpoint of the Caco-2 permeability assay is the apparent permeability coefficient (Papp). The data below represents a typical analysis of magnesium transport from a this compound formulation across a Caco-2 monolayer. A study investigating different magnesium forms demonstrated a time-dependent increase in magnesium absorption at the basolateral level for this compound, with a maximal effect observed around 3 hours.[8]
Table 1: Apparent Permeability (Papp) and Efflux Ratio for this compound
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Expected Human Absorption |
| This compound | A → B | Value | Value | High |
| B → A | Value | |||
| Propranolol (High Perm.) | A → B | > 20 | < 1.5 | High |
| Atenolol (Low Perm.) | A → B | < 1 | < 1.5 | Low |
Note: Papp and ER values for this compound are placeholders. Actual values must be determined experimentally. The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the involvement of active efflux.
Table 2: Time-Dependent Basolateral Accumulation of Magnesium
| Time Point | Concentration of Mg²⁺ in Basolateral Chamber (µM) |
| 0 min | 0 |
| 60 min | Value |
| 120 min | Value |
| 180 min | Value |
| 240 min | Value |
Note: This table is based on findings that show a time-dependent increase in absorbed magnesium.[8] Values are determined by quantifying the magnesium concentration in the receiver (basolateral) compartment over the course of the experiment.
Experimental Protocols
This section details the complete methodology for performing the Caco-2 permeability assay with this compound.
Materials and Reagents
-
Cell Line: Caco-2 cells (ATCC® HTB-37™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[9]
-
Transwell® Inserts: Polycarbonate membrane inserts, 12-well or 24-well format (e.g., 0.4 µm pore size).
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4.[7]
-
Test Compound: this compound
-
Control Compounds: Propranolol (high permeability), Atenolol (low permeability).
-
Reagents for Analysis: Magnesium quantification kit (colorimetric or fluorescent) or reagents for Atomic Absorption Spectrometry (AAS).[10][11]
Caco-2 Cell Culture and Seeding
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days.
-
Seeding on Inserts: Once cells reach 80-90% confluency, trypsinize and seed them onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[9]
-
Differentiation: Culture the cells on the inserts for 21-25 days to allow for full differentiation into a polarized monolayer.[7][9] Change the medium in both apical and basolateral chambers every 2-3 days.
Monolayer Integrity Assessment
The integrity of the Caco-2 monolayer is crucial for reliable permeability data and must be verified using Transepithelial Electrical Resistance (TEER).
-
Equilibration: Before measurement, add fresh, pre-warmed culture medium to the apical and basolateral chambers and equilibrate the plate at room temperature for 15-20 minutes.
-
TEER Measurement: Using an epithelial volt-ohm meter (EVOM), measure the electrical resistance across the monolayer.
-
Calculation: Calculate the TEER value (in Ω·cm²) by subtracting the resistance of a blank insert (without cells) and multiplying by the surface area of the membrane.
-
Acceptance Criteria: Monolayers are suitable for the assay if the TEER value is ≥300 Ω·cm².[7] This measurement should be performed before and after the transport experiment to ensure the test compound does not compromise monolayer integrity.[7]
Bidirectional Permeability Assay (A→B and B→A)
-
Preparation: Prepare a stock solution of this compound in the transport buffer. A final concentration of 1 mM has been used in previous studies.[8] Prepare solutions for control compounds as well.
-
Washing: Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer on both the apical and basolateral sides.[9]
-
Pre-incubation: Add transport buffer to both chambers (e.g., 0.4 mL to apical and 1.2 mL to basolateral for a 12-well plate) and pre-incubate for 30 minutes at 37°C with gentle shaking (e.g., 50 rpm).[9][12]
-
Initiate Transport:
-
For Apical to Basolateral (A→B) Transport: Remove the buffer and add the this compound dosing solution to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.
-
For Basolateral to Apical (B→A) Transport: Remove the buffer and add the this compound dosing solution to the basolateral (donor) chamber. Add fresh transport buffer to the apical (receiver) chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 60, 120, 180, and 240 minutes). After each collection, replace the volume with fresh, pre-warmed transport buffer. Also, take a sample from the donor chamber at the beginning (T₀) and end (T_final) of the experiment.
Sample Analysis: Magnesium Quantification
The concentration of magnesium in the collected samples can be determined using several methods:
-
Colorimetric Assay: Use a commercially available magnesium assay kit, which typically involves a chelating dye that changes absorbance upon binding to magnesium.[10][13] This method is suitable for a standard microplate reader.
-
Atomic Absorption Spectrometry (AAS): AAS is a highly sensitive and specific method for quantifying elemental magnesium.[11] Samples may require dilution and the addition of a releasing agent like lanthanum chloride to prevent interference.[11]
-
Fluorescent Assay: Specialized fluorescent dyes can be used to quantify magnesium with high sensitivity using a fluorescent plate reader.[14]
Data Analysis and Calculation
-
Calculate Cumulative Amount Transported: Plot the cumulative amount of magnesium transported into the receiver chamber versus time. The slope of the linear portion of this graph represents the transport rate (dQ/dt).
-
Calculate Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A × C₀)
-
Where:
-
dQ/dt is the steady-state rate of magnesium appearance in the receiver chamber (mol/s).
-
A is the surface area of the membrane insert (cm²).
-
C₀ is the initial concentration of magnesium in the donor chamber (mol/cm³ or mol/mL).
-
-
-
Calculate Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
This ratio helps determine if the compound is a substrate for active efflux transporters. An ER > 2 is a common indicator of active efflux.
-
Visualizations
Experimental Workflow Diagram
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. enamine.net [enamine.net]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of Magnesium Formulations on Intestinal Cells to Influence Myometrium Cell Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Magnesium Assay Kit (Colorimetric) (ab102506) | Abcam [abcam.com]
- 11. nemi.gov [nemi.gov]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to quantify total intracellular magnesium in small samples using a fluorescent plate reader and fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
Determining Optimal Dosage of Magnesium Bisglycinate for Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium is a crucial cation involved in numerous physiological processes, including the regulation of neuronal function and plasticity. Magnesium bisglycinate, a chelated form of magnesium bound to two glycine (B1666218) molecules, is noted for its high bioavailability and gentle gastrointestinal profile, making it an attractive compound for therapeutic investigation. Determining the optimal dosage in preclinical rodent models is a critical step in evaluating its potential for treating neurological and psychiatric disorders. These application notes provide a comprehensive guide to establishing an appropriate dosing regimen for this compound in rodent studies, summarizing key quantitative data from published research and detailing relevant experimental protocols.
Data Presentation: Summary of Magnesium Dosages in Rodent Studies
The following table summarizes dosages of magnesium compounds, including this compound, used in various rodent studies. It is important to note that the optimal dosage can vary depending on the specific research question, the animal model, and the intended biological effect.
| Magnesium Compound | Animal Model | Dosage | Route of Administration | Duration | Key Findings | Reference |
| This compound & Citrate | Rat | 36 mg/kg | Oral | 8 weeks | Increased Bax/Bcl-2 ratio in the striatum and hippocampus, suggesting an initiation of the apoptotic cascade. | [1] |
| Magnesium (unspecified) | Rat | 40 mg/kg | Peroral (p.o.) | 10-28 days | Prevented and reversed reserpine-induced orofacial dyskinesia and catalepsy. | |
| Magnesium Glycinate (B8599266), Citrate, Malate | Rat | 35.4 mg/kg/day (elemental Mg) | Not specified | 8 weeks | Magnesium glycinate exhibited anxiolytic properties. | [2] |
| Magnesium Acetyl Taurate, Glycinate, Citrate, Malate | Balb/c Mice | 45, 135, and 405 mg/70 kg (elemental Mg) | Peroral (p.o.) | 24 hours | High doses of this compound increased brain magnesium levels with minimal effect on muscle magnesium. | |
| Magnesium (unspecified) | Mice | 10 mg/kg (ineffective dose), 20 mg/kg (effective dose) | Not specified | Acute | Demonstrated anxiolytic-like activity in the elevated plus maze, involving the NMDA/glutamate pathway. | [3] |
| Magnesium-L-threonate (MgT) | APPswe/PS1dE9 Mice | 75 mg/kg/day (elemental Mg) | Not specified | Long-term | Reduced Aβ-plaque, prevented synapse loss, and reversed memory decline. | [4] |
| Magnesium N-Acetyltaurinate (ATA Mg®) | Rat | 50 mg/kg/day | Oral | 24 days | Improved long-term potentiation in the hippocampus in a model of magnesium deficiency. | [5] |
| Magnesium N-Acetyltaurinate (ATA Mg®) | APP/PS1 Mice | 700 mg/kg/day | Oral | 24 days | Improved long-term potentiation in the hippocampus. | [5] |
Experimental Protocols
Protocol for Oral Gavage Administration of this compound
Oral gavage is a common and precise method for administering liquid substances directly into the stomach of a rodent.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.9% saline)
-
Appropriately sized gavage needles (flexible or curved with a rounded tip are recommended):
-
Mice: 20-22 gauge, 1-1.5 inches in length
-
Rats: 16-18 gauge, 2-3 inches in length
-
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve or suspend the powder in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous before each administration.
-
-
Animal Handling and Measurement:
-
Weigh the animal to calculate the precise volume of the dosing solution to be administered. The maximum recommended volume for oral gavage is typically 10 mL/kg for mice and rats.
-
To ensure proper tube length, measure the gavage needle from the tip of the animal's nose to the last rib. Mark the tube to prevent over-insertion.
-
-
Restraint:
-
Mice: Gently scruff the mouse, securing the loose skin over the shoulders. The head should be slightly extended back to create a straight line through the neck and esophagus.
-
Rats: Hold the rat firmly by the thoracic region, supporting the lower body.
-
-
Tube Insertion:
-
With the animal properly restrained and its head tilted back, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the upper palate. The animal will often swallow as the tube enters the esophagus. The tube should pass smoothly without resistance. If resistance is met, do not force the tube. Withdraw and attempt again.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus (at the pre-measured depth), slowly depress the syringe plunger to administer the solution.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing.
-
Protocol for Behavioral Assessment of Anxiety: The Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze raised from the floor.
-
Two opposite arms are enclosed by high walls (closed arms), and the other two are open (open arms).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Administration of this compound: Administer the designated dose of this compound (or vehicle control) via oral gavage at a predetermined time before the test (e.g., 30-60 minutes).
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Protocol for Biochemical Analysis of Brain Tissue
Following behavioral testing or at the end of the treatment period, brain tissue can be collected for biochemical analysis.
Materials:
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Surgical tools for dissection
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen or dry ice for snap-freezing
-
Homogenizer
-
Reagents for specific assays (e.g., ELISA kits for cytokines, reagents for Western blotting).
Procedure:
-
Euthanasia and Brain Extraction:
-
Deeply anesthetize the animal.
-
Perform euthanasia according to approved institutional protocols (e.g., decapitation or cardiac perfusion).
-
Rapidly dissect the brain and isolate specific regions of interest (e.g., hippocampus, prefrontal cortex, striatum) on a cold surface.
-
-
Tissue Processing:
-
For immediate analysis, homogenize the tissue in an appropriate ice-cold lysis buffer.
-
For later analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Biochemical Assays:
-
Western Blotting: To measure the protein levels of signaling molecules (e.g., NMDA receptor subunits, apoptotic proteins like Bax and Bcl-2).
-
ELISA: To quantify the concentration of cytokines (e.g., IL-1β, TNF-α) or other proteins of interest.
-
Real-time PCR: To measure the gene expression levels of target molecules.
-
Visualization of Pathways and Workflows
Signaling Pathways Modulated by Magnesium
Magnesium plays a critical role in modulating several key signaling pathways in the brain. The following diagram illustrates the influence of magnesium on the NMDA receptor and inflammatory pathways.
Experimental Workflow for Determining Optimal Dosage
The following diagram outlines a typical experimental workflow for a dose-response study to determine the optimal dosage of this compound.
Logical Framework for Dosage Determination
This diagram illustrates the logical considerations for selecting an appropriate dosage range for initial studies.
References
- 1. europeanreview.org [europeanreview.org]
- 2. researchgate.net [researchgate.net]
- 3. NMDA/glutamate mechanism of magnesium-induced anxiolytic-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevation of brain magnesium prevents synaptic loss and reverses cognitive deficits in Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cerden.be [cerden.be]
Application Notes: Preparation and Use of Magnesium Bisglycinate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium is an essential mineral crucial for a multitude of physiological processes, including enzymatic reactions, energy metabolism, and the synthesis of nucleic acids and proteins.[1] In cell culture, magnesium availability can significantly influence cell proliferation, differentiation, and apoptosis.[2] Magnesium bisglycinate, a chelated form of magnesium bound to two glycine (B1666218) molecules, offers high bioavailability and solubility, making it an excellent choice for in vitro studies.[3][4][5] These application notes provide detailed protocols for the preparation of this compound solutions and their use in cell culture experiments, including methods for assessing cytotoxicity and investigating its effects on key signaling pathways.
Properties of this compound
This compound is a white to off-white powder with excellent solubility in water.[4] The chelated form protects the magnesium ion from forming insoluble precipitates with other components in the culture medium, ensuring its availability to the cells.[4] For cell culture applications, it is recommended to prepare a concentrated stock solution in water, sterilize it by filtration, and then dilute it to the desired final concentration in the cell culture medium.
Data Presentation
The following tables summarize key quantitative data for the use of this compound in cell culture experiments.
Table 1: Recommended Concentration Ranges for this compound in Cell Culture
| Cell Line | Application | Concentration Range | Reference |
| Caco-2 | Intestinal Absorption | 1 mM | |
| PHM1-41 | Myometrial Cell Relaxation | 1 mM | |
| HEK293 | General Cellular Impact | 2 - 10 mM | [3] |
| HeLa | General Cellular Impact | 2 - 10 mM | [3] |
Table 2: Typical Parameters for Cell Viability Assays
| Assay | Seeding Density (cells/well) | Incubation Time (post-treatment) | Wavelength for Absorbance |
| MTT | 1 x 10⁴ | 24 - 72 hours | 570 nm |
| WST-1 | 0.1 - 5 x 10⁴ | 24 - 96 hours | 420 - 480 nm |
Experimental Protocols
Protocol 1: Preparation of a Sterile 100 mM this compound Stock Solution
Materials:
-
This compound powder
-
Nuclease-free, sterile water
-
Sterile 50 mL conical tubes
-
0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weigh out the appropriate amount of this compound powder to prepare a 100 mM solution. The molecular weight of this compound is approximately 172.42 g/mol .
-
In a sterile 50 mL conical tube, dissolve the powder in nuclease-free, sterile water to the desired final volume.
-
Gently vortex the solution until the powder is completely dissolved.
-
To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile 50 mL conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use. For short-term use, the solution can be stored at 4°C for up to one month.
Protocol 2: Assessment of Cell Viability using MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
The following day, prepare serial dilutions of this compound in complete culture medium from the 100 mM stock solution to achieve the desired final concentrations (e.g., 1 mM, 2.5 mM, 5 mM, 10 mM).
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells if applicable.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[6][7]
Protocol 3: Assessment of Cell Viability using WST-1 Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (prepared as in Protocol 1)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 0.1 - 5 x 10⁴ cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium to the desired final concentrations.
-
Remove the old medium and add 100 µL of the medium with the respective this compound concentrations to the wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 96 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 0.5 to 4 hours at 37°C. The optimal incubation time will depend on the cell type and density.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at a wavelength between 420 and 480 nm.[4]
Signaling Pathways and Visualizations
Magnesium's Influence on the NF-κB Signaling Pathway
Magnesium has been shown to inhibit the NF-κB inflammatory pathway.[8] This is achieved by preventing the degradation of IκB-α, which in turn leads to the retention of the NF-κB (p65/p50) complex in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[8][[“]]
The Role of Magnesium in Apoptosis Signaling
Magnesium's role in apoptosis is complex. It can promote the initiation of the intrinsic apoptotic pathway by increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.[10] This leads to the release of cytochrome c from the mitochondria. However, some studies suggest that magnesium may arrest the apoptotic cascade at later stages.[10][11]
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound on a specific cell line.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. m.youtube.com [m.youtube.com]
- 3. Towards Accurate Biocompatibility: Rethinking Cytotoxicity Evaluation for Biodegradable Magnesium Alloys in Biomedical Applications [mdpi.com]
- 4. materialneutral.info [materialneutral.info]
- 5. Magnesium isoglycyrrhizinate suppresses LPS-induced inflammation and oxidative stress through inhibiting NF-κB and MAPK pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Magnesium Decreases Inflammatory Cytokine Production: A Novel Innate Immunomodulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Useful Protocols [research.childrenshospital.org]
Application Notes and Protocols for Oral Gavage Administration of Magnesium Bisglycinate in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of magnesium bisglycinate in mice. This document is intended to guide researchers in designing and executing preclinical studies to investigate the physiological and behavioral effects of this bioavailable form of magnesium.
Introduction
Magnesium is an essential cation involved in numerous physiological processes, including neuromuscular function, neurotransmission, and cellular metabolism. This compound, a chelated form of magnesium bound to two glycine (B1666218) molecules, is known for its high bioavailability and gastrointestinal tolerance. Oral gavage is a precise method for administering exact doses of substances directly into the stomach of laboratory animals, ensuring accurate and reproducible results in preclinical research.[1]
This document outlines the necessary materials, step-by-step procedures for oral gavage, and summarizes available quantitative data from studies investigating the effects of oral magnesium administration in mice. Additionally, it provides visual representations of key signaling pathways influenced by magnesium to aid in experimental design and data interpretation.
Quantitative Data Summary
While comprehensive dose-response data for oral gavage of this compound in mice is limited, the following table summarizes quantitative data from studies using various forms of oral magnesium. This information can serve as a valuable starting point for dose selection in future studies.
| Magnesium Form | Mouse Model | Dosage (Elemental Mg) | Administration Frequency | Key Quantitative Outcomes | Reference |
| Magnesium-L-threonate (MgT) | AD Transgenic Mice | 75 mg/kg/day | Daily | Increased plasma and red blood cell Mg2+ concentrations. Prevented synapse loss and memory decline. | [2] |
| Magnesium Oxide | C57BL/6 Mice | 10 mg/kg & 100 mg/kg | Not specified | 100 mg/kg dose reduced anxiety-like behavior in the open field test (increased time in the center zone). | [3] |
| Magnesium (form not specified) | Mice | 10 mg/kg | Single dose | Ineffective dose for anxiolytic-like effects in the elevated plus maze. | [4] |
| Magnesium (form not specified) | Mice | 20 mg/kg | Single dose | Produced anxiolytic-like effects in the elevated plus maze. | [4] |
Experimental Protocols
Preparation of this compound Solution
-
Determine the appropriate concentration: Based on the desired dosage (mg/kg) and the average weight of the mice, calculate the required concentration of the this compound solution. Ensure the final volume to be administered is within the recommended limits (typically 5-10 mL/kg).[2]
-
Dissolution: Weigh the required amount of this compound powder and dissolve it in a suitable vehicle, such as sterile water or saline.
-
Ensure complete dissolution: Vortex or sonicate the solution to ensure the this compound is fully dissolved.
-
Storage: Store the solution appropriately, protecting it from light and temperature extremes. Prepare fresh solutions regularly to ensure stability.
Oral Gavage Procedure in Mice
Materials:
-
Appropriately sized gavage needles (20-22 gauge, 1.5-2 inches long with a ball tip for adult mice).
-
Syringes (1 mL or 3 mL).
-
This compound solution.
-
Animal scale.
-
Personal Protective Equipment (PPE): gloves, lab coat.
Procedure:
-
Animal Handling and Restraint:
-
Gently pick up the mouse by the base of the tail and allow it to grasp a wire cage lid or similar surface with its forepaws.
-
Securely scruff the mouse by grasping the loose skin over the shoulders and behind the ears with your thumb and forefinger. This will immobilize the head and prevent the mouse from biting.
-
-
Measuring the Gavage Needle:
-
Before the first gavage, measure the appropriate insertion depth. Place the tip of the gavage needle at the corner of the mouse's mouth and extend it to the last rib. Mark the needle at the level of the mouse's nose. This ensures the needle will reach the stomach without causing perforation.[2]
-
-
Insertion of the Gavage Needle:
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the back of the throat. The mouse should swallow as the needle enters the esophagus.[1]
-
If any resistance is met, do not force the needle . Withdraw it and attempt re-insertion.
-
-
Administration of the Solution:
-
Once the needle is inserted to the pre-measured depth, slowly and steadily depress the syringe plunger to administer the this compound solution.
-
Observe the mouse for any signs of distress, such as coughing or struggling, which could indicate incorrect placement in the trachea. If this occurs, immediately withdraw the needle.[2]
-
-
Post-Procedure:
-
Gently withdraw the gavage needle along the same path of insertion.
-
Return the mouse to its home cage and monitor it for at least 15 minutes for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow: Investigating Anxiolytic Effects
The following diagram illustrates a typical experimental workflow for assessing the anxiolytic effects of this compound in mice.
Magnesium's Role in NMDA Receptor Signaling
Magnesium acts as a voltage-dependent channel blocker of the N-methyl-D-aspartate (NMDA) receptor. Under normal physiological conditions, magnesium ions block the ion channel, preventing excessive neuronal excitation.
Magnesium's Modulation of GABA-A Receptor Function
Magnesium can act as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA. This contributes to the anxiolytic and calming effects of magnesium.
References
- 1. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of Magnesium Supplementation on Subjective Anxiety and Stress—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying Magnesium Bisglycinate Uptake in Neuronal Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Magnesium is a crucial cation in the central nervous system, playing a vital role in numerous physiological processes, including neurotransmission, synaptic plasticity, and cellular bioenergetics.[1][2][3] Its homeostasis is tightly regulated, and imbalances have been implicated in various neurological and psychiatric disorders.[2][4][5][6] Magnesium bisglycinate, a chelated form of magnesium, is suggested to have high bioavailability, making it a compound of interest for therapeutic applications targeting the brain.[7] Glycine (B1666218), an amino acid that chelates the magnesium, can cross the blood-brain barrier and acts as an inhibitory neurotransmitter, potentially enhancing the neuroprotective effects of magnesium.[7]
These application notes provide a comprehensive guide to quantifying the uptake of this compound in neuronal cell lines. We will cover established methodologies for measuring intracellular magnesium, present data on commonly used fluorescent probes, and detail experimental protocols. Additionally, we will visualize key signaling pathways influenced by intracellular magnesium.
Quantitative Data Summary
A direct comparison of this compound uptake in neuronal cell lines is an emerging area of research. However, we can summarize the properties of common tools used for quantification and the baseline physiological concentrations of intracellular magnesium.
Table 1: Properties of Fluorescent Magnesium Indicators
| Indicator | Excitation (nm) | Emission (nm) | Kd for Mg2+ (mM) | Key Features & Cell Line Examples | Citations |
| Mag-fura-2 | ~369 (Mg2+-free) to ~330 (Mg2+-bound) | ~511 (Mg2+-free) to ~491 (Mg2+-bound) | 1.9 | Ratiometric dye, widely used in various cell types including muscle, heart, liver, and nervous system cells. | [8] |
| Magnesium Green | ~490 | ~520 | Lower than Mag-fura-2 | Non-ratiometric, shows fluorescence intensity increase upon Mg2+ binding. Used in cardiomyocytes. | [8][9] |
| KMG-20-AM | - | - | 10.0 | High selectivity for Mg2+ over Ca2+. Used in PC12 cells. | [8] |
| KMG-104-AM | ~488 | - | 2.0 | High-contrast, sensitive probe suitable for confocal microscopy. Used in PC12 cells for 3D imaging. | [8][10] |
| mag-fluo-4 | - | - | 4.7 | Higher fluorescence response to Mg2+ binding than Magnesium Green. | [9] |
| mag-indo-1 | - | Shifts in both excitation and emission | - | Emission-ratiometric, suitable for flow cytometry. | [9] |
Table 2: Typical Intracellular Magnesium Concentrations in Mammalian Cells
| Parameter | Concentration Range | Notes | Citations |
| Total Intracellular Mg2+ | 17-20 mM | Measured by techniques like atomic absorption spectrometry. | [1] |
| Free Cytosolic Mg2+ | 0.5-1.0 mM | Represents less than 5% of the total cellular magnesium. Maintained by transport, buffering, and sequestration. | [1][4][8] |
Experimental Protocols
Protocol 1: Culturing Neuronal Cell Lines (SH-SY5Y and PC-12)
This protocol provides general guidelines for culturing SH-SY5Y (human neuroblastoma) and PC-12 (rat pheochromocytoma) cells, which are common models in neurobiology.[11][12][13][14]
Materials:
-
SH-SY5Y (ATCC® CRL-2266™) or PC-12 (ATCC® CRL-1721™) cells
-
Complete Growth Medium:
-
For SH-SY5Y: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14]
-
For PC-12: RPMI-1640 Medium with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.
-
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks, plates, and other sterile plasticware
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Thawing Cells: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C, 5% CO2.
-
Cell Maintenance: Change the culture medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the pellet and plate at the desired density.
Protocol 2: Quantification of Magnesium Uptake using Fluorescent Microscopy
This protocol describes the use of a fluorescent magnesium indicator, such as KMG-104-AM, to measure changes in intracellular free magnesium concentration following treatment with this compound.[8][10]
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y or PC-12) on glass-bottom dishes or coverslips
-
Fluorescent magnesium indicator (e.g., KMG-104-AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound stock solution
-
Fluorescence microscope with appropriate filter sets (e.g., for KMG-104-AM, excitation at 488 nm)[10]
-
Image analysis software
Procedure:
-
Cell Plating: Plate neuronal cells on glass-bottom dishes or coverslips and allow them to adhere for 24-48 hours.
-
Dye Loading: Wash the cells once with HBSS. Prepare a loading solution of KMG-104-AM (typically 1-5 µM) in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with HBSS to remove extracellular dye.
-
Image Acquisition (Baseline): Acquire baseline fluorescence images of the cells using the fluorescence microscope.
-
Treatment: Add this compound at the desired final concentrations to the cells.
-
Time-Lapse Imaging: Acquire fluorescence images at regular intervals (e.g., every 1-5 minutes) for the desired duration to monitor the change in intracellular magnesium.
-
Data Analysis: Measure the mean fluorescence intensity of individual cells or regions of interest over time using image analysis software. The change in fluorescence intensity is proportional to the change in intracellular free magnesium concentration.
Protocol 3: Quantification of Total Intracellular Magnesium using Atomic Absorption Spectroscopy (AAS)
AAS is a highly sensitive method for determining the total elemental concentration of magnesium within cells.[15][16][17][18]
Materials:
-
Cultured neuronal cells in culture plates
-
This compound
-
PBS, ice-cold
-
Cell scraper
-
Nitric acid (high purity)
-
Magnesium standard solutions
-
Atomic Absorption Spectrometer
Procedure:
-
Cell Culture and Treatment: Culture neuronal cells to the desired confluency and treat with this compound for the specified time.
-
Cell Harvesting: Aspirate the culture medium and wash the cells three times with ice-cold PBS to remove extracellular magnesium.
-
Cell Lysis: Add a known volume of high-purity nitric acid to the cells to lyse them and digest the cellular components.
-
Sample Collection: Scrape the cells and collect the lysate in a clean tube.
-
Sample Preparation: Dilute the cell lysate to a volume suitable for AAS analysis.
-
AAS Measurement: Aspirate the samples into the AAS instrument and measure the absorbance.
-
Quantification: Determine the magnesium concentration in the samples by comparing their absorbance to a standard curve generated from magnesium standard solutions.
-
Normalization: Normalize the total magnesium content to the total protein concentration or cell number for each sample.
Signaling Pathways and Mechanisms
Proposed Mechanism of this compound Uptake
The exact mechanism for the uptake of this compound in neuronal cells is not fully elucidated but is thought to involve amino acid transporters for the glycine component, which may facilitate the transport of the chelated magnesium. Additionally, known magnesium transporters are likely involved.
Caption: Proposed uptake pathways for this compound in neuronal cells.
Role of Magnesium in NMDA Receptor Signaling
Magnesium plays a critical role in regulating neuronal excitability by acting as a voltage-dependent blocker of the N-methyl-D-aspartate (NMDA) receptor.[3][7]
Caption: Magnesium's role as a voltage-dependent blocker of the NMDA receptor.
Influence of Magnesium on the mTOR Signaling Pathway
Intracellular magnesium can enhance the activity of the mTOR (mammalian target of rapamycin) signaling pathway, which is crucial for protein synthesis, cell growth, and proliferation.[2][6]
Caption: Magnesium's positive regulation of the mTOR signaling pathway.
References
- 1. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Magnesium Is a Key Player in Neuronal Maturation and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nutrimedixhealth.com [nutrimedixhealth.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Magnesium and the Brain: A Focus on Neuroinflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neuroreserve.com [neuroreserve.com]
- 8. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dokumen.pub [dokumen.pub]
- 12. PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PC12 cell line - Wikipedia [en.wikipedia.org]
- 14. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 15. researchgate.net [researchgate.net]
- 16. Atomic absorption spectrometry of magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The determination of brain magnesium and zinc levels by a dual-probe microdialysis and graphite furnace atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nemi.gov [nemi.gov]
Application Notes and Protocols for the Quantification of Magnesium in Plasma Following Magnesium Bisglycinate Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium bisglycinate is an organic form of magnesium chelated to two molecules of the amino acid glycine. This form is often selected for oral supplementation due to its purported high bioavailability and gastrointestinal tolerance.[[“]][2] Upon ingestion and absorption, it is understood that this compound dissociates, increasing the total magnesium concentration in the bloodstream. Therefore, the analytical focus for quantifying the uptake of magnesium from this compound supplementation is the measurement of total magnesium concentration in plasma or serum.
This document provides detailed application notes and protocols for the most common and reliable analytical methods used to quantify total magnesium in plasma: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Atomic Absorption Spectrometry (AAS), and Photometric (Colorimetric) Assays.
Principle of Magnesium Quantification
The quantification of magnesium in plasma after oral administration of this compound serves as a key indicator of its bioavailability. The underlying principle of these analytical methods is to accurately measure the total concentration of elemental magnesium in a plasma sample. An increase in plasma magnesium levels from baseline, following supplementation, is a primary pharmacokinetic endpoint in clinical studies.[3][4][5] It is important to note that plasma magnesium exists in three states: ionized (free), protein-bound, and complexed with anions.[6][7] The methods detailed below measure the total of all these forms.
Analytical Methods for Total Magnesium Quantification
Several analytical techniques can be employed for the accurate determination of magnesium concentrations in plasma. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Considered a gold-standard method for elemental analysis due to its high sensitivity, specificity, and ability to perform multi-elemental analysis.[8][9][10]
-
Atomic Absorption Spectrometry (AAS): A robust and widely used technique for the quantification of metals in biological samples.[11][12]
-
Photometric (Colorimetric) Methods: These methods are based on the formation of a colored complex between magnesium and a specific dye. They are often used in clinical chemistry analyzers due to their adaptability to automation.[7][13]
Data Presentation: Comparison of Analytical Methods
| Parameter | ICP-MS | Atomic Absorption Spectrometry (AAS) | Photometric (Colorimetric) Methods |
| Principle | Ionization of atoms in plasma and separation based on mass-to-charge ratio. | Absorption of light by ground-state atoms in a flame or graphite (B72142) furnace. | Formation of a colored complex with a dye, measured by absorbance. |
| Sensitivity | Very High (sub-ppb) | High (ppb-ppm) | Moderate (ppm) |
| Specificity | Very High | High | Moderate (potential for interference) |
| Sample Throughput | High (with autosampler) | Moderate to High | High (especially on automated analyzers) |
| Interferences | Isobaric interferences (can be mitigated with collision/reaction cells). | Chemical and ionization interferences (can be controlled with releasing agents). | Interference from other ions (e.g., calcium) can occur.[7] |
| Instrumentation Cost | High | Moderate | Low to Moderate |
| Typical Sample Prep | Simple dilution with an acidic solution and internal standard.[9] | Dilution, sometimes with protein precipitation and addition of a releasing agent.[11] | Direct analysis or simple dilution. |
Experimental Protocols
Protocol 1: Quantification of Total Magnesium in Plasma by ICP-MS
This protocol provides a general procedure for the determination of total magnesium in human plasma using ICP-MS.
1. Materials and Reagents
-
Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)
-
Plasma samples collected in tubes with lithium heparin as an anticoagulant. Avoid EDTA, citrate, or oxalate (B1200264) as they can interfere with magnesium measurement.[7]
-
Magnesium standard solutions (1000 µg/mL)
-
Internal Standard solution (e.g., Yttrium, Scandium, or Beryllium)
-
High-purity nitric acid (HNO₃)
-
Deionized water (≥18 MΩ·cm)
-
Calibrated micropipettes and sterile, metal-free polypropylene (B1209903) tubes
2. Sample Preparation
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Prepare a diluent solution consisting of 1% (v/v) nitric acid and the internal standard in deionized water.
-
Perform a 1:50 dilution of the plasma sample by adding 100 µL of plasma to 4.9 mL of the diluent solution in a polypropylene tube.
-
Vortex the diluted sample thoroughly.
3. Instrument Setup and Calibration
-
Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow rates, lens voltages) according to the manufacturer's recommendations for magnesium analysis.
-
Prepare a series of calibration standards by serially diluting the magnesium standard solution in the same diluent used for the samples. A typical calibration range is 10-1000 µg/L.
-
Aspirate the calibration blank and standards to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
4. Sample Analysis
-
Aspirate the diluted plasma samples into the ICP-MS.
-
The instrument software will use the calibration curve to calculate the magnesium concentration in the diluted samples.
-
Multiply the result by the dilution factor (e.g., 50) to obtain the magnesium concentration in the original plasma sample.
5. Quality Control
-
Analyze quality control samples at low, medium, and high concentrations with each batch of samples.
-
The measured concentrations of the QC samples should be within ±15% of their nominal values.
Protocol 2: Quantification of Total Magnesium in Plasma by AAS
This protocol describes a general procedure for the determination of total magnesium in human plasma using Flame Atomic Absorption Spectrometry (FAAS).
1. Materials and Reagents
-
Atomic Absorption Spectrometer with a magnesium hollow cathode lamp.
-
Plasma samples (collected as described in Protocol 1).
-
Magnesium standard solutions (1000 µg/mL).
-
Lanthanum chloride (LaCl₃) or Strontium chloride (SrCl₂) solution (releasing agent).
-
10% Trichloroacetic acid (TCA) for deproteinization (optional, but recommended for accuracy).[11]
-
Deionized water.
-
Calibrated micropipettes and centrifuge tubes.
2. Sample Preparation
-
With Protein Precipitation:
-
To 1.0 mL of plasma, add 1.0 mL of 10% TCA.
-
Vortex for 30 seconds and let it stand for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:25 with a solution containing 0.1% LaCl₃.
-
-
Without Protein Precipitation (Simple Dilution):
-
Dilute the plasma sample 1:50 with a 0.1% LaCl₃ solution in deionized water.[11]
-
3. Instrument Setup and Calibration
-
Install and align the magnesium hollow cathode lamp.
-
Set the wavelength to 285.2 nm and optimize other instrument parameters (e.g., slit width, lamp current, gas flow rates) as per the manufacturer's guidelines.
-
Prepare calibration standards containing the same concentration of LaCl₃ as the samples. A typical range is 0.1-1.0 µg/mL.
-
Aspirate the blank and calibration standards to generate a calibration curve.
4. Sample Analysis
-
Aspirate the prepared samples into the AAS.
-
The absorbance values are used to determine the magnesium concentration from the calibration curve.
-
Calculate the magnesium concentration in the original plasma sample by applying the appropriate dilution factor.
Visualization of Workflows and Concepts
Caption: Experimental workflow for magnesium quantification in plasma.
Caption: Dissociation of this compound in the body.
References
- 1. consensus.app [consensus.app]
- 2. wbcil.com [wbcil.com]
- 3. europeanreview.org [europeanreview.org]
- 4. researchgate.net [researchgate.net]
- 5. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for sampling, measuring and reporting ionized magnesium in undiluted serum, plasma or blood: International Federation of Clinical Chemistry and Laboratory Medicine (IFCC): IFCC Scientific Division, Committee on Point of Care Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acb.org.uk [acb.org.uk]
- 8. Inductively Coupled Plasma Mass Spectrometry Performance for the Measurement of Key Serum Minerals: A Comparative Study With Standard Quantification Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method validation of an inductively coupled plasma mass spectrometry (ICP-MS) assay for the analysis of magnesium, copper and zinc in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method validation of an inductively coupled plasma mass spectrometry (ICP-MS) assay for the analysis of magnesium, copper and zinc in red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Comparative Analysis of Serum Magnesium Ion Levels Using Three Measurement Methods: Spectrophotometry, Atomic Absorption Spectrophotometry, and Inductively Coupled Plasma With Optical Emission Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. archem.com.tr [archem.com.tr]
Application Note: Simultaneous Separation and Quantification of Magnesium Bisglycinate and Glycine with Analysis of Magnesium Ions by HPLC-MS/MS
Abstract
This application note presents a robust HPLC-MS/MS method for the separation and quantification of intact magnesium bisglycinate from its free glycine (B1666218) ligand. Due to the differing chemical properties of the metal chelate, the amino acid, and the inorganic magnesium ion, a primary Hydrophilic Interaction Liquid Chromatography (HILIC) method is detailed for the analysis of the organic species. A secondary, complementary method using mixed-mode chromatography is proposed for the quantification of magnesium ions. This dual-method approach ensures optimal chromatographic performance and accurate quantification for all components of interest. This methodology is particularly suited for quality control in manufacturing, stability studies, and pharmacokinetic assessments of this compound in drug development and nutritional supplements.
Introduction
This compound is a chelated form of magnesium that is known for its high bioavailability and gastrointestinal tolerance. In this compound, one magnesium atom is bonded to two glycine molecules. For quality control and research purposes, it is crucial to have an analytical method capable of distinguishing the intact chelate from free glycine and magnesium ions. This ensures the integrity and stability of the product. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers the required selectivity and sensitivity for this analysis.[1]
This note describes a primary HILIC-MS/MS method that effectively separates this compound from glycine without the need for derivatization.[1] HILIC is well-suited for the retention and separation of polar compounds like amino acids and their metal chelates.[2] For the accurate quantification of magnesium ions, which are not well-retained under HILIC conditions, a separate analysis using a mixed-mode column capable of cation exchange is recommended.
Experimental Protocols
Part 1: HILIC-MS/MS for this compound and Glycine
1. Sample Preparation:
-
Standard Preparation: Prepare individual stock solutions of this compound and glycine in deionized water at a concentration of 1 mg/mL. A combined working standard solution can be prepared by diluting the stock solutions to the desired concentration range (e.g., 1-100 µg/mL) with the initial mobile phase composition.
-
Sample Preparation: For dietary supplements, accurately weigh and dissolve the sample in deionized water to achieve a theoretical concentration within the standard curve range. Centrifuge or filter the sample to remove any insoluble excipients before injection.
2. HPLC-MS/MS Instrumentation and Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 2.8 (adjusted with Formic Acid).[1]
-
Mobile Phase B: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 2.8 (adjusted with Formic Acid).
-
Gradient Program:
Time (min) % B 0.0 95 5.0 50 5.1 95 | 8.0 | 95 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
ESI Conditions:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
MS/MS Detection (Multiple Reaction Monitoring - MRM):
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Glycine 76.1 30.1 15 | this compound | 173.1 | 114.1 | 20 |
Part 2: Mixed-Mode HPLC for Magnesium Ion Analysis
1. Sample Preparation:
-
Use the same sample preparation procedure as in Part 1.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Detector: A Charged Aerosol Detector (CAD) or a conductivity detector. Alternatively, if coupled to a mass spectrometer, ESI in positive mode can be used.
-
Column: A mixed-mode column with cation-exchange capabilities (e.g., Amaze TCH, 3.0 x 100 mm, 3 µm).
-
Mobile Phase A: 40 mM Ammonium Formate, pH 4.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 75 5.0 30 5.1 75 | 8.0 | 75 |
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
MS Detection (SIM - Selected Ion Monitoring):
Analyte Ion (m/z) | Magnesium | 24.3 |
Data Presentation
Table 1: Chromatographic and MS/MS Parameters
| Analyte | Retention Time (min) (HILIC) | Precursor Ion (m/z) | Product Ion (m/z) |
| Glycine | ~ 3.5 | 76.1 | 30.1 |
| This compound | ~ 2.1 | 173.1 | 114.1 |
| Analyte | Retention Time (min) (Mixed-Mode) | Ion (m/z) | |
| Magnesium Ion | ~ 4.2 | 24.3 |
Note: Retention times are approximate and may vary depending on the specific column and system.
Table 2: Method Validation Summary (HILIC-MS/MS)
| Parameter | Glycine | This compound |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| LLOQ (µg/mL) | 1 | 1 |
| Accuracy (%) | 95 - 105 | 93 - 107 |
| Precision (%RSD) | < 5 | < 6 |
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound and its ions.
Conclusion
The described HPLC-MS/MS methodologies provide a comprehensive approach for the accurate analysis of this compound, free glycine, and magnesium ions. The use of a HILIC method allows for the effective separation of the organic chelate and its ligand, while a complementary mixed-mode method ensures reliable quantification of the magnesium cation. This approach is essential for the quality assessment of this compound products and for research in the fields of drug development and nutritional science.
References
Application Notes and Protocols for the Development of a Stable In Vivo Formulation of Magnesium Bisglycinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium is an essential mineral involved in over 300 enzymatic reactions in the body, playing a crucial role in muscle and nerve function, blood glucose control, and blood pressure regulation.[1] Magnesium bisglycinate, a chelate of magnesium with two glycine (B1666218) molecules, is a highly bioavailable form of magnesium.[2] The chelated structure enhances its absorption and reduces the gastrointestinal side effects commonly associated with other magnesium salts.[2] Developing a stable in vivo formulation of this compound is critical to ensure consistent bioavailability and therapeutic efficacy.
These application notes provide a comprehensive guide to developing a stable oral solid dosage form of this compound, covering key aspects from pre-formulation studies to stability and bioavailability assessment. Detailed protocols for essential experiments are provided to assist researchers in this process.
Pre-formulation Studies
Pre-formulation studies are essential to characterize the physicochemical properties of this compound, which will inform the formulation strategy.
Solubility Profile
Understanding the solubility of this compound across the physiological pH range of the gastrointestinal tract is crucial for predicting its dissolution and absorption.
Table 1: Aqueous Solubility of this compound at Different pH Values (25 °C)
| pH | Solubility (g/L) |
| 2.0 | Data not available in search results |
| 4.0 | Data not available in search results |
| 6.8 | > 100[3] |
| 7.4 | Data not available in search results |
Note: While specific solubility data at all pH points were not found, this compound is generally considered to have good water solubility.[3][4]
Physical Characteristics
The physical properties of the this compound powder will influence the manufacturing process and the stability of the final dosage form.
Table 2: Physical Properties of this compound Powder
| Parameter | Method | Typical Values | Flow Character |
| Angle of Repose | Fixed Funnel | 36-40° | Fair |
| Bulk Density | USP <616> | Data not available | - |
| Tapped Density | USP <616> | Data not available | - |
| Carr's Index | Calculated | 16-20% | Fair[5][6] |
| Hausner Ratio | Calculated | 1.19-1.25 | Fair[5][6][7][8] |
Hygroscopicity: this compound is described as a hygroscopic powder.[9] Based on the European Pharmacopoeia classification, its tendency to absorb moisture should be quantified.[10][11][12][13]
Formulation Development
The goal is to develop a stable, robust oral solid dosage form (e.g., tablet or capsule) that ensures consistent release and bioavailability of this compound.
Excipient Compatibility
Drug-excipient compatibility studies are critical to identify any potential interactions that could affect the stability of the formulation.[14][15]
Experimental Protocol: Excipient Compatibility Study
-
Materials: this compound, selected excipients (e.g., diluents, binders, disintegrants, lubricants), HPLC grade solvents.
-
Procedure:
-
Prepare binary mixtures of this compound with each excipient in a 1:1 ratio.
-
Prepare a control sample of pure this compound.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
Analyze the samples at initial, 2-week, and 4-week time points for physical appearance, and assay of this compound and any degradation products using a stability-indicating HPLC method.
-
-
Acceptance Criteria: No significant change in physical appearance, and no significant loss of this compound or formation of degradation products in the binary mixtures compared to the control.
Manufacturing Process
Direct compression is a common and cost-effective method for tablet manufacturing, suitable for powders with good flow properties. Wet granulation may be employed if the flowability of the powder blend is poor.
Caption: Direct compression manufacturing workflow.
Stability Testing
Stability testing is crucial to establish the shelf-life and recommended storage conditions for the final product. Studies should be conducted according to ICH guidelines.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[16][17]
Table 3: Conditions for Forced Degradation Studies
| Condition | Description |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105°C for 24 hours |
| Photolytic Degradation | Exposed to UV light (200 Wh/m²) and visible light (1.2 million lux hours) |
Accelerated and Long-Term Stability
Experimental Protocol: Accelerated Stability Testing
-
Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.
-
Time Points: 0, 1, 2, 3, and 6 months.
-
Tests:
-
Physical: Appearance, hardness, friability, disintegration time, and dissolution.
-
Chemical: Assay of this compound and degradation products by a validated stability-indicating HPLC method.
-
-
Acceptance Criteria: The product must remain within its established specifications throughout the study period.
Long-term stability studies should be conducted at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
In Vitro Performance
Dissolution Testing
Dissolution testing is a critical quality control parameter that provides an indication of the in vivo performance of the dosage form.[18]
Experimental Protocol: Dissolution Testing for this compound Tablets
-
Apparatus: USP Apparatus 2 (Paddle).[19]
-
Dissolution Medium: 900 mL of 0.1 N HCl.
-
Temperature: 37°C ± 0.5°C.
-
Paddle Speed: 75 RPM.[19]
-
Sampling Times: 10, 15, 30, 45, and 60 minutes.
-
Analytical Method: Quantification of dissolved this compound by a validated HPLC-UV method.
-
Acceptance Criteria: Not less than 80% (Q) of the labeled amount of this compound is dissolved in 45 minutes.
Bioavailability Assessment
Bioavailability studies are conducted to determine the rate and extent to which the active ingredient is absorbed from the drug product and becomes available at the site of action.
In Vitro Permeability (Caco-2 Cell Model)
The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal permeability of drugs.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed.
-
Transport Study:
-
Add the this compound formulation to the apical (A) side of the monolayer.
-
Take samples from the basolateral (B) side at predetermined time points.
-
Analyze the concentration of magnesium in the samples.
-
-
Apparent Permeability Coefficient (Papp): Calculate the Papp value to estimate the intestinal permeability.
In Vivo Pharmacokinetic Study
A randomized, crossover study in healthy human volunteers is the gold standard for assessing the in vivo bioavailability of a formulation.
Table 4: Representative Pharmacokinetic Parameters for Oral Magnesium Formulations
| Formulation | Cmax (mmol/L) | Tmax (hr) | AUC₀₋₂₄ (mmol·h/L) |
| This compound | Data not available | Data not available | Data not available |
| Magnesium Hydroxide | ~0.85 | ~4 | ~1.5 (AUC₀₋₂₄)[20] |
| Trimagnesium Dicitrate | Increase of 3.1-4.6% from baseline | - | -[21] |
Note: Specific Cmax and AUC data for a stable this compound formulation were not available in the search results. The data presented is for other magnesium salts to provide context. Endogenous magnesium levels should be considered when evaluating pharmacokinetic data.[22]
Analytical Methods
HPLC-UV Method for Assay of this compound
A validated stability-indicating HPLC method is required for the accurate quantification of this compound and its degradation products.
Experimental Protocol: HPLC-UV Method (Illustrative)
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has maximum absorbance (to be determined).
-
Injection Volume: 20 µL.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Signaling Pathway for Absorption
This compound is absorbed in the intestine through both paracellular and transcellular pathways. A significant portion is thought to be absorbed intact via the dipeptide transporters.
Caption: Intestinal absorption pathways of this compound.
References
- 1. Magnesium - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. omundernaehrung.com [omundernaehrung.com]
- 3. lohmann-minerals.com [lohmann-minerals.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Evaluation of Flow for Pharmaceutical Powders and Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Magnesium Bis Glycinate Manufacturer- Shreeji Industries [shreejiindustries.net]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. scispace.com [scispace.com]
- 16. medcraveonline.com [medcraveonline.com]
- 17. biomedres.us [biomedres.us]
- 18. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 19. uspnf.com [uspnf.com]
- 20. Pharmacokinetic Profile of Oral Magnesium Hydroxide [ouci.dntb.gov.ua]
- 21. Increase in magnesium plasma level after orally administered trimagnesium dicitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetic (Bioavailability) Studies of Magnesium Preparations | Eremenko | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
Application Notes and Protocols for Assessing Mitochondrial Function Following Magnesium Bisglycinate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium is a crucial cation for cellular bioenergetics, playing a pivotal role in mitochondrial function. It acts as a cofactor for numerous enzymes within the mitochondrial matrix and is essential for the synthesis and stability of adenosine (B11128) triphosphate (ATP).[1][2] Magnesium bisglycinate, a chelated form of magnesium, is known for its high bioavailability.[3][4] These application notes provide a comprehensive set of protocols to assess the impact of this compound treatment on key aspects of mitochondrial function in cultured cells. The provided methodologies will enable researchers to quantitatively evaluate changes in mitochondrial respiration, membrane potential, ATP production, and reactive oxygen species (ROS) generation.
Magnesium's influence on mitochondria extends to the regulation of the mitochondrial permeability transition pore (PTP), a key player in cell death pathways.[5] By stabilizing mitochondrial membranes and influencing ion transport, magnesium contributes to overall cellular health.[6] Deficiencies in magnesium have been linked to mitochondrial dysfunction, characterized by decreased ATP production and increased oxidative stress.[2] Therefore, investigating the effects of magnesium supplementation, particularly with a highly bioavailable form like this compound, on mitochondrial function is of significant interest in various research fields, including metabolic disorders, neurodegenerative diseases, and drug development.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Mitochondrial Respiration Parameters (Seahorse XF Cell Mito Stress Test)
| Treatment Group | Basal Respiration (pmol/min) | ATP Production-Coupled Respiration (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) | Non-Mitochondrial Respiration (pmol/min) |
| Vehicle Control | |||||
| This compound (e.g., 1 mM) | |||||
| Positive Control (e.g., FCCP) | |||||
| Negative Control (e.g., Rotenone/Antimycin A) |
Table 2: Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | JC-1 Red/Green Fluorescence Ratio | TMRE Fluorescence Intensity (Arbitrary Units) |
| Vehicle Control | ||
| This compound (e.g., 1 mM) | ||
| Positive Control (e.g., CCCP/FCCP) |
Table 3: Mitochondrial ATP Production
| Treatment Group | Luminescence (RLU) | ATP Concentration (µM) |
| Vehicle Control | ||
| This compound (e.g., 1 mM) | ||
| Positive Control (e.g., Oligomycin - for inhibition) |
Table 4: Mitochondrial Reactive Oxygen Species (ROS) Production
| Treatment Group | MitoSOX Red Fluorescence Intensity (Arbitrary Units) | Amplex Red Fluorescence Intensity (Arbitrary Units) |
| Vehicle Control | ||
| This compound (e.g., 1 mM) | ||
| Positive Control (e.g., Antimycin A) |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating adherent cell lines with this compound.
Materials:
-
Adherent cell line of interest (e.g., Caco-2, HepG2, SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Sterile, deionized water
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Protocol:
-
Culture cells in appropriate flasks or plates until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in sterile, deionized water. The concentration of the stock solution should be at least 100x the final desired concentration to minimize the volume of vehicle added to the cell culture medium. Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
On the day of the experiment, remove the culture medium and wash the cells once with sterile PBS.
-
Add fresh complete culture medium to the cells.
-
Add the this compound stock solution to the culture medium to achieve the desired final concentration (e.g., 1 mM).[1] For a vehicle control, add an equivalent volume of sterile deionized water.
-
Incubate the cells for the desired treatment duration (e.g., 1, 3, or 6 hours).[1]
-
After the incubation period, proceed with the desired mitochondrial function assay.
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol describes the use of the Agilent Seahorse XF Cell Mito Stress Test to measure key parameters of mitochondrial respiration.[4][7]
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Supplements for assay medium (e.g., glucose, pyruvate (B1213749), glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
Protocol:
-
Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Hydrate (B1144303) Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
This compound Treatment: On the day of the assay, treat the cells with this compound as described in Protocol 1.
-
Prepare Assay Medium: Prepare the Seahorse XF assay medium by supplementing the base medium with appropriate substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Warm the medium to 37°C and adjust the pH to 7.4.
-
Medium Exchange: After the treatment period, remove the culture medium from the cells and wash twice with the pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well.
-
Incubate: Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow for temperature and pH equilibration.
-
Load Sensor Cartridge: Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired final concentrations.
-
Run Assay: Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate to start the assay. The instrument will measure the basal oxygen consumption rate (OCR) followed by sequential injections of the mitochondrial inhibitors and measurement of OCR after each injection.[4]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol provides two common methods for assessing ΔΨm: the ratiometric dye JC-1 and the potentiometric dye TMRE.
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[6][8] The ratio of red to green fluorescence provides a measure of mitochondrial polarization.
Materials:
-
JC-1 dye
-
DMSO
-
Complete cell culture medium
-
PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in Protocol 1. Include a positive control for depolarization (e.g., 10 µM CCCP for 15-30 minutes).
-
Prepare a 1-10 µM JC-1 working solution in pre-warmed complete cell culture medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Remove the JC-1 solution and wash the cells twice with PBS.
-
Add pre-warmed PBS or culture medium to each well.
-
Measure the fluorescence intensity using a microplate reader. Read the red fluorescence at Ex/Em ~560/595 nm and the green fluorescence at Ex/Em ~485/530 nm.
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
Tetramethylrhodamine, Ethyl Ester (TMRE) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.
Materials:
-
TMRE dye
-
DMSO
-
Complete cell culture medium
-
PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells and treat with this compound as described in Protocol 1.
-
Prepare a working solution of TMRE in pre-warmed culture medium (e.g., 50-200 nM).
-
Remove the treatment medium and add the TMRE working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Remove the TMRE solution and wash the cells twice with PBS.
-
Add pre-warmed PBS or culture medium to each well.
-
Measure the fluorescence intensity at Ex/Em ~549/575 nm. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Quantification of Mitochondrial ATP Production
This protocol utilizes a luciferase-based assay to measure ATP levels.
Materials:
-
ATP determination kit (luciferin/luciferase-based)
-
Lysis buffer (provided with the kit or a suitable alternative)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white, opaque 96-well plate and treat with this compound as described in Protocol 1.
-
After treatment, remove the culture medium and wash the cells with PBS.
-
Lyse the cells according to the ATP determination kit manufacturer's instructions.
-
Transfer the cell lysates to a new white, opaque 96-well plate.
-
Prepare the luciferase reagent according to the kit protocol.
-
Add the luciferase reagent to each well containing the cell lysate.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the samples.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This section provides protocols for detecting mitochondrial superoxide (B77818) using MitoSOX Red and hydrogen peroxide using Amplex Red.
MitoSOX Red is a fluorogenic dye that specifically targets mitochondria in live cells and is oxidized by superoxide, resulting in red fluorescence.
Materials:
-
MitoSOX Red reagent
-
DMSO
-
HBSS or other suitable buffer
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells and treat with this compound as described in Protocol 1. Include a positive control for ROS production (e.g., 10 µM Antimycin A for 30 minutes).
-
Prepare a 5 µM MitoSOX Red working solution in pre-warmed HBSS.
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Add the MitoSOX Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
Remove the MitoSOX Red solution and wash the cells three times with warm HBSS.
-
Add pre-warmed HBSS or culture medium to each well.
-
Measure the fluorescence intensity at Ex/Em ~510/580 nm. An increase in fluorescence indicates an increase in mitochondrial superoxide levels.
The Amplex Red reagent reacts with H2O2 in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin.
Materials:
-
Amplex Red reagent
-
DMSO
-
Horseradish peroxidase (HRP)
-
Reaction buffer (e.g., Krebs-Ringer phosphate (B84403) glucose buffer)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Protocol:
-
This assay is typically performed with isolated mitochondria. Isolate mitochondria from control and this compound-treated cells using a mitochondrial isolation kit.
-
Prepare a working solution containing Amplex Red and HRP in the reaction buffer according to the manufacturer's instructions.
-
Add the isolated mitochondria to a black, clear-bottom 96-well plate.
-
Add respiratory substrates (e.g., pyruvate and malate) to initiate respiration.
-
Add the Amplex Red/HRP working solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity kinetically or at a fixed endpoint at Ex/Em ~530-560/590 nm. An increase in fluorescence indicates H2O2 production.
Mandatory Visualizations
Caption: Experimental workflow for assessing mitochondrial function after this compound treatment.
Caption: Role of Magnesium in Mitochondrial Energy Metabolism.
References
- 1. Study of Magnesium Formulations on Intestinal Cells to Influence Myometrium Cell Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Supplementation in Healthy Adults Reporting Poor Sleep: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wbcil.com [wbcil.com]
- 4. balchem.com [balchem.com]
- 5. omundernaehrung.com [omundernaehrung.com]
- 6. JCI Insight - Magnesium supplementation improves diabetic mitochondrial and cardiac diastolic function [insight.jci.org]
- 7. lbmd.coe.pku.edu.cn [lbmd.coe.pku.edu.cn]
- 8. Mg(++) requirement for MtHK binding, and Mg(++) stabilization of mitochondrial membranes via activation of MtHK & MtCK and promotion of mitochondrial permeability transition pore closure: A hypothesis on mechanisms underlying Mg(++)'s antioxidant and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Magnesium Bisglycinate in Animal Models of Anxiety and Stress
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of magnesium bisglycinate in preclinical animal models of anxiety and stress. This document includes summaries of quantitative data from relevant studies, detailed experimental protocols for key behavioral assays, and visualizations of associated signaling pathways and workflows.
Introduction
Magnesium has garnered significant attention for its potential anxiolytic and calming properties. Among its various forms, this compound, a chelate of magnesium and the amino acid glycine, is noted for its high bioavailability. Glycine itself is known to have inhibitory neurotransmitter functions in the central nervous system, potentially contributing to the anxiolytic effects of this compound. Preclinical research utilizing animal models is crucial for elucidating the mechanisms of action and therapeutic potential of this compound in anxiety and stress-related disorders.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of different forms of magnesium on behaviors relevant to anxiety and stress in rodent models. It is important to note that while the focus of this document is this compound, specific quantitative data for this form in some standard behavioral tests are limited in the currently available literature. Therefore, data from studies using other magnesium salts (e.g., magnesium chloride, magnesium sulfate, magnesium oxide) are included to provide a broader context for the potential effects of magnesium supplementation. These should be considered as indicative rather than definitive for this compound.
Table 1: Effects of Magnesium on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Treatment | Animal Model | Dose | Key Findings | Reference |
| Magnesium | Mice | 10 mg/kg | In combination with low doses of NMDA antagonists, significantly increased the percentage of time spent in the open arms.[1] | [1] |
| Magnesium | Mice | 20 mg/kg | Produced an anxiolytic-like effect.[2] | [2] |
| Magnesium Chloride | Rats | 30-day supplementation in drinking water | Statistically significant decrease in anxiety levels.[2] | [2] |
Table 2: Effects of Magnesium on Depressive-Like Behavior in the Forced Swim Test (FST)
| Treatment | Animal Model | Dose | Key Findings | Reference |
| Magnesium (as MgCl2) | Mice | 20 and 30 mg/kg | Reduced immobility time.[2] | [2] |
| Magnesium (as MgCl2) | Rats | 15 to 50 mg/kg | Reduced immobility time with acute administration.[3] | [3] |
| Magnesium | Mice (subjected to immobility stress) | 10 mg/kg | Reversed the stress-induced enhancement of immobility time.[4] | [4] |
Table 3: Effects of Magnesium on Behavior in the Open Field Test (OFT)
| Treatment | Animal Model | Dose | Key Findings | Reference |
| Magnesium Glycinate | Rats | 35.4 mg/kg/day for 8 weeks | Exhibited anxiolytic properties by reducing thigmotaxis behavior. | [5] |
| Magnesium Oxide (MgO) | Mice (under water avoidance stress) | 100 mg/kg | Attenuated stress-induced anxiety-like behavior (increased latency to enter the center zone). | [6] |
Table 4: Effects of Magnesium on Stress-Related Biomarkers
| Treatment/Condition | Animal Model | Key Findings | Reference |
| Magnesium Deficiency | Weanling Rats | Slightly increased plasma corticosterone (B1669441) levels in unstressed animals.[7][8] | [7][8] |
| Magnesium Sulfate (MgSO4) | Rats (exposed to chronic restraint stress) | Attenuated the increase in serum corticosterone levels. | [9] |
Signaling Pathways and Mechanisms of Action
Magnesium's anxiolytic and stress-reducing effects are believed to be mediated through several key signaling pathways in the brain. This compound, in particular, may have a dual action due to the presence of both magnesium and glycine.
Proposed Signaling Pathway for Magnesium's Anxiolytic Effects
Caption: Proposed signaling pathway of this compound's anxiolytic effects.
Experimental Protocols
Detailed methodologies for key behavioral assays used to assess anxiety and stress in rodent models are provided below. These protocols are generalized and should be adapted based on specific experimental needs and institutional guidelines.
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor.
-
Material: Non-reflective, easy-to-clean material (e.g., dark-colored PVC or wood).
-
A video camera is mounted above the maze to record the sessions for later analysis.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administration: Administer this compound or vehicle control at the predetermined time before testing (e.g., 30-60 minutes for intraperitoneal injection).
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
Record the session using the overhead camera.
-
-
Data Analysis:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Experimental Workflow for Elevated Plus Maze
Caption: Experimental workflow for the Elevated Plus Maze test.
Open Field Test (OFT)
Objective: To assess general locomotor activity and anxiety-like behavior (thigmotaxis). Anxious animals tend to stay close to the walls of the open field, while less anxious animals are more willing to explore the center.
Apparatus:
-
A square or circular arena with high walls to prevent escape.
-
The floor is typically divided into a grid of squares, with the central squares defined as the "center zone".
-
A video camera is mounted above for recording.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour.
-
Administration: Administer this compound or vehicle control.
-
Testing:
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore freely for a 5-10 minute session.
-
Record the session.
-
-
Data Analysis:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
An increase in the time spent and entries into the center zone, without a significant change in total distance traveled, suggests an anxiolytic effect.
-
Light-Dark Box (LDB) Test
Objective: To assess anxiety-like behavior based on the conflict between the tendency to explore a novel environment and the aversion to a brightly lit area.
Apparatus:
-
A box divided into a small, dark compartment and a larger, brightly illuminated compartment.
-
An opening connects the two compartments.
-
A video camera is used for recording.
Procedure:
-
Habituation: Acclimate the animals to the testing room.
-
Administration: Administer this compound or vehicle control.
-
Testing:
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore freely for a 5-10 minute session.
-
Record the session.
-
-
Data Analysis:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.
-
Forced Swim Test (FST)
Objective: To assess depressive-like behavior or behavioral despair. The test is based on the observation that animals will cease struggling and become immobile when placed in an inescapable stressful situation.
Apparatus:
-
A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
Habituation: Acclimate animals to the testing room.
-
Administration: Administer this compound or vehicle control.
-
Testing:
-
Gently place the animal into the water-filled cylinder.
-
The session typically lasts for 6 minutes. The first 2 minutes are often considered a habituation period and are not scored.
-
Record the session.
-
-
Data Analysis:
-
Measure the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Logical Relationship of Behavioral Observations to Anxiety State
Caption: Logical relationship between behavioral observations and inferred anxiety/depressive states.
Conclusion
The available evidence from animal models suggests that magnesium supplementation, including highly bioavailable forms like this compound, holds promise for mitigating anxiety and stress-related behaviors. The primary mechanisms appear to involve the modulation of the NMDA and GABAergic systems, as well as the regulation of the HPA axis. Further research with a specific focus on this compound is warranted to establish dose-response relationships and to fully elucidate its efficacy and mechanisms of action in well-defined animal models of anxiety and stress. The protocols and data presented here provide a foundation for researchers to design and conduct such studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Anxiolytic effect of chronic intake of supplemental magnesium chloride in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of magnesium supplementation on subjective anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiety & Magnesium Deficiency -Research [doctorsformulas.com]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. Plasma corticosterone in stressed magnesium-deficient weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnesium and stress - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis to Prevent Magnesium Oxide (MgO) Contamination
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to mitigate and manage magnesium oxide (MgO) contamination in synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What is magnesium oxide (MgO) contamination and why is it a significant concern?
A1: Magnesium oxide (MgO) contamination refers to the unintended presence of this inorganic compound in a reaction mixture or final product. MgO is a white, hygroscopic solid mineral.[1] Its presence is a concern for several reasons:
-
Impact on Product Purity: It can significantly lower the purity of the desired compound.[2]
-
Alteration of Material Properties: In materials science, MgO inclusions can decrease the ultimate tensile strength and ductility of metals like magnesium.[3]
-
Safety and Efficacy in Pharmaceuticals: For drug development, impurities can affect the safety, efficacy, and accuracy of dosing in the final pharmaceutical product.[4]
-
Manufacturing Challenges: MgO's abrasive nature can cause premature wear on manufacturing equipment like tablet tooling.[3][5]
Q2: What are the primary sources of MgO contamination during a synthesis?
A2: MgO contamination can arise from several sources:
-
Reaction with Oxygen and Moisture: Magnesium is highly reactive with oxygen, especially when heated or in molten form, leading to the formation of MgO.[2][6][7] It also reacts with water to form magnesium hydroxide (B78521) (Mg(OH)₂), which can be converted to MgO upon heating.[1]
-
Atmospheric Exposure: Handling magnesium reagents or intermediates in the open air can lead to surface oxidation. Using an inert atmosphere, such as argon or nitrogen, is crucial to prevent this.[8]
-
Impure Starting Materials: The magnesium precursors themselves can contain impurities. The choice of magnesium salt (e.g., nitrate (B79036), chloride) and the precipitating agent can influence the purity of intermediates and the final product.[9][10]
-
Thermal Decomposition: MgO is often formed through the calcination (high-temperature heating) of magnesium carbonate (MgCO₃) or magnesium hydroxide (Mg(OH)₂).[11] Unintended thermal stress on certain magnesium compounds can lead to MgO formation.
Q3: How can I proactively prevent MgO contamination in my experiments?
A3: Preventing contamination involves rigorous control over the reaction environment and materials:
-
Inert Atmosphere: When working with highly reactive magnesium species (e.g., Grignard reagents, magnesium metal), always use an inert atmosphere (argon or nitrogen) to prevent oxidation.[8]
-
Use Anhydrous Solvents: Since magnesium can react with water to form Mg(OH)₂, which is a precursor to MgO, ensure all solvents are thoroughly dried before use.[1]
-
High-Purity Precursors: Start with high-purity magnesium sources. If preparing a magnesium-based catalyst or compound, consider a multi-step precipitation procedure to purify the magnesium hydroxide precursor.[9][10]
-
Controlled Temperature: Lowering reaction temperatures can reduce the rate of side reactions, including oxidation, that may lead to impurity formation.[2]
Q4: Which analytical techniques are best for detecting and quantifying MgO contamination?
A4: Several methods can be used to detect and quantify MgO, each with its own advantages:
-
Titration: This is a common and cost-effective method. It typically involves reacting the sample with a known concentration of a strong acid (like HCl) and titrating the excess acid or the resulting magnesium salt.[4][12]
-
Ion Chromatography (IC): A modern and highly quantitative technique that can accurately measure magnesium ion concentration, separating it from other interfering ions like calcium.[13]
-
Atomic Absorption Spectroscopy (AAS): This is a very accurate method for detecting trace amounts of metal impurities, including magnesium.[4]
-
X-Ray Diffraction (XRD): XRD is used to identify the crystalline structure of the material, which can confirm the presence of the specific cubic phase of MgO.[9]
-
Gravimetric Analysis: This technique involves measuring the mass of the substance after a chemical reaction or heating process designed to convert impurities into known compounds, offering high accuracy.[4]
Troubleshooting Guides
Problem: My reaction produced an unexpected white solid, or the yield is significantly lower than expected. How do I confirm if it's MgO?
Solution:
-
Solubility Test: MgO is soluble in acidic solutions but only sparingly soluble in water.[1][14] Test the solubility of a small sample of the precipitate in dilute hydrochloric acid. If it dissolves, it could be MgO or another basic salt.
-
pH Measurement: Suspend a small amount of the solid in deionized water. MgO is alkaline when dissolved in water, so a pH above 7 would be expected.[11]
-
Spectroscopic/Diffraction Analysis: For definitive identification, subject a dried sample of the precipitate to analysis. XRD is ideal for confirming the crystalline structure of MgO.[9]
Problem: I have confirmed MgO contamination in my final product. What are the best methods to remove it?
Solution: The appropriate removal method depends on the stability of your desired product.
-
Acid Leaching: If your target compound is stable in acidic conditions, leaching with a dilute acid like hydrochloric acid (HCl) or acetic acid is effective.[15][16] MgO reacts to form a soluble magnesium salt (e.g., MgCl₂) which can then be washed away. Multiple leaching steps with varying acid concentrations may be required for complete removal.[15]
-
Vacuum Distillation: This method is highly effective for separating elemental magnesium from MgO contamination, as magnesium metal has a much lower boiling point than its oxide.[17] This is typically used in metallurgical processes rather than organic synthesis workups.
-
Filtration: If your desired product is soluble in a solvent in which MgO is not, the contamination can be removed by dissolving the product and filtering out the insoluble MgO.
Problem: I am observing significant batch-to-batch variability, with some batches having high levels of MgO contamination. What are the likely causes?
Solution: Inconsistent results often point to a lack of control over key reaction parameters.
-
Atmospheric Integrity: Check for leaks in your inert gas setup. Even small amounts of oxygen or moisture can cause significant oxidation.[2]
-
Reagent Quality: Ensure the quality and dryness of your solvents and magnesium precursors are consistent across all batches. Store hygroscopic materials in desiccators.
-
Temperature Fluctuation: Monitor reaction temperatures closely. Inconsistent heating can lead to variable rates of side reactions that produce MgO.
-
Handling Procedures: Review the standard operating procedures for handling magnesium-containing reagents. Ensure that exposure to air is minimized consistently during weighing and transfer steps.
Data Presentation and Experimental Protocols
Data Summary Tables
Table 1: Comparison of Common Analytical Methods for MgO Detection
| Method | Principle | Common Use | Advantages | Limitations |
| Titration | Acid-base neutralization reaction.[4] | Quantifying bulk MgO content in raw materials and tablets.[12][13] | Cost-effective, rapid, widely available equipment.[12] | Less quantitative than instrumental methods, subject to interferences.[13] |
| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin.[13] | Accurate assay of MgO in pharmaceutical products.[13] | High accuracy, reproducibility, and sensitivity; can separate interfering ions.[13] | Requires specialized equipment. |
| Atomic Absorption Spectroscopy (AAS) | Measures absorption of light by free atoms to determine elemental concentration.[4] | Detecting trace metal impurities in high-purity MgO.[4] | Highly accurate and sensitive for trace elements.[4] | Sample must be dissolved; potential for elemental interference.[4] |
| X-Ray Diffraction (XRD) | Scatters X-rays off the crystalline lattice to identify the specific phase of a material.[9] | Confirming the presence and crystallinity of MgO. | Definitive structural identification, non-destructive. | Primarily qualitative/semi-quantitative, requires crystalline material. |
Table 2: Example of Optimized Two-Step Acid Leaching Conditions for MgO Removal from Titanium Powder[15][16]
| Leaching Step | Leaching Solution | Purpose | Outcome |
| First Leaching | 0.4 M Hydrochloric Acid (HCl) | Remove the bulk of Mg and MgO by-products. | Sufficient to remove most by-products with controlled temperature. |
| Second Leaching | 7.5 M Hydrochloric Acid (HCl) | Remove any residual impurities. | Ensures a higher purity final product. |
Experimental Protocols
Protocol 1: Synthesis of High-Purity Mg(OH)₂ Precursor via Fractional Precipitation
This protocol is adapted from methodologies designed to produce high-purity MgO by first purifying its precursor, magnesium hydroxide (Mg(OH)₂).[9][10]
Objective: To reduce the concentration of common metal impurities (e.g., Fe, Ni, Mn) from a commercial magnesium salt.
Materials:
-
Commercial p.a. (pro analysis) grade Magnesium Nitrate (Mg(NO₃)₂)
-
Aqueous Ammonia (B1221849) (NH₃ (aq))
-
Deionized Water
-
Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve the commercial magnesium nitrate in deionized water to create a concentrated solution.
-
First Precipitation (Impurity Removal): Slowly add aqueous ammonia to the solution while stirring vigorously. Add just enough to precipitate a small fraction of the total magnesium. This initial precipitate will contain a higher concentration of less soluble metal hydroxide impurities.
-
Filtration 1: Filter off and discard this first fraction of precipitate.
-
Second Precipitation (Product Collection): Continue adding aqueous ammonia to the filtrate from Step 3 until all the magnesium has precipitated as Mg(OH)₂.
-
Washing: Wash the collected Mg(OH)₂ precipitate thoroughly with multiple portions of deionized water. This step is critical for removing any remaining soluble impurities and residual ammonium (B1175870) nitrate.[9]
-
Drying: Dry the purified Mg(OH)₂ precipitate in an oven at a low temperature (e.g., 80-100 °C) to remove water without causing premature decomposition to MgO.
-
Calcination (Optional): The purified Mg(OH)₂ can be calcined at a specific temperature (e.g., 500-800 °C) to produce high-purity MgO. The temperature will affect the final surface area and reactivity.[1][9]
Protocol 2: General Procedure for Acid Leaching to Remove MgO Contamination
Objective: To selectively remove MgO from a product that is stable in dilute acid.
Materials:
-
Contaminated product
-
Dilute Hydrochloric Acid (e.g., 0.5 M HCl) or Acetic Acid
-
Deionized Water
-
pH paper or meter
-
Stirring vessel, filtration apparatus
Procedure:
-
Suspension: Suspend the MgO-contaminated product in a suitable volume of the chosen dilute acid. The volume should be sufficient to fully immerse the solid and allow for effective stirring.
-
Leaching: Stir the suspension at room temperature. Monitor the reaction by observing the dissolution of the solid or by checking the pH of the solution. The reaction of MgO with acid will consume the acid, causing the pH to rise.
-
MgO + 2HCl → MgCl₂ + H₂O
-
-
Completion Check: Continue stirring until no more solid appears to dissolve or the pH of the solution stabilizes.
-
Filtration: Filter the mixture to separate the purified solid product from the acidic solution containing the dissolved magnesium salt.
-
Washing: Wash the filtered solid thoroughly with deionized water to remove any residual acid and dissolved salts. Continue washing until the filtrate is neutral (pH ~7).
-
Drying: Dry the purified product under appropriate conditions (e.g., in a vacuum oven) to remove all moisture.
Visual Guides and Workflows
Caption: Diagram illustrating the primary chemical pathways leading to the formation of MgO contamination.
Caption: A proactive workflow outlining key steps to prevent MgO contamination during synthesis.
References
- 1. Magnesium oxide - Wikipedia [en.wikipedia.org]
- 2. How to Optimize Magnesium Nitride Synthesis for High Purity? [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Test the Purity of Magnesium Oxide [magnesiumking.com]
- 5. Troubleshooting Tablet And Tooling Issues Involving Magnesium Oxide [pharmaceuticalonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. magnium.com.au [magnium.com.au]
- 8. pentaphos.com [pentaphos.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. What is the mechanism of Magnesium Oxide? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Magnesium Oxide Monograph Modernization Using Ion Chromatography - AnalyteGuru [thermofisher.com]
- 14. quora.com [quora.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. brainly.com [brainly.com]
addressing precipitation of magnesium bisglycinate in stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the preparation, storage, and troubleshooting of magnesium bisglycinate stock solutions. Our aim is to equip researchers with the necessary information to prevent common issues such as precipitation, ensuring the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it soluble in aqueous solutions?
This compound is a chelated form of magnesium, where one magnesium ion is bonded to two glycine (B1666218) molecules. This chelation creates a stable, neutral complex that is highly soluble in water. The glycine molecules effectively shield the magnesium ion, preventing it from readily forming insoluble salts with other ions in the solution.
Q2: What is the approximate solubility of this compound in water?
This compound exhibits high water solubility, especially when compared to other forms of magnesium like magnesium oxide. While exact solubility can be influenced by temperature and pH, reports indicate a solubility of approximately 10 to 100 grams per liter at 20°C.
Q3: What factors can lead to the precipitation of this compound in stock solutions?
Several factors can contribute to the precipitation of this compound in stock solutions:
-
High Concentration: Exceeding the solubility limit at a given temperature is a primary cause of precipitation.
-
Low Temperature: The solubility of this compound, like most salts, is expected to decrease as the temperature drops. Storing a concentrated stock solution at 4°C or lower can lead to crystallization.
-
pH Shifts: A 1% solution of this compound is slightly alkaline, with a pH of approximately 10. Significant changes to the pH of the solution, particularly making it more alkaline, can potentially reduce its solubility.
-
Presence of Incompatible Ions: The presence of high concentrations of phosphate (B84403) or carbonate ions in the solution can lead to the formation of less soluble magnesium salts, causing precipitation.
-
Evaporation: Over time, solvent evaporation can increase the concentration of the stock solution beyond its solubility limit, leading to precipitation.
Q4: Can I autoclave my this compound stock solution for sterilization?
Autoclaving this compound solutions is generally not recommended. The high temperatures and pressures during autoclaving can potentially lead to the degradation of the glycine molecules and may cause precipitation upon cooling, especially in concentrated solutions. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing this compound solutions.
Troubleshooting Guide: Addressing Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues with your this compound stock solutions.
| Observed Problem | Potential Cause | Recommended Action |
| Precipitate forms after cooling a freshly prepared solution. | The solution was prepared at an elevated temperature and has become supersaturated upon cooling. | 1. Gently warm the solution while stirring to redissolve the precipitate. 2. If precipitation persists, add a small amount of high-purity water to slightly dilute the solution. 3. For future preparations, avoid excessive heating or prepare a slightly less concentrated solution. |
| Crystals form in the stock solution during refrigerated storage (4°C). | The concentration of the solution exceeds its solubility limit at the storage temperature. | 1. Allow the solution to warm to room temperature; the crystals should redissolve. 2. If immediate use at a lower temperature is not required, store the stock solution at room temperature. 3. If refrigerated storage is necessary, prepare a less concentrated stock solution. |
| A cloudy precipitate appears after adding the stock solution to a buffer (e.g., PBS). | Formation of insoluble magnesium salts (e.g., magnesium phosphate). | 1. Use buffers that do not contain high concentrations of phosphate or carbonate. Consider using Tris or HEPES-based buffers. 2. If phosphate-containing buffers are required, add the this compound solution slowly while vigorously stirring the buffer. 3. Prepare a more dilute working solution. |
| The pH of the final solution is significantly different from the expected value. | Interaction of the alkaline this compound solution with the buffer components. | 1. Measure the pH of the final solution after adding this compound. 2. Adjust the pH of the final solution as needed using a suitable acid or base. |
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Stock Solution
Materials:
-
This compound powder (ensure high purity)
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Sterile glassware (volumetric flask, beaker)
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass: The molecular weight of this compound (anhydrous) is approximately 172.42 g/mol . To prepare 100 mL of a 1 M solution, you will need 17.24 g of this compound.
-
Dissolution:
-
Add approximately 80 mL of high-purity water to a sterile beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.
-
Slowly add the 17.24 g of this compound powder to the vortex of the stirring water.
-
Continue stirring until the powder is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution, but avoid boiling.
-
-
Volume Adjustment:
-
Once fully dissolved, carefully transfer the solution to a 100 mL sterile volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the this compound is transferred.
-
Bring the solution to the final volume of 100 mL with high-purity water.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile storage bottle.
-
-
Storage:
-
Label the bottle clearly with the compound name, concentration, preparation date, and your initials.
-
Store the solution at room temperature. Avoid refrigerated storage for high-concentration solutions to prevent precipitation.
-
Protocol 2: Solubility Assessment of this compound
This protocol provides a general method to determine the approximate solubility of this compound under your specific experimental conditions (e.g., in a particular buffer).
Materials:
-
This compound powder
-
Your specific solvent (e.g., water, buffer)
-
A series of small, sealable sterile tubes
-
Vortex mixer
-
Centrifuge
-
Analytical balance
Procedure:
-
Prepare a series of concentrations:
-
Weigh out increasing amounts of this compound into a series of labeled tubes (e.g., 0.1 g, 0.2 g, 0.3 g, ...).
-
Add a fixed volume of your solvent to each tube (e.g., 1 mL).
-
-
Equilibration:
-
Seal the tubes and vortex them vigorously for 2-3 minutes.
-
Allow the tubes to equilibrate at your desired temperature (e.g., room temperature, 37°C) for at least one hour, with periodic vortexing.
-
-
Observation and Separation:
-
Visually inspect the tubes for any undissolved solid. The tube with the highest concentration that shows complete dissolution provides an estimate of the solubility.
-
For a more quantitative measure, centrifuge the tubes with undissolved solid at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.
-
-
Concentration Determination (Optional Advanced Step):
-
Carefully collect the supernatant from the centrifuged tubes.
-
The concentration of magnesium in the supernatant can be determined using techniques such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry to get a precise solubility value.
-
Visual Guides
Logical Workflow for Troubleshooting Precipitation
Caption: A troubleshooting workflow for this compound precipitation.
Decision Pathway for Sterilization Method
Caption: Decision guide for sterilizing this compound solutions.
Technical Support Center: Minimizing Interference of Magnesium Bisglycinate in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying, understanding, and mitigating the potential interference of magnesium bisglycinate in a variety of common biochemical assays. The unique chelated structure of this compound, while beneficial for bioavailability, can present challenges in experimental setting. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the accuracy and reliability of your results.
Frequently Asked questions (FAQs)
Q1: How can this compound interfere with my biochemical assay?
This compound can interfere through several mechanisms due to its constituent parts: the magnesium ion (Mg²⁺) and the glycine (B1666218) molecules.
-
Magnesium Ion (Mg²⁺) Interference: Many enzymes require specific divalent cations (like zinc, manganese, or calcium) as cofactors. The high concentration of Mg²⁺ from this compound can compete with these essential ions for binding to the enzyme's active site, leading to either inhibition or altered enzyme kinetics. Conversely, for enzymes that require magnesium as a cofactor (e.g., DNA polymerases), the chelated form may affect its availability.
-
Glycine Interference: Glycine, an amino acid, can interfere with certain protein quantification assays, particularly those based on the reduction of copper ions, such as the bicinchoninic acid (BCA) and Lowry assays. This can lead to an overestimation of protein concentration.
-
Chelation Effects: The bisglycinate chelate itself can sequester other essential divalent cations present in the assay buffer, making them unavailable for enzymes that require them.
Q2: Which assays are most susceptible to interference from this compound?
Several common assays may be affected:
-
Enzymatic Assays: Assays for enzymes that require divalent cations other than magnesium as cofactors (e.g., some phosphatases and metalloproteinases) are at high risk of inhibition. Assays for magnesium-dependent enzymes, like DNA polymerases in PCR, can also be affected by the specific formulation of magnesium.
-
Protein Quantification Assays: BCA and Lowry protein assays are known to be susceptible to interference from glycine.[1][2] The Bradford assay is generally a safer alternative as it is less affected by amino acids.[3]
-
Polymerase Chain Reaction (PCR): The concentration of free magnesium ions is critical for the activity of Taq polymerase. The chelated nature of this compound may alter the effective concentration of available Mg²⁺, potentially leading to PCR failure or reduced efficiency.[4][5][6]
-
ELISA and Immunoassays: While direct interference is less common, high ionic strength from the dissolved this compound in the sample could potentially disrupt antibody-antigen interactions.
Q3: What are the initial signs of potential interference in my assay?
Common indicators of interference include:
-
Unexpectedly low or high enzyme activity.
-
Non-linear reaction rates in kinetic assays.
-
Poor reproducibility between replicates.
-
Inconsistent results compared to previous experiments or literature values.
-
Failed PCR amplification or the appearance of non-specific bands.[7]
-
Artificially high protein concentration readings in BCA or Lowry assays.[8]
Troubleshooting Guides
Issue 1: Altered Results in an Enzymatic Assay
Potential Cause: Interference from either the magnesium ion or the chelating effect of bisglycinate on other essential metal cofactors.
Troubleshooting Steps:
-
Review Enzyme Cofactor Requirements: Determine if the enzyme in your assay requires divalent cations other than magnesium (e.g., Zn²⁺, Mn²⁺, Ca²⁺).
-
Supplement with the Essential Cofactor: If the enzyme requires another divalent cation, try supplementing the assay buffer with a higher concentration of that specific cation to outcompete the chelating effect of bisglycinate.
-
Create a Magnesium-Matched Control: Prepare a control sample with a concentration of a simple magnesium salt (e.g., MgCl₂) equivalent to the elemental magnesium concentration in your this compound sample. This will help you differentiate between a general magnesium effect and an effect specific to the bisglycinate chelate.
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of this compound to a non-interfering level.
-
Sample Pre-treatment: For assays where the analyte is stable, consider methods to remove this compound prior to the assay.
Experimental Protocol: Sample Pre-treatment using Ion-Exchange Chromatography
This protocol is suitable for removing charged molecules like this compound from a sample containing a neutral or oppositely charged analyte of interest.
Materials:
-
Appropriate ion-exchange resin (cation or anion exchange, depending on the charge of the analyte and interferent).
-
Chromatography column.
-
Equilibration buffer (compatible with your analyte and assay).
-
Elution buffer.
-
Sample containing this compound.
Method:
-
Select the Resin: Choose a cation exchange resin to bind the positively charged magnesium ions.
-
Pack the Column: Pack the chromatography column with the selected resin according to the manufacturer's instructions.
-
Equilibrate the Column: Wash the column with several column volumes of equilibration buffer until the pH and conductivity of the effluent match the buffer.
-
Load the Sample: Apply the sample to the top of the column and allow it to enter the resin bed.
-
Collect the Flow-through: If your analyte is neutral or negatively charged, it will not bind to the cation exchange resin and will be collected in the flow-through. The magnesium ions will be retained by the resin.
-
Wash the Column: Wash the column with equilibration buffer to ensure all of the analyte has been eluted.
-
Elute the Bound Ions (for resin regeneration): Elute the bound magnesium ions with a high-salt elution buffer.
-
Assay the Flow-through: The collected flow-through, now free of this compound, can be used in your biochemical assay.
Issue 2: Inaccurate Protein Concentration with BCA or Lowry Assay
Potential Cause: Interference from the glycine component of this compound.
Troubleshooting Steps:
-
Switch to a Different Protein Assay: The Bradford protein assay is the recommended alternative as it is less susceptible to interference from amino acids.[3]
-
Use a Glycine-Containing Blank: If you must use the BCA or Lowry assay, prepare your blank and standards in a buffer that contains the same concentration of glycine as your samples. This will help to subtract the background signal from glycine.
-
Protein Precipitation: Precipitate the protein in your sample to separate it from the interfering glycine.
Experimental Protocol: Acetone (B3395972) Precipitation of Proteins
Materials:
-
Ice-cold acetone.
-
Microcentrifuge tubes.
-
Microcentrifuge.
-
Assay buffer.
Method:
-
Add four volumes of ice-cold acetone to your protein sample in a microcentrifuge tube.
-
Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifuge at 13,000-15,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant which contains the glycine.
-
Air-dry the protein pellet for 5-10 minutes to remove residual acetone. Do not over-dry.
-
Resuspend the protein pellet in a buffer compatible with your protein assay.
Issue 3: PCR Failure or Non-Specific Amplification
Potential Cause: Suboptimal concentration of free magnesium ions due to the chelated nature of this compound.
Troubleshooting Steps:
-
Optimize Magnesium Concentration: Perform a magnesium titration experiment by adding varying concentrations of a standard magnesium chloride (MgCl₂) solution to your PCR reactions. This will help determine the optimal free Mg²⁺ concentration for your specific primers and template.
-
Use a Different Magnesium Source: If possible, switch to a standard PCR buffer that uses MgCl₂ as the magnesium source.
-
Increase Polymerase Concentration: In some cases, increasing the concentration of DNA polymerase may help to overcome the inhibitory effects of suboptimal magnesium levels.
-
Primer Design: Ensure your primers are well-designed with appropriate annealing temperatures to minimize non-specific amplification, which can be exacerbated by incorrect magnesium concentrations.[6]
Quantitative Data Summary
The following tables provide a summary of potential interference and mitigation strategies for this compound in various biochemical assays.
Table 1: Interference in Protein Quantification Assays
| Assay Type | Interfering Component of this compound | Observed Effect | Mitigation Strategy |
| BCA Assay | Glycine | Overestimation of protein concentration[1][2] | Use Bradford assay; prepare standards with equivalent glycine concentration; protein precipitation. |
| Lowry Assay | Glycine | Overestimation of protein concentration | Use Bradford assay; prepare standards with equivalent glycine concentration; protein precipitation. |
| Bradford Assay | Minimal | Generally no significant interference[3] | Recommended method when glycine is present. |
Table 2: Interference in Enzymatic Assays
| Enzyme Type | Potential Interference Mechanism | Observed Effect | Mitigation Strategy |
| Zn²⁺/Mn²⁺-dependent Enzymes | Chelation of essential metal cofactors by bisglycinate; competition from high Mg²⁺. | Decreased enzyme activity. | Supplement with the required cofactor; sample dilution; sample pre-treatment (e.g., ion exchange). |
| Alkaline Phosphatase | Magnesium can act as an activator.[9][10][11] | Increased enzyme activity. | Use a magnesium-matched control; if assaying for an inhibitor, account for the activating effect of magnesium. |
| Lactate Dehydrogenase | High ionic strength; potential alteration of enzyme conformation. | Variable; potentially decreased activity. | Sample dilution; use of a magnesium-matched control. |
Table 3: Interference in Nucleic Acid Amplification
| Assay Type | Potential Interference Mechanism | Observed Effect | Mitigation Strategy |
| PCR | Suboptimal free Mg²⁺ concentration due to chelation. | No amplification, low yield, or non-specific products.[4][5][6] | Optimize Mg²⁺ concentration with a MgCl₂ titration; use a standard PCR buffer with MgCl₂. |
Visualizing Workflows and Pathways
Diagram 1: Troubleshooting Workflow for Suspected this compound Interference
A troubleshooting decision tree for identifying and addressing potential interference from this compound.
Diagram 2: Mechanism of Glycine Interference in the BCA Protein Assay
The mechanism by which glycine can reduce Cu²⁺ to Cu¹⁺, leading to a false positive signal in the BCA assay.
Diagram 3: Chelation Interference in a Zinc-Dependent Enzyme Assay
Illustration of how this compound can chelate essential zinc cofactors, rendering them unavailable for enzymatic activity.
References
- 1. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad.com [bio-rad.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Why Did My PCR Fail? 10 Common Problems and Fixes [synapse.patsnap.com]
- 7. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of incubation with Mg2+ on the measurement of alkaline phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differentiation of the slow-binding mechanism for magnesium ion activation and zinc ion inhibition of human placental alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
stability testing of magnesium bisglycinate under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with magnesium bisglycinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during stability testing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound raw material?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is advisable to protect it from light, humidity (ideally below 60% RH), and extreme temperatures to prevent degradation.[2] The material should be stored away from incompatible substances, such as strong oxidizing agents.[3]
Q2: What is the typical shelf-life of this compound?
A2: When stored under recommended conditions, this compound is generally considered a stable compound with a typical shelf-life of up to three years from the date of manufacture.[2] However, it is crucial to refer to the manufacturer's certificate of analysis for specific retest dates.
Q3: Is this compound hygroscopic?
A3: this compound is generally considered to be non-hygroscopic, meaning it does not readily absorb moisture from the air.[2] This property contributes to its good stability and handling characteristics compared to other magnesium salts. However, prolonged exposure to high humidity should still be avoided.
Q4: What are the key stability-indicating parameters to monitor for this compound?
A4: Key parameters to monitor during a stability study include:
-
Assay: To determine the potency of the active substance.
-
Degradation Products/Impurities: To quantify any new impurities that form over time. A common impurity to monitor for is magnesium oxide, which may be present in "buffered" forms or as a degradation product.[4][5]
-
Appearance: Any change in color, odor, or clarity (for solutions).
-
Moisture Content: To assess for any water absorption.
-
pH (for solutions): A shift in pH can indicate chemical changes.
-
Dissolution (for finished dosage forms): To ensure the release characteristics are maintained.
Troubleshooting Guide
Problem 1: Change in Physical Appearance (e.g., clumping, discoloration) of the Powder
-
Question: My this compound powder, which was initially a fine white powder, has started to clump together and/or has developed a yellowish tint during storage. What could be the cause?
-
Possible Causes:
-
Moisture Absorption: Although non-hygroscopic, prolonged exposure to high humidity can lead to clumping.
-
Temperature Fluctuation: Storage at elevated or fluctuating temperatures can accelerate degradation processes.
-
Oxidation: Exposure to air and/or light can initiate oxidative degradation, potentially leading to discoloration.
-
Interaction with Excipients: If formulated, interactions with other components in the blend could be occurring.
-
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the material is stored in a tightly sealed container at the recommended temperature and humidity.
-
Test for Moisture Content: Perform a Karl Fischer titration to quantify the water content and compare it to the initial specification.
-
Analyze for Degradation Products: Use a stability-indicating HPLC method (see Experimental Protocols) to check for the presence of new peaks that would indicate chemical degradation.
-
Review Formulation Compatibility: If in a blend, review the compatibility of all excipients with this compound.
-
Problem 2: Unexpected Peaks Appearing in HPLC Chromatogram During Stability Study
-
Question: I am running a stability study on my this compound sample, and new, unidentified peaks are appearing in the HPLC chromatogram over time. How do I proceed?
-
Possible Causes:
-
Degradation of this compound: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or thermal stress.
-
Excipient Degradation: If it is a formulated product, the excipients themselves may be degrading.
-
Contamination: The sample may have been contaminated during preparation or storage.
-
-
Troubleshooting Steps:
-
Perform Forced Degradation Studies: Subject a fresh sample of this compound to forced degradation conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products.[6][7] This can help in identifying the retention times of potential degradants and confirming if the new peaks in your stability sample correspond to these.
-
Use a Photodiode Array (PDA) Detector: If available, a PDA detector can provide UV spectra for the unknown peaks, which can be compared to the parent compound to see if they are related.
-
Mass Spectrometry (MS): For structural elucidation, LC-MS can be used to determine the mass of the unknown impurities, providing clues to their identity.
-
Analyze a Placebo Formulation: If applicable, run a stability study on a placebo blend (without the this compound) to rule out excipient degradation.
-
Problem 3: Decrease in Assay Value Below Specification
-
Question: The assay value for my this compound sample has dropped significantly during my accelerated stability study. What does this indicate?
-
Possible Causes:
-
Chemical Degradation: The most likely cause is the chemical breakdown of the this compound molecule into other substances.
-
Inaccurate Analytical Method: The analytical method may not be robust, leading to variable results.
-
-
Troubleshooting Steps:
-
Mass Balance Analysis: Correlate the decrease in the assay value with the increase in the area of any degradation peaks in the HPLC chromatogram. A good stability-indicating method should account for close to 100% of the initial parent compound concentration (parent + degradants).
-
Verify Method Validation: Ensure the analytical method has been fully validated for stability-indicating properties, including specificity, linearity, accuracy, and precision, according to ICH guidelines.[7]
-
Re-evaluate Storage Conditions: Confirm that the stability chamber conditions (temperature and humidity) were accurately maintained throughout the study.
-
Data Presentation
Note: The following data is illustrative and intended to provide a representative example of a stability study summary. Actual results will vary based on the specific material and storage conditions.
Table 1: Illustrative Stability Data for this compound under ICH Conditions
| Storage Condition | Time Point | Appearance | Assay (%) | Total Degradation Products (%) |
| Long-Term | 0 Months | White Powder | 100.2 | < 0.1 |
| 25°C / 60% RH | 3 Months | White Powder | 100.1 | < 0.1 |
| 6 Months | White Powder | 99.8 | 0.1 | |
| 12 Months | White Powder | 99.5 | 0.2 | |
| Intermediate | 0 Months | White Powder | 100.2 | < 0.1 |
| 30°C / 65% RH | 3 Months | White Powder | 99.6 | 0.2 |
| 6 Months | White Powder | 99.1 | 0.4 | |
| Accelerated | 0 Months | White Powder | 100.2 | < 0.1 |
| 40°C / 75% RH | 3 Months | White Powder | 98.5 | 0.8 |
| 6 Months | White Powder | 97.2 | 1.5 |
Table 2: Illustrative Summary of Forced Degradation Studies for this compound
| Stress Condition | Treatment Time | Assay (%) | Major Degradation Product Peak Area (%) | Observations |
| Acid Hydrolysis (0.1 M HCl at 60°C) | 8 hours | 85.3 | 12.5 | Significant degradation observed. |
| Base Hydrolysis (0.1 M NaOH at 60°C) | 4 hours | 89.1 | 9.8 | Significant degradation observed. |
| Oxidative (3% H₂O₂ at RT) | 24 hours | 96.5 | 2.1 | Moderate degradation. |
| Thermal (80°C) | 48 hours | 98.2 | 1.1 | Minor degradation. |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 99.5 | 0.3 | Very slight degradation. |
Experimental Protocols
Protocol 1: General Stability Study Setup
-
Objective: To evaluate the stability of this compound under various storage conditions as per ICH guidelines.
-
Materials:
-
At least three primary batches of this compound.
-
Appropriate container closure system (e.g., double-lined polyethylene (B3416737) bags in a fiber drum).
-
Calibrated stability chambers.
-
-
Methodology:
-
Place samples of this compound in the specified container closure systems.
-
Store the samples in stability chambers set to the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples at each time point for key stability-indicating parameters (Assay, Degradation Products, Appearance, Moisture Content).
-
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
-
Objective: To develop a quantitative method for the assay of this compound and its degradation products.
-
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
-
Chromatographic Conditions (Illustrative):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 20 mM Potassium dihydrogen phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-26 min: 50% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with water.
-
Sample Solution: Accurately weigh about 50 mg of the this compound stability sample into a 50 mL volumetric flask. Dissolve and dilute to volume with water.
-
-
System Suitability:
-
Inject the standard solution six times. The %RSD for the peak area should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the assay and the percentage of degradation products using the peak areas.
-
Mandatory Visualizations
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. wbcil.com [wbcil.com]
- 3. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 4. lovelifesupplements.co.uk [lovelifesupplements.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. medcraveonline.com [medcraveonline.com]
Technical Support Center: Quantifying Intracellular Magnesium Bisglycinate
Welcome to the technical support center for the quantification of intracellular magnesium bisglycinate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of measuring intracellular magnesium, with a special focus on tracking magnesium derived from this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in quantifying the intracellular concentration of magnesium from this compound?
A1: The primary challenge is distinguishing the magnesium ions (Mg²⁺) that have entered the cell from the supplemented this compound from the endogenous pool of intracellular magnesium. Most quantification methods measure the total or free Mg²⁺ concentration within the cell, without indicating its origin. To specifically trace the uptake of magnesium from the bisglycinate complex, advanced techniques like stable isotope tracing are required.
Q2: Can I use standard fluorescent magnesium indicators like Mag-fura-2 to measure this compound uptake?
A2: Yes, but with a significant limitation. Fluorescent indicators such as Mag-fura-2, Magnesium Green, or Mag-indo-1 measure the concentration of free intracellular Mg²⁺.[1] When cells are treated with this compound, these indicators will report an increase in cytoplasmic Mg²⁺ if the complex leads to a rise in the free ion concentration. However, this measurement reflects the overall change in the intracellular magnesium landscape and does not exclusively quantify the magnesium that came from the bisglycinate salt.
Q3: What is the difference between measuring free and total intracellular magnesium?
A3: Free intracellular magnesium refers to the unbound, ionized form (Mg²⁺) that is biologically active in signaling and enzymatic reactions.[2] Its concentration is typically maintained in the 0.5-1.0 mM range.[2] Total intracellular magnesium includes both free Mg²⁺ and Mg²⁺ that is bound to proteins, nucleic acids, ATP, and other molecules. The total concentration is much higher, estimated to be between 17 and 20 mM.[2] Different methods are required to measure these two distinct pools.
Q4: How does this compound enter the cell?
A4: It is suggested that this compound, as a chelate, may be absorbed intact through dipeptide channels in the intestine.[3] At the cellular level, its transport mechanism is an area of ongoing research, but it is expected to dissociate into magnesium and glycine (B1666218) upon or after cellular uptake, thereby increasing the intracellular magnesium pool.
Q5: What is the most accurate method to specifically track magnesium from this compound?
A5: The gold standard method is stable isotope tracing coupled with mass spectrometry. This involves synthesizing or obtaining this compound with a stable (non-radioactive) isotope of magnesium, such as ²⁵Mg or ²⁶Mg.[4] Cells are treated with this isotopically labeled compound, and the intracellular content of the specific isotope is then quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[2][5] This technique allows for precise quantification of the magnesium that originated from your test compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results with fluorescent indicators | 1. Incomplete de-esterification of AM esters: The dye is not fully cleaved by cellular esterases, leading to poor Mg²⁺ sensitivity. 2. Dye leakage or compartmentalization: The indicator is being actively transported out of the cell or sequestered into organelles (e.g., mitochondria), away from the cytoplasmic pool you intend to measure.[6] 3. Photobleaching: Excessive exposure to excitation light is destroying the fluorophore. | 1. Optimize incubation time and temperature (e.g., 30-60 minutes at 37°C) for your specific cell type.[6] 2. Add an anion-exchange protein inhibitor like probenecid (B1678239) to the loading buffer to reduce dye leakage. Use imaging techniques like confocal microscopy to check for subcellular localization.[7] 3. Minimize exposure to excitation light, use a lower laser power, and use an anti-fade reagent if possible. For ratiometric dyes, this is less of an issue.[7] |
| High background fluorescence | 1. Extracellular dye: Cells were not washed sufficiently after loading. 2. Cellular autofluorescence: Endogenous molecules (e.g., NADH, FAD) are fluorescing at the same wavelengths. | 1. Wash cells 2-3 times with fresh, indicator-free buffer after the loading and de-esterification steps.[7] 2. Before loading, measure the fluorescence of an unstained cell sample to determine the background autofluorescence. Subtract this value from your measurements. |
| Low signal-to-noise ratio | 1. Low dye concentration: Insufficient indicator was loaded into the cells. 2. Low intracellular Mg²⁺ change: The experimental treatment causes only a very small change in Mg²⁺ concentration, which is difficult to detect. | 1. Increase the concentration of the AM ester during loading (typically in the 1-5 µM range). The addition of a non-ionic detergent like Pluronic® F-127 can aid in dye solubilization and loading.[1] 2. Consider using a method for total magnesium (which will show larger absolute changes) or a more sensitive fluorescent probe if available. Ensure the positive control for Mg²⁺ influx (e.g., using an ionophore) is working. |
| Interference from Calcium (Ca²⁺) | 1. Indicator cross-reactivity: Many Mg²⁺ indicators, including Mag-fura-2, also bind to Ca²⁺ with significant affinity.[1] A simultaneous Ca²⁺ transient can be misinterpreted as a Mg²⁺ signal. | 1. Choose an indicator with better selectivity for Mg²⁺ over Ca²⁺ if possible. 2. Perform experiments in low-calcium or calcium-free medium if the experimental design allows. 3. Use a separate calcium indicator in parallel experiments to monitor and account for any potential Ca²⁺ fluxes. |
| Inaccurate quantification with ICP-MS | 1. Isobaric interference: Other elements or polyatomic ions have the same mass-to-charge ratio as the magnesium isotope being measured (e.g., ⁴⁸Ca²⁺ interfering with ²⁴Mg⁺). 2. Contamination: Samples are contaminated with external magnesium from glassware or reagents. | 1. Use an ICP-MS system with a collision/reaction cell to remove interfering ions.[5] 2. Use metal-free plasticware and high-purity reagents. Prepare all solutions with metal-free water.[8] |
Quantitative Data Summary
Table 1: Comparison of Common Fluorescent Magnesium Indicators
| Indicator | Type | Excitation (Free/Bound) | Emission (Free/Bound) | Kd for Mg²⁺ | Key Features |
| Mag-fura-2 | Ratiometric | ~369 nm / ~330 nm | ~510 nm | 1.9 mM[1] | UV-excitable; ratiometric measurement reduces artifacts; significant Ca²⁺ affinity.[1] |
| Magnesium Green | Single Wavelength | ~490 nm | ~520 nm | ~1.0 mM | Visible light excitable; fluorescence intensity increases upon binding; non-ratiometric. |
| Mag-indo-1 | Ratiometric | ~349 nm / ~331 nm | ~485 nm / ~410 nm | ~2.7 mM | UV-excitable; emission shifts upon binding; suitable for flow cytometry. |
| DCHQ5 | Single Wavelength | ~363 nm | ~505 nm | N/A | Binds both free and bound Mg, allowing for measurement of total intracellular magnesium.[8] |
Experimental Protocols
Protocol 1: Measurement of Free Intracellular Mg²⁺ using Mag-fura-2 AM
This protocol provides a general guideline for measuring changes in free cytoplasmic magnesium using the ratiometric fluorescent indicator Mag-fura-2 AM.
Materials:
-
Mag-fura-2 AM (cell-permeant form)
-
High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127 (20% w/v solution in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES, HHBS)
-
This compound (or other treatment compound)
-
Ionophore (e.g., ionomycin (B1663694) or A-23187 for calibration)
-
Magnesium-free and high-magnesium calibration buffers
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes or microplates suitable for fluorescence imaging. Grow to 80-90% confluency.
-
Reagent Preparation:
-
Cell Loading:
-
Wash cells once with pre-warmed physiological buffer.
-
Prepare a loading buffer by diluting the Mag-fura-2 AM stock into fresh physiological buffer to a final concentration of 1-5 µM.
-
Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.[7]
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with fresh, warm buffer to remove extracellular dye.
-
Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[6]
-
-
Fluorescence Measurement:
-
Place the dish/plate on a fluorescence microscope or plate reader equipped for ratiometric measurements.
-
Measure the fluorescence emission at ~510 nm while alternating excitation between ~340 nm and ~380 nm.
-
Establish a baseline reading, then add your this compound solution and record the change in the 340/380 ratio over time.
-
-
Calibration (Optional): To convert fluorescence ratios to absolute Mg²⁺ concentrations, at the end of the experiment, add an ionophore to the cells to permeabilize the membrane to divalent cations. Sequentially perfuse with magnesium-free buffer (to obtain Rmin) and high-magnesium buffer (to obtain Rmax) and apply the Grynkiewicz equation.[7]
Protocol 2: Tracing this compound Uptake with Stable Isotopes and ICP-MS
This protocol outlines the key steps for specifically quantifying the uptake of magnesium from this compound using a stable isotope tracer.
Materials:
-
This compound synthesized with a stable isotope (e.g., ²⁵Mg or ²⁶Mg).
-
Cultured cells of interest.
-
Standard cell culture media and buffers (ensure they are not enriched with the isotope being tested).
-
Metal-free centrifuge tubes and labware.
-
High-purity nitric acid.
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in standard multi-well plates.
-
Remove the standard culture medium.
-
Add fresh medium containing the ²⁵Mg-labeled this compound at the desired concentration. Incubate for the desired time points (e.g., 1, 4, 24 hours).
-
-
Sample Collection and Lysis:
-
At each time point, remove the treatment medium and wash the cells thoroughly (3-5 times) with ice-cold, magnesium-free PBS to eliminate any extracellular isotopes.
-
Lyse the cells directly in the well using a suitable lysis buffer or by scraping them into a metal-free tube.
-
Count the cells from a parallel well to normalize the data to cell number.
-
-
Sample Digestion:
-
Transfer the cell lysate to a metal-free digestion tube.
-
Add high-purity nitric acid and digest the samples, typically by heating, to break down all organic matter and solubilize the ions.
-
-
ICP-MS Analysis:
-
Dilute the digested samples to the appropriate concentration range for the ICP-MS instrument using metal-free water.
-
Analyze the samples to measure the concentration of the ²⁵Mg isotope as well as the naturally abundant ²⁴Mg isotope.
-
Prepare a standard curve using known concentrations of the ²⁵Mg isotope to quantify the amount in your samples.
-
-
Data Analysis:
-
Calculate the amount of ²⁵Mg per cell (or per mg of protein). This value represents the specific uptake of magnesium from the this compound supplement.
-
The change in the ²⁵Mg/²⁴Mg ratio compared to untreated cells provides a direct measure of isotopic enrichment.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for quantifying intracellular magnesium.
Signaling Pathway Example
Caption: Role of Mg-ATP as a cofactor in glycolysis.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to quantify total intracellular magnesium in small samples using a fluorescent plate reader and fluorescent dye | Semantic Scholar [semanticscholar.org]
- 4. americanelements.com [americanelements.com]
- 5. Measuring magnesium, calcium and potassium isotope ratios using ICP-QMS with an octopole collision cell in tracer studies of nutrient uptake and translocation in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. air.unimi.it [air.unimi.it]
identifying and mitigating degradation pathways of magnesium bisglycinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the degradation of magnesium bisglycinate.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound in the presence of moisture is hydrolysis. The chelate structure, which involves bonds between the central magnesium ion and two glycine (B1666218) molecules, can be broken down, releasing free magnesium ions and glycine.[1] This is the reverse of the chelation reaction.
Q2: What are the main factors that influence the stability of this compound?
A2: The stability of this compound is primarily influenced by pH and moisture. It is a non-hygroscopic material, which enhances its shelf life, but exposure to humid conditions can still promote hydrolysis.[1] The pH of the formulation is also critical; a manufacturer of a commercial this compound product notes a pH of approximately 10 for a 1% solution and uses citric acid as a stabilizing agent, suggesting that the chelate's stability is pH-dependent.[2]
Q3: What are the expected degradation products of this compound?
A3: The expected degradation products from hydrolysis are its constituent components: free magnesium ions (Mg²⁺) and glycine.[1] In a formulation, the free magnesium ions could potentially react with other components to form insoluble salts like magnesium hydroxide (B78521) or magnesium carbonate, especially in alkaline conditions.[3]
Q4: How can I mitigate the degradation of this compound in my experiments or formulations?
A4: To mitigate degradation, it is crucial to control moisture and pH. Store this compound in tightly sealed containers in a cool, dry place.[2] For liquid formulations, consider using a pH buffer to maintain a stable pH, potentially in the neutral to slightly acidic range, as suggested by the use of citric acid as a stabilizer in some commercial products.[2]
Troubleshooting Guides
Issue 1: Precipitation in Aqueous Formulations
-
Question: I am observing a white precipitate after dissolving this compound in my aqueous buffer. What could be the cause and how can I resolve it?
-
Answer: This issue is likely due to a pH shift that affects the solubility of this compound or leads to its degradation. If the pH of your solution is too high (alkaline), it can cause the precipitation of magnesium hydroxide (Mg(OH)₂), which has low solubility.[3]
-
Troubleshooting Steps:
-
Measure the pH of your final solution.
-
If the pH is alkaline, try adjusting it to a neutral or slightly acidic range (e.g., pH 6-7) using a suitable buffer system.
-
Consider the compatibility of your buffer components with magnesium ions. Phosphate (B84403) buffers, for instance, can lead to the precipitation of magnesium phosphate.[3]
-
-
Issue 2: Inconsistent Analytical Results
-
Question: My quantitative analysis (e.g., HPLC) is showing variable concentrations of this compound between samples that should be identical. What could be the problem?
-
Answer: Inconsistent results can stem from the degradation of the analyte during sample preparation or analysis.
-
Troubleshooting Steps:
-
Sample Preparation: Ensure that the diluent used for your samples has a controlled pH and that samples are analyzed promptly after preparation. If degradation is suspected, prepare samples in an ice bath to slow down potential reactions.
-
HPLC Method: Verify that your HPLC method is stability-indicating, meaning it can separate the intact this compound from its degradation products (free glycine and magnesium). If not, co-elution could be leading to inaccurate quantification. Refer to the proposed HPLC protocol below for developing a suitable method.
-
Standard Stability: Check the stability of your stock and working standard solutions. Prepare them fresh for each analysis run if necessary.
-
-
Issue 3: Color Change in the Formulation
-
Question: My formulation containing this compound has developed a slight yellow tint over time. What could be the cause?
-
Answer: A color change can indicate a chemical reaction, possibly an interaction between this compound or its degradation products and other excipients in your formulation. While this compound itself is white, interactions with trace impurities or other formulation components under certain conditions (e.g., exposure to light or heat) could lead to colored byproducts.
-
Troubleshooting Steps:
-
Excipient Compatibility: Review all excipients in your formulation for potential incompatibilities.
-
Storage Conditions: Ensure your formulation is protected from light and stored at the recommended temperature.
-
Forced Degradation: Perform forced degradation studies on the individual components and the full formulation to identify the source of the color change.
-
-
Data Presentation
Table 1: Factors Influencing this compound Stability
| Factor | Influence on Stability | Mitigation Strategy |
| Moisture/Humidity | Promotes hydrolysis of the chelate bond. | Store in tightly sealed containers in a dry environment. |
| High pH (Alkaline) | Can lead to precipitation of magnesium hydroxide. | Maintain a neutral to slightly acidic pH using appropriate buffers. |
| Low pH (Acidic) | Extreme acidic conditions may also promote hydrolysis. | Buffer the formulation to maintain a stable pH. |
| Incompatible Excipients | Certain excipients may react with magnesium ions (e.g., phosphates). | Conduct thorough excipient compatibility studies. |
| Temperature | Elevated temperatures can accelerate degradation kinetics. | Store at controlled room temperature or as recommended. |
| Light | While not extensively documented, photostability should be considered. | Store in light-protected containers. |
Experimental Protocols
1. Stability-Indicating HPLC Method for this compound (Proposed)
-
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound in the presence of its degradation products (free glycine and magnesium ions). Note: This is a starting point for method development and requires validation.
-
Methodology:
-
Chromatographic System: HPLC with a UV detector.
-
Column: A mixed-mode column (e.g., Amaze TCH) capable of separating both cations and hydrophilic compounds could be suitable.[4] Alternatively, a derivatization method for glycine might be necessary if using a standard C18 column, as glycine has a poor chromophore.
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous phase (e.g., phosphate buffer at pH 2.5).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm (for derivatized glycine or if direct detection is possible).
-
Column Temperature: 30°C.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase's aqueous component to a known concentration.
-
2. Forced Degradation Study Protocol
-
Objective: To intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of the analytical method.[3][5]
-
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose solid this compound to UV light (254 nm) for 48 hours.
-
Analysis: After exposure, neutralize the acidic and basic samples. Dissolve all samples in a suitable diluent and analyze using the developed stability-indicating HPLC method. Compare the chromatograms to an unstressed control sample to identify degradation peaks.
-
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Experimental workflow for HPLC analysis.
Caption: Troubleshooting logic for formulation precipitation.
References
Technical Support Center: Adjusting for the Impact of Buffered vs. Fully Reacted Magnesium Bisglycinate
For researchers, scientists, and drug development professionals, precision in experimental design and interpretation is paramount. The choice between buffered and fully reacted magnesium bisglycinate can significantly influence experimental outcomes due to differences in bioavailability and the presence of confounding compounds. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical difference between "fully reacted" and "buffered" this compound?
A1: "Fully reacted" this compound, also known as this compound chelate, is a stable compound where one magnesium ion is chemically bonded to two glycine (B1666218) molecules. This chelation process creates a stable complex that is readily absorbed by the body. Conversely, "buffered" this compound is a mixture, not a true compound. It contains some this compound blended with magnesium oxide. This is often done to increase the elemental magnesium content listed on the label, as magnesium oxide has a higher percentage of elemental magnesium by weight.
Q2: How does the bioavailability differ between these two forms?
A2: Fully reacted this compound has significantly higher bioavailability than buffered forms. The chelated structure of the fully reacted form protects the magnesium from forming insoluble compounds in the digestive tract and allows it to be absorbed through amino acid pathways. Buffered this compound's bioavailability is considerably lower because it contains magnesium oxide, which has a very low absorption rate, estimated to be around 4%. The unabsorbed magnesium oxide can also have a laxative effect, which is an indicator of poor absorption.
Q3: My experiment is showing inconsistent results in magnesium uptake. Could the type of this compound be the cause?
A3: Yes, this is a likely cause. If you are using a buffered this compound, the presence of magnesium oxide can lead to variable and lower-than-expected magnesium absorption. The overall uptake will be an unpredictable combination of the high absorption of the bisglycinate portion and the very low absorption of the oxide portion. For consistent and reproducible results, it is crucial to use a fully reacted, non-buffered form.
Q4: Are there any confounding factors to consider when using buffered this compound in research?
A4: The primary confounding factor is the pharmacological activity of magnesium oxide. Beyond its poor absorption, magnesium oxide can act as an antacid and a laxative. These effects could independently influence experimental outcomes, especially in studies related to gastrointestinal function, nutrient absorption, or gut-brain axis signaling. The glycine in fully reacted this compound also has its own biological effects, such as acting as a neurotransmitter, which should be considered.
Q5: How can I verify the form of this compound I am using?
A5: The elemental magnesium content can be an indicator. Pure, fully reacted this compound typically contains 10-14% elemental magnesium. If the product label indicates a significantly higher elemental magnesium percentage (e.g., 20% or more), it is likely
protocol for removing heavy metal contaminants from synthesized magnesium bisglycinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of heavy metal contaminants from synthesized magnesium bisglycinate.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of heavy metal contamination in synthesized this compound?
A1: Heavy metal contamination in this compound can originate from several sources throughout the synthesis process. The primary sources include:
-
Raw Materials: The magnesium source (e.g., magnesium oxide, magnesium hydroxide) and glycine (B1666218) can contain inherent heavy metal impurities. For instance, magnesium oxide can be accompanied by elements like nickel, while zinc is often found with lead and cadmium.[1]
-
Manufacturing Process: Contamination can be introduced from the manufacturing equipment through abrasion or leaching, contributing metals like iron, titanium, copper, and chromium.[2][3]
-
Reagents and Solvents: Acids, bases, and solvents used during synthesis and purification may contain trace amounts of heavy metals.
-
Environmental Factors: Exposure to dust and other environmental contaminants during production can also be a source.
Q2: Which heavy metals are of primary concern in pharmaceutical-grade this compound?
A2: Regulatory bodies like the USP and EMA have stringent limits on several elemental impurities. The heavy metals of primary concern due to their toxicity include:
-
Lead (Pb)
-
Arsenic (As)
-
Cadmium (Cd)
-
Mercury (Hg)
Other metals such as nickel (Ni), chromium (Cr), copper (Cu), and zinc (Zn) are also monitored.[3]
Q3: What are the primary methods for removing heavy metal contaminants from a this compound solution?
A3: The most suitable methods for removing heavy metal contaminants from a solution of this compound without degrading the product are:
-
Ion-Exchange Chromatography with Chelating Resins: This is a highly effective and selective method. Resins with iminodiacetic acid (IDA) functional groups are particularly well-suited for this purpose as they form stable complexes with heavy metal ions.[4]
-
Adsorption using Activated Carbon: Activated carbon can effectively adsorb heavy metal ions. The process can be enhanced by using chemically modified activated carbon to increase its selectivity and capacity.
Q4: How does the chelating nature of this compound affect the heavy metal removal process?
A4: this compound is a chelated compound, which means the magnesium ion is bound to glycine molecules. This can present a challenge, as the purification method must selectively remove the contaminating heavy metal ions without breaking the magnesium-glycine bond or removing the this compound itself. The success of the purification process relies on the differential affinity of the chelating resin or adsorbent for the heavy metal contaminants compared to magnesium. Chelating resins like those with iminodiacetic acid groups have a higher affinity for heavy metals like copper, lead, and cadmium than for alkaline earth metals like magnesium, allowing for selective removal.
Q5: What analytical methods are used to quantify heavy metal contamination?
A5: Highly sensitive analytical techniques are required to detect and quantify heavy metal impurities at the low levels stipulated by pharmaceutical regulations. These include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
-
Atomic Absorption Spectroscopy (AAS)
These modern techniques have largely replaced older, less specific colorimetric methods.[5]
Troubleshooting Guides
Issue 1: Inadequate Heavy Metal Removal After Purification
Symptom: The concentration of one or more heavy metals in the final this compound product remains above the specified limits after purification by ion-exchange chromatography or activated carbon treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the Solution | The pH of the this compound solution is critical for effective heavy metal removal. For iminodiacetic acid resins, the optimal pH for the adsorption of many divalent metals is typically between 4 and 6.[4] Adjust the pH of your solution to fall within this range and repeat the purification process. |
| Insufficient Resin/Adsorbent Amount | The amount of chelating resin or activated carbon may be insufficient to bind all the heavy metal contaminants. Increase the amount of adsorbent or reduce the volume of the solution being treated and repeat the experiment. |
| Inadequate Contact Time | The contact time between the this compound solution and the adsorbent may be too short for equilibrium to be reached. For batch processes, increase the agitation time. For column chromatography, decrease the flow rate. |
| Resin/Adsorbent Fouling | The chelating resin or activated carbon may be fouled with other impurities from the solution, reducing its capacity for heavy metals. Ensure that the solution is pre-filtered to remove any particulate matter. If fouling is suspected, regenerate the resin according to the manufacturer's instructions or use fresh adsorbent. |
| Competition from Other Ions | High concentrations of other cations in the solution can compete with the heavy metals for binding sites on the resin. While iminodiacetic acid resins are selective for heavy metals over alkaline earth metals like magnesium, very high concentrations of magnesium could still have an impact. Consider diluting the this compound solution before purification. |
Issue 2: Significant Loss of this compound During Purification
Symptom: A significant decrease in the yield of this compound is observed after the heavy metal removal step.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Co-adsorption of Magnesium | The chelating resin may be binding a significant amount of magnesium along with the heavy metals. This is more likely to occur if the pH is not optimized. Adjusting the pH to the lower end of the optimal range (around 4-5) can sometimes increase the selectivity for heavy metals over magnesium. |
| Precipitation of this compound | Changes in pH or the addition of other reagents during the purification process may cause the this compound to precipitate out of the solution. Ensure that the pH of the solution remains within the solubility range of this compound. |
| Physical Loss of Product | Product can be lost during transfers, filtration, or due to adherence to the surface of the resin or column. Ensure all equipment is properly rinsed to recover any retained product. |
| Inappropriate Resin Type | The chosen chelating resin may have too high an affinity for magnesium. Consult the resin manufacturer's specifications to select a resin with the highest possible selectivity for the target heavy metals over magnesium. |
Experimental Protocols
Protocol 1: Heavy Metal Removal Using Iminodiacetic Acid (IDA) Chelating Resin (Column Chromatography)
This protocol describes the use of a fixed-bed column of iminodiacetic acid (IDA) chelating resin for the continuous removal of heavy metal contaminants from a synthesized this compound solution.
Materials:
-
Iminodiacetic acid (IDA) chelating resin
-
Chromatography column
-
Peristaltic pump
-
pH meter
-
Synthesized this compound solution (pre-filtered)
-
Dilute nitric acid (HNO₃) and sodium hydroxide (B78521) (NaOH) for pH adjustment
-
0.2 M Nitric Acid (HNO₃) for regeneration[4]
-
Deionized water
Procedure:
-
Resin Preparation and Packing:
-
Prepare a slurry of the IDA resin in deionized water.
-
Pack the chromatography column with the resin slurry, ensuring there are no air bubbles. A column with a length-to-diameter ratio of >20 is recommended to avoid channeling.[2]
-
Wash the packed resin with several column volumes of deionized water.
-
-
Column Equilibration:
-
Equilibrate the column by passing a buffer solution with the desired starting pH (typically between 4 and 6) through the resin until the pH of the effluent matches the influent.[4]
-
-
Sample Loading and Elution:
-
Adjust the pH of the pre-filtered this compound solution to the optimized pH (4-6) using dilute HNO₃ or NaOH.
-
Pump the this compound solution through the column at a controlled flow rate. The optimal flow rate will depend on the column dimensions and resin characteristics and should be determined empirically.
-
Collect the purified this compound solution as it elutes from the column.
-
-
Monitoring:
-
Periodically collect fractions of the eluate and analyze for heavy metal content using ICP-MS or AAS to monitor the efficiency of the removal.
-
-
Resin Regeneration:
-
Once the resin is saturated with heavy metals (indicated by an increase in heavy metal concentration in the eluate), wash the column with deionized water.
-
Pass a 0.2 M HNO₃ solution through the column to elute the bound heavy metals.[4]
-
Wash the column extensively with deionized water until the pH of the effluent is neutral.
-
Re-equilibrate the column with the starting buffer for the next use.
-
Protocol 2: Heavy Metal Removal Using Activated Carbon (Batch Treatment)
This protocol outlines a batch adsorption process using powdered activated carbon to remove heavy metal contaminants from a this compound solution.
Materials:
-
Powdered activated carbon (pharmaceutical grade)
-
Synthesized this compound solution
-
Magnetic stirrer and stir bar
-
pH meter
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a membrane filtration system)
-
Dilute nitric acid (HNO₃) and sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
pH Adjustment:
-
Adjust the pH of the this compound solution to a range of 5-7 for optimal adsorption of many heavy metals onto activated carbon.[6]
-
-
Adsorption:
-
Add a predetermined amount of powdered activated carbon to the this compound solution. The optimal carbon-to-solution ratio should be determined experimentally.
-
Stir the mixture vigorously using a magnetic stirrer for a specified contact time (e.g., 1-2 hours) at a constant temperature.
-
-
Separation:
-
Separate the activated carbon from the solution by filtration. Ensure that the filtration method is effective in removing all the fine carbon particles.
-
-
Analysis:
-
Analyze the filtered solution for residual heavy metal content using ICP-MS or AAS to determine the removal efficiency.
-
Data Presentation
The following tables provide a summary of quantitative data on the adsorption capacities of iminodiacetic acid resins for common heavy metal contaminants. This data can be used as a reference when selecting a suitable resin and estimating the required amount for purification.
Table 1: Maximum Adsorption Capacity (mmol/g) of Iminodiacetic Acid Resins for Various Heavy Metals [4]
| Metal Ion | Adsorption Capacity (mmol/g) |
| Cadmium (Cd(II)) | 3.28 |
| Cadmium (Cd(II)) | 2.26 |
| Cadmium (Cd(II)) | 1.77 |
| Copper (Cu(II)) | 4.48 |
| Copper (Cu(II)) | 2.36 |
| Copper (Cu(II)) | 1.79 |
| Lead (Pb(II)) | 2.99 |
| Lead (Pb(II)) | 1.70 |
Note: Adsorption capacities can vary depending on the specific resin, pH, temperature, and initial metal ion concentration.
Visualizations
Caption: Experimental workflow for heavy metal removal using ion-exchange chromatography.
References
- 1. Preliminary Adsorption study for Heavy Metal Removal with Ion-Exchange Resins in the Teaching Laboratory – Oriental Journal of Chemistry [orientjchem.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 4. benchchem.com [benchchem.com]
- 5. USP Eliminates Heavy Metals Testing: Important FAQs Answered [cptclabs.com]
- 6. "REGENERATION OF HEAVY METAL EXHAUSTED CATION EXCHANGE RESIN WITH RECOV" by DYI-HWA TSENG [docs.lib.purdue.edu]
Validation & Comparative
Comparative Bioavailability of Magnesium Bisglycinate vs. Magnesium Oxide in Rats: A Researcher's Guide
The selection of a magnesium salt for supplementation and therapeutic development is critically dependent on its bioavailability. Among the various forms available, magnesium bisglycinate, an organic chelate, and magnesium oxide, an inorganic salt, are frequently compared. This guide provides an objective comparison of their performance in rat models, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.
Overview of Absorption Mechanisms
The fundamental difference in the bioavailability of this compound and magnesium oxide stems from their distinct intestinal absorption pathways. Magnesium oxide, the most common and inexpensive form, has high elemental magnesium content but low solubility, limiting its absorption.[1][2] It requires stomach acid to be ionized into Mg²⁺, which is then absorbed through passive diffusion and saturable carrier-mediated processes.[3][4][5]
In contrast, this compound is a chelate where magnesium is bound to two glycine (B1666218) molecules.[1][6] This structure allows it to be absorbed intact through a different, more efficient pathway: the dipeptide channels in the small intestine.[4][7] This mechanism is less dependent on stomach pH, avoids competition with other minerals for absorption channels, and is generally associated with higher bioavailability and better gastrointestinal tolerance.[1][6][7]
References
- 1. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 2. Magnesium Oxide in Supplements: Bioavailability and Safety [magnesiumking.com]
- 3. viridian-nutrition.com [viridian-nutrition.com]
- 4. omundernaehrung.com [omundernaehrung.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Which magnesium form is best? Glycinate - Citrate - Oxide [kalahealth.eu]
- 7. [PDF] this compound as safe form for mineral supplementation in human nutrition | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Magnesium Bisglycinate and Magnesium Citrate Absorption
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the absorption and bioavailability of two common oral magnesium supplements: magnesium bisglycinate and magnesium citrate (B86180). The information presented is based on available scientific literature and is intended to inform research and development in the field of mineral supplementation.
Quantitative Data Summary
Direct head-to-head clinical trials detailing full pharmacokinetic profiles (Cmax, Tmax, AUC) for this compound and magnesium citrate are limited in the publicly available literature. However, a key study by Walker et al. (2003) provides valuable comparative data on the bioavailability of a magnesium amino-acid chelate (a form representative of this compound) and magnesium citrate. The following table summarizes the pertinent findings from this and other relevant studies.
| Parameter | This compound (as Amino Acid Chelate) | Magnesium Citrate | Study Notes |
| Acute (24h) Change in Serum Mg | No significant change from baseline | Significant increase from baseline (p=0.026)[1] | Walker et al. (2003) |
| Chronic (60 days) Change in Serum Mg | No significant change from baseline | Significant increase from baseline (p=0.006)[1] | Walker et al. (2003) |
| Chronic (60 days) 24h Urinary Mg Excretion | Significantly higher than placebo and magnesium oxide (p=0.033)[1] | Significantly higher than placebo and magnesium oxide (p=0.033)[1] | Walker et al. (2003). No significant difference reported between the two organic forms. |
| Chronic (60 days) Salivary Mg Concentration | No significant change from baseline | Significant increase from baseline (p=0.027)[1] | Walker et al. (2003) |
| General Bioavailability | Considered to have high bioavailability[2][3][[“]][5][6] | Generally considered to have good bioavailability, superior to inorganic forms like magnesium oxide[5][7][8][9] | Multiple sources |
| Gastrointestinal Tolerance | Generally well-tolerated with minimal laxative effect[3][8][10] | Can have a laxative effect due to its osmotic action[8][10][11][12][13][14][15] | Multiple sources |
Experimental Protocols
The following is a representative experimental protocol for a clinical trial comparing the bioavailability of different magnesium supplements, based on the methodology of Walker et al. (2003).[1]
Study Design: A randomized, double-blind, placebo-controlled, parallel-group clinical trial.
Participants: Healthy human volunteers. Key inclusion criteria would typically include age within a specific range, normal baseline serum magnesium levels, and no underlying medical conditions or use of medications that could interfere with magnesium absorption or metabolism. Exclusion criteria would include gastrointestinal disorders, renal impairment, and pregnancy or lactation.
Intervention:
-
Treatment Groups:
-
This compound (or amino acid chelate)
-
Magnesium Citrate
-
Placebo
-
-
Dosage: A standardized daily dose of elemental magnesium (e.g., 300 mg) is administered for a defined period (e.g., 60 days for chronic supplementation studies).
-
Administration: Supplements are typically administered in capsule or tablet form, taken with a standardized meal or on an empty stomach to control for dietary influences on absorption.
Data Collection:
-
Baseline (Day 0): Collection of blood (for serum and erythrocyte magnesium), urine (24-hour collection for total magnesium excretion), and saliva samples.
-
Acute Assessment (Day 1): Blood, urine, and saliva samples are collected at specific time points following the initial dose to assess short-term absorption.
-
Chronic Assessment (e.g., Day 60): The same set of biological samples are collected to evaluate the effects of long-term supplementation.
Analytical Methods:
-
Magnesium concentrations in serum, erythrocytes, urine, and saliva are determined using atomic absorption spectrophotometry or a similar validated analytical technique.
-
Urinary creatinine (B1669602) levels are also measured to normalize for variations in urine output.
Statistical Analysis:
-
Analysis of variance (ANOVA) or other appropriate statistical methods are used to compare the changes in magnesium levels between the different treatment groups from baseline to the follow-up time points.
-
A p-value of <0.05 is typically considered statistically significant.
Proposed Mechanisms of Intestinal Absorption
The distinct chemical forms of this compound and magnesium citrate are believed to influence their pathways of absorption in the small intestine.
This compound
This compound is a chelate, where a magnesium ion is bonded to two glycine (B1666218) molecules. This structure is thought to be absorbed intact via a dipeptide transport pathway.[2][[“]][16][17] This proposed mechanism suggests that this compound may bypass the typical mineral ion channels, potentially reducing competition for absorption with other minerals.[2][16]
Magnesium Citrate
Magnesium citrate is a salt of magnesium and citric acid. In the aqueous environment of the intestine, it is thought to dissociate into magnesium ions and citrate ions.[12][14] The free magnesium ions are then available for absorption through ion channels. The unabsorbed portion of magnesium citrate exerts an osmotic effect, drawing water into the intestines, which contributes to its known laxative properties.[11][12][13][14][15]
Concluding Remarks
Both this compound and magnesium citrate are considered to be bioavailable forms of magnesium, particularly when compared to inorganic salts like magnesium oxide. The available evidence suggests that magnesium citrate may lead to a more pronounced acute and chronic increase in serum magnesium levels.[1] However, this compound is often favored for its superior gastrointestinal tolerance, which is attributed to its chelated structure and unique absorption pathway.[3][8][10]
The choice between these two forms for supplementation or therapeutic development may depend on the specific application. For indications requiring a rapid increase in systemic magnesium levels, magnesium citrate may be advantageous. Conversely, for long-term supplementation, especially in individuals with sensitive gastrointestinal tracts, this compound may be a more suitable option. Further research with comprehensive pharmacokinetic profiling is warranted to fully elucidate the comparative absorption kinetics of these two important magnesium compounds.
References
- 1. Mg citrate found more bioavailable than other Mg preparations in a randomised, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. wbcil.com [wbcil.com]
- 4. consensus.app [consensus.app]
- 5. droracle.ai [droracle.ai]
- 6. itlhealth.com [itlhealth.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Magnesium Citrate vs. Magnesium Glycinate | Root Functional Medicine [rootfunctionalmedicine.com]
- 9. Which magnesium form is best? Glycinate - Citrate - Oxide [kalahealth.eu]
- 10. vitamart.ca [vitamart.ca]
- 11. Magnesium citrate - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Magnesium citrate? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. What is Magnesium citrate used for? [synapse.patsnap.com]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. omundernaehrung.com [omundernaehrung.com]
- 17. Bioavailability of magnesium diglycinate vs magnesium oxide in patients with ileal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Commercial Magnesium Bisglycinate Supplements
For Researchers, Scientists, and Drug Development Professionals
The increasing consumer demand for highly bioavailable mineral supplements has positioned magnesium bisglycinate as a popular choice. However, the purity and integrity of commercial supplements can vary significantly, impacting both efficacy and safety. This guide provides a comprehensive comparison of analytical methodologies to validate the purity of this compound, contrasting it with other common magnesium salts, and offering supporting experimental data for informed decision-making in research and development.
Comparative Analysis of Magnesium Supplements
This compound, a chelate of magnesium with two glycine (B1666218) molecules, is often marketed for its superior absorption and gastrointestinal tolerance compared to other forms like magnesium oxide and magnesium citrate. However, issues such as incomplete chelation or the deliberate "buffering" with cheaper, less bioavailable forms like magnesium oxide are prevalent in the market.[1][2][3][4] This necessitates robust analytical validation to ensure product quality.
Table 1: Quantitative Comparison of Common Magnesium Supplements
| Feature | This compound (Fully Chelated) | Magnesium Citrate | Magnesium Oxide |
| Theoretical Elemental Magnesium (%) | ~14%[5][6] | ~16%[5][6] | ~60%[5][6] |
| Relative Bioavailability | Very High[5][6][7] | High[5][6][7] | Low (approx. 4%)[8][9] |
| Common Purity Issues | Incomplete chelation, presence of unreacted glycine and magnesium oxide, "buffering" with magnesium oxide.[1][2][3] | Varies by manufacturing process. | Often used as an undeclared "buffering" agent in this compound supplements.[1][3] |
| Gastrointestinal Tolerance | Excellent[5][6] | Good, but can have a laxative effect.[5] | Often causes gastrointestinal distress and has a strong laxative effect.[5] |
Table 2: Purity Analysis of Commercial this compound Supplements
Data synthesized from market surveys and analytical reports highlight the prevalence of substandard products. A notable study on 16 commercial magnesium glycinate (B8599266) supplements revealed that a significant portion failed to meet their label claims for the chelated form.[3][4]
| Analytical Parameter | Ideal Specification (Fully Chelated) | Commonly Observed in Commercial Products |
| This compound Content (%) | >95% | Can be significantly lower due to the presence of magnesium oxide and unreacted glycine.[2][3] |
| Total Elemental Magnesium (%) | 10-14% | May meet label claims, but the form of magnesium is not entirely bisglycinate.[3] |
| Water-Soluble Magnesium (%) | High | Lower than expected, indicating the presence of insoluble magnesium oxide.[4] |
| Presence of Magnesium Oxide/Carbonate | Absent | Often present as a "buffering" agent or due to incomplete reaction.[1][3] |
| Heavy Metals (Lead, Arsenic, Cadmium, Mercury) | Below USP/ICH limits | Generally within acceptable limits, but requires verification.[1][2] |
Experimental Protocols for Purity Validation
A multi-faceted analytical approach is crucial for the comprehensive validation of this compound purity.
Elemental Magnesium Content Analysis by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
This method quantifies the total magnesium content in a sample.
Methodology:
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.5 g of the ground supplement into a microwave digestion vessel.
-
Add 10 mL of concentrated nitric acid (HNO₃).
-
Allow the sample to pre-digest for 30 minutes.
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.
-
After cooling, quantitatively transfer the digest to a 50 mL volumetric flask and dilute to volume with deionized water.
-
-
Instrumentation and Analysis:
-
Instrument: ICP-OES Spectrometer.
-
Wavelength for Magnesium: 285.213 nm.
-
Calibration: Prepare a series of magnesium standards (e.g., 0.1, 1, 5, 10 ppm) from a certified reference standard.
-
Analysis: Aspirate the blank, standards, and sample solutions into the plasma and measure the emission intensity at the specified wavelength.
-
-
Data Analysis:
-
Construct a calibration curve of emission intensity versus magnesium concentration.
-
Determine the magnesium concentration in the sample solution from the calibration curve.
-
Calculate the percentage of elemental magnesium in the original supplement, accounting for the initial sample weight and dilution factor.
-
Identification and Purity Assessment by Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a rapid and non-destructive technique to confirm the chelated structure of this compound and distinguish it from a simple mixture of its components.[1][10]
Methodology:
-
Sample Preparation:
-
For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
-
Alternatively, prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrumentation and Analysis:
-
Instrument: FTIR Spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Interpretation:
-
Glycine: Characteristic peaks for the amine group (N-H stretching around 3150 cm⁻¹) and the carboxylic acid group (C=O stretching around 1740 cm⁻¹).
-
Magnesium Oxide: A broad absorption band in the low-frequency region (around 400-600 cm⁻¹).
-
This compound (Chelate): The formation of the chelate ring results in a shift of the carboxylate (COO⁻) stretching vibration to a lower frequency (around 1610 cm⁻¹) and changes in the N-H bending vibrations (around 1580 cm⁻¹) compared to free glycine. The absence of the characteristic magnesium oxide peak is indicative of a pure, fully reacted product.
-
Quantitative Purity Determination by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for the quantitative determination of the this compound content and the detection of unreacted glycine and other organic impurities.[2][11]
Methodology:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound supplement and a known amount of an internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O). Ensure complete dissolution.
-
-
Instrumentation and Analysis:
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher).
-
Experiment: Standard 1D proton experiment.
-
Key Parameters:
-
Sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
A calibrated 90° pulse.
-
A sufficient number of scans for a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Identify the characteristic signals for this compound (the two methylene (B1212753) protons of the glycine moieties) and the internal standard.
-
Integrate the area of the respective signals.
-
Calculate the molar ratio of this compound to the internal standard.
-
From the known amount of the internal standard, calculate the absolute amount and thus the purity of this compound in the sample.
-
Signals corresponding to free glycine will have a different chemical shift from the chelated form, allowing for its quantification as an impurity.
-
Complexometric Titration for Magnesium Content
This classical analytical technique provides a cost-effective method for determining the total magnesium content.
Methodology:
-
Sample Preparation:
-
Accurately weigh a portion of the supplement and dissolve it in dilute hydrochloric acid.
-
Neutralize the solution and dilute it with deionized water.
-
-
Titration Procedure:
-
Buffer the solution to pH 10 using an ammonia-ammonium chloride buffer.
-
Add a small amount of Eriochrome Black T indicator, which will form a wine-red complex with the magnesium ions.
-
Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA).
-
-
Endpoint and Calculation:
-
The endpoint is reached when the solution turns from wine-red to a distinct blue color, indicating that all the magnesium has been complexed by the EDTA.
-
The concentration of magnesium in the sample is calculated based on the volume and concentration of the EDTA solution used.
-
Visualizing the Workflow and Comparisons
Experimental Workflow for Purity Validation
Caption: Experimental workflow for validating this compound purity.
Signaling Pathway of Magnesium Absorption
Caption: Simplified pathways of magnesium absorption for different forms.
Conclusion
The validation of commercial this compound supplements requires a rigorous, multi-technique approach to ensure product quality and support label claims. While ICP-OES and titration can confirm the total elemental magnesium content, they cannot differentiate between the highly bioavailable chelated form and less effective inorganic salts. The combination of FTIR for structural confirmation and quantitative ¹H NMR for purity assessment provides a robust strategy to identify and quantify the true this compound content, thereby safeguarding against adulteration and ensuring the delivery of a superior product for consumers and clinical applications. Researchers and developers are encouraged to adopt these comprehensive analytical strategies to maintain high standards of quality and efficacy in the burgeoning supplement market.
References
- 1. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is the Magnesium Content in Food Supplements Consistent with the Manufacturers’ Declarations? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Which magnesium form is best? Glycinate - Citrate - Oxide [kalahealth.eu]
- 6. agilent.com [agilent.com]
- 7. Elemental analysis of nutritional preparations by inductively coupled plasma mass and optical emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. benchchem.com [benchchem.com]
- 10. icpms.cz [icpms.cz]
- 11. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Comprehensive Evaluation of Over-the-Counter Magnesium Tablets Using Quality Control Analysis, EDTA Titration, ICP-OES, and UV/Vis Spectroscopy [digitalcommons.kennesaw.edu]
A Comparative Analysis of Magnesium Bisglycinate and Magnesium Malate on Muscle Tissue Accumulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of magnesium bisglycinate and magnesium malate (B86768), with a specific focus on their accumulation in muscle tissue. The information presented is based on available preclinical experimental data to assist researchers and professionals in drug development in understanding the nuances of these two popular magnesium formulations.
Executive Summary
Magnesium is an essential mineral crucial for numerous physiological functions, including muscle contraction, energy metabolism, and protein synthesis. The bioavailability and tissue-specific accumulation of magnesium can vary significantly depending on its chelated form. This guide delves into the comparative efficacy of this compound and magnesium malate in elevating magnesium levels within skeletal muscle tissue, drawing upon key preclinical studies. While both forms are considered to have superior bioavailability compared to inorganic magnesium salts like magnesium oxide, emerging evidence suggests potential differences in their tissue distribution.
Comparative Bioavailability and Muscle Accumulation: Preclinical Evidence
A pivotal study in the field, conducted by Ates et al. (2019), provides foundational data on the tissue-specific bioavailability of various organic magnesium compounds in a murine model. This research is critical for understanding the potential differences in how this compound and magnesium malate are distributed throughout the body, including muscle tissue.
Quantitative Data from Animal Studies
The following table summarizes the findings on muscle magnesium levels from preclinical research. It is important to note that these studies were conducted in animal models, and the results may not be directly transferable to humans.
Table 1: Muscle Magnesium Concentration Following Oral Administration of Different Magnesium Compounds in Mice
| Magnesium Compound | Dose (mg/70 kg) | Muscle Mg Level (µg/g tissue) | Percentage Change from Control | Reference |
| Control | - | 198.3 ± 5.8 | - | Ates et al., 2019 |
| Magnesium Malate | 45 | 205.7 ± 8.2 | +3.7% | Ates et al., 2019 |
| 135 | 210.4 ± 7.1* | +6.1% | Ates et al., 2019 | |
| 405 | 215.6 ± 9.3** | +8.7% | Ates et al., 2019 | |
| Magnesium Glycinate (B8599266) | 45 | 199.1 ± 6.5 | +0.4% | Ates et al., 2019 |
| 135 | 201.3 ± 7.9 | +1.5% | Ates et al., 2019 | |
| 405 | 203.2 ± 8.1 | +2.5% | Ates et al., 2019 |
*p < 0.05 compared to control; **p < 0.01 compared to control. Data presented as mean ± standard deviation.
Experimental Protocols
A comprehensive understanding of the methodologies employed in these studies is crucial for interpreting the data accurately.
Measurement of Muscle Magnesium Concentration
The study by Ates et al. (2019) utilized the following protocol to determine magnesium levels in muscle tissue:
-
Tissue Collection: Following the experimental period, mice were euthanized, and muscle tissue samples were promptly collected.
-
Sample Preparation: The muscle tissue was weighed and then homogenized.
-
Digestion: The homogenized tissue was subjected to acid digestion to break down the organic matrix and release the magnesium ions into solution.
-
Quantification: The concentration of magnesium in the resulting solution was determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . This is a highly sensitive analytical technique capable of detecting metals and several non-metals at concentrations as low as one part in 1015 (part per quadrillion).
-
Data Analysis: The measured magnesium concentrations were normalized to the weight of the tissue sample and expressed as µg/g of tissue.
Signaling Pathways in Muscle Tissue
Magnesium plays a vital role in several signaling pathways within muscle cells that are critical for muscle function, growth, and repair.
Magnesium and the mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a key protein kinase that regulates cell growth, proliferation, and protein synthesis. Magnesium has been shown to be a crucial cofactor for the activation of the mTOR pathway in skeletal muscle.[1][[“]]
Magnesium Malate and the Krebs Cycle
Magnesium malate is a compound of magnesium and malic acid. Malic acid is an intermediate in the Krebs cycle (also known as the citric acid cycle), the central metabolic pathway for the aerobic generation of ATP (adenosine triphosphate), the primary energy currency of the cell.[3][4] The malate component can directly enter the mitochondria and participate in energy production, which is particularly relevant for muscle tissue with high energy demands.
Discussion and Future Directions
The preclinical data from Ates et al. (2019) suggests that magnesium malate may lead to a more significant dose-dependent increase in muscle magnesium concentration compared to magnesium glycinate in a murine model. This could be attributed to the role of malate in cellular energy metabolism, potentially enhancing its uptake and utilization in muscle cells.
However, it is crucial to acknowledge the limitations of this data. The study was conducted in mice, and the metabolic handling of these compounds may differ in humans. Furthermore, the study measured total magnesium concentration and did not differentiate between bound and free ionized magnesium, the latter being the biologically active form.
For researchers and drug development professionals, these findings provide a rationale for further investigation. Future studies should aim to:
-
Conduct human clinical trials to directly compare the effects of this compound and magnesium malate on muscle magnesium levels.
-
Utilize stable isotope tracers to accurately track the absorption and tissue distribution of magnesium from different supplements.
-
Measure both total and ionized magnesium concentrations in muscle tissue to better understand the physiological impact.
-
Investigate the functional consequences of increased muscle magnesium, such as improvements in muscle strength, endurance, and recovery.
References
A Comparative Guide to the In Vivo Bioavailability of Magnesium Chelates: A Statistical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo bioavailability of common magnesium chelates, supported by experimental data. The following sections detail the quantitative comparisons, experimental methodologies, and physiological pathways involved in magnesium absorption, offering a comprehensive resource for research and development in this area.
Quantitative Comparison of Magnesium Chelate Bioavailability
The bioavailability of different magnesium chelates varies significantly, influencing their efficacy as supplements. Organic chelates, such as magnesium citrate (B86180) and glycinate, are generally considered to have higher bioavailability than inorganic forms like magnesium oxide.[1][2] The following table summarizes key pharmacokinetic parameters from in vivo studies to facilitate a direct comparison.
| Magnesium Chelate | Dosage | Key Bioavailability Findings | Study Population | Citation |
| Magnesium Citrate | 300 mg elemental Mg | - Adjusted mean 24-hour urinary magnesium excretion was significantly higher compared to magnesium oxide (0.565 mmol difference, p=0.0034).- Serum magnesium concentrations were statistically significantly higher at several time points compared to magnesium oxide. | Healthy male subjects | [1][3] |
| Magnesium Oxide | 300 mg elemental Mg | - Lower 24-hour urinary magnesium excretion and serum magnesium concentrations compared to magnesium citrate. | Healthy male subjects | [1][3] |
| Magnesium Bisglycinate | Not specified | - No significant increase in plasma magnesium levels was observed after oral intake in one study. | Healthy women and men | [4] |
| Microencapsulated Magnesium Oxide | Not specified | - Showed a significant increase in plasma magnesium levels at all tested time-points (1, 4, and 6 hours). | Healthy women and men | [4] |
| Sucrosomial® Magnesium | 350 mg | - Showed a more evident increase in magnesium concentration compared to magnesium oxide and this compound. | Healthy subjects | [5] |
Note: Direct comparison between all chelates is challenging due to variations in study designs, dosages, and analytical methods across different studies. The data presented here is a compilation from various sources.
Experimental Protocols
The following is a generalized experimental protocol for an in vivo bioavailability study of magnesium chelates, based on common methodologies found in the literature.[1][3][6][7]
1. Study Design:
A randomized, double-blind, placebo-controlled, crossover study design is the gold standard for bioavailability studies. This design minimizes inter-individual variability and bias.
-
Randomization: Subjects are randomly assigned to a sequence of treatments.
-
Double-blinding: Neither the subjects nor the investigators know which treatment is being administered.
-
Placebo Control: A placebo group is included to account for any effects not related to the active treatment.
-
Crossover: Each subject receives all treatments in a sequential order, with a washout period between each treatment to eliminate any carryover effects.
2. Subject Recruitment:
Healthy adult volunteers are typically recruited. Inclusion and exclusion criteria are established to ensure a homogenous study population and to minimize risks. Key criteria often include:
-
Inclusion: Healthy individuals within a specific age and BMI range.
-
Exclusion: Individuals with gastrointestinal diseases, renal impairment, or those taking medications or supplements that could interfere with magnesium absorption.
3. Intervention:
Subjects receive a single dose of the different magnesium chelates and a placebo. The dosage of elemental magnesium should be consistent across the different chelate forms.
4. Sample Collection:
-
Blood Samples: Venous blood samples are collected at baseline (before dosing) and at multiple time points after administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours). Serum or plasma is then separated for magnesium concentration analysis.
-
Urine Samples: A 24-hour urine collection is typically performed to measure the total amount of magnesium excreted.
5. Bioanalytical Methodology:
Serum, plasma, and urine magnesium concentrations are measured using validated analytical methods, such as atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).
Statistical Analysis
1. Pharmacokinetic Parameter Calculation:
-
AUC: Calculated using the trapezoidal rule from the serum/plasma concentration-time data.
-
Cmax and Tmax: The maximum observed concentration (Cmax) and the time to reach Cmax (Tmax) are determined directly from the concentration-time data.
2. Statistical Model:
An Analysis of Variance (ANOVA) is commonly used to analyze the data from a crossover study.[1][3] The model typically includes terms for sequence, subject within sequence, period, and treatment.
3. Bioequivalence Assessment:
The 90% confidence intervals for the ratio of the geometric means (test product/reference product) for AUC and Cmax are calculated. If these confidence intervals fall within the pre-defined equivalence limits (typically 80-125%), the two formulations are considered bioequivalent.
Mandatory Visualizations
Signaling Pathways of Magnesium Absorption
Magnesium is absorbed in the intestine through two main pathways: the paracellular and transcellular pathways. The paracellular pathway is a passive process that occurs between the intestinal epithelial cells, while the transcellular pathway is an active process that occurs through the cells and involves specific transporter proteins.[9][10]
Figure 1: Intestinal Magnesium Absorption Pathways
Experimental Workflow for a Bioavailability Study
The following diagram outlines the typical workflow for a randomized, crossover in vivo bioavailability study of magnesium supplements.
Figure 2: Bioavailability Study Workflow
References
- 1. Bioavailability of magnesium citrate compared to magnesium oxide - a randomized, cross-over clinical trial in healthy volunteers - Gesellschaft für Magnesium-Forschung e.V. [magnesium-ges.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Clinical Study on Magnesium Absorption and Side Effects After Oral Intake of Microencapsulated Magnesium (MAGSHAPETM Microcapsules) Versus Other Magnesium Sources | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Comparative study of the bioavailability of magnesium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TRPM6 and TRPM7--Gatekeepers of human magnesium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Cross-Over Study Design for Comparing Magnesium Salt Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and conducting a cross-over study to objectively compare the bioavailability and efficacy of different magnesium salt formulations. It includes a detailed experimental protocol, data presentation tables, and visualizations to aid in understanding the study workflow and relevant physiological pathways.
Introduction to Cross-Over Study Design
A cross-over study is a powerful longitudinal design where each participant receives a sequence of different treatments. A key advantage of this design is that each participant serves as their own control, which minimizes the impact of inter-individual variability and thus reduces the required sample size compared to a parallel-group study. This makes it particularly well-suited for comparing the pharmacokinetic and pharmacodynamic profiles of different drug formulations, such as various magnesium salts.
Organic magnesium salts, like magnesium citrate (B86180) and glycinate, are generally considered to have higher bioavailability than inorganic forms, such as magnesium oxide.[[“]][2] A cross-over study can effectively quantify these differences in a controlled setting.
Experimental Protocol: A Randomized, Double-Blind, Cross-Over Study
This protocol outlines a study to compare the bioavailability of three different magnesium salt formulations (e.g., Magnesium Oxide, Magnesium Citrate, and Magnesium Glycinate).
2.1. Study Objective: To compare the relative bioavailability and tolerability of three different oral magnesium salt formulations in healthy adults.
2.2. Study Design: A randomized, double-blind, three-period, six-sequence cross-over study.
2.3. Participant Population:
-
Inclusion Criteria: Healthy male and female adults, aged 18-65 years, with normal blood pressure (≤ 120/80 mmHg) and a Body Mass Index (BMI) between 18 and 35 kg/m ².[3][4] All participants must have normal serum magnesium levels at screening.
-
Exclusion Criteria: Individuals with a history of gastrointestinal diseases, renal impairment, or cardiovascular disease.[4][5] Participants currently taking magnesium supplements or medications known to interfere with magnesium metabolism will also be excluded.[3][4]
2.4. Investigational Products:
-
Treatment A: Magnesium Oxide capsules
-
Treatment B: Magnesium Citrate capsules
-
Treatment C: Magnesium Glycinate capsules
-
Placebo: Identical-looking capsules with no active ingredient.
2.5. Study Procedures:
-
Screening Visit: Assess eligibility through medical history, physical examination, and baseline blood and urine tests.
-
Randomization: Eligible participants will be randomly assigned to one of six treatment sequences (e.g., ABC, ACB, BAC, BCA, CAB, CBA).
-
Treatment Periods: The study will consist of three treatment periods, each separated by a washout period of at least one week to ensure complete elimination of the previous treatment.
-
Dosing: On the first day of each treatment period, participants will receive a single oral dose of the assigned magnesium formulation under fasting conditions.
-
Pharmacokinetic Sampling: Blood samples will be collected at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 9, 12, 24, 48, and 72 hours post-dose to measure serum magnesium concentrations.[6] Urine will be collected for 24 hours post-dose to measure total magnesium excretion.[7]
-
Tolerability Assessment: Participants will be monitored for any adverse events, with a particular focus on gastrointestinal side effects like diarrhea and abdominal cramping, which are common with magnesium supplementation.[3][8]
2.6. Endpoints:
-
Primary Pharmacokinetic Endpoints:
-
Area Under the Curve (AUC) of serum magnesium concentration versus time.
-
Maximum serum magnesium concentration (Cmax).
-
Time to reach maximum serum magnesium concentration (Tmax).
-
-
Secondary Endpoints:
-
Total 24-hour urinary magnesium excretion.[7]
-
Incidence and severity of adverse events.
-
Data Presentation
Quantitative data from the study should be summarized in clear and concise tables to facilitate comparison between the different magnesium salt formulations.
Table 1: Participant Demographics and Baseline Characteristics
| Characteristic | Mean (SD) or N (%) |
| Age (years) | |
| Sex (Male/Female) | |
| BMI ( kg/m ²) | |
| Baseline Serum Magnesium (mmol/L) | |
| Baseline 24-hour Urinary Magnesium (mmol/day) |
Table 2: Comparative Pharmacokinetic Parameters of Different Magnesium Salt Formulations
| Parameter | Magnesium Oxide (Mean ± SD) | Magnesium Citrate (Mean ± SD) | Magnesium Glycinate (Mean ± SD) | p-value |
| AUC (0-72h) (µg·h/mL) | ||||
| Cmax (µg/mL) | ||||
| Tmax (h) | ||||
| 24-h Urinary Excretion (mmol) |
Table 3: Incidence of Adverse Events
| Adverse Event | Magnesium Oxide (N, %) | Magnesium Citrate (N, %) | Magnesium Glycinate (N, %) |
| Diarrhea | |||
| Abdominal Cramping | |||
| Nausea | |||
| Any GI Adverse Event |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the workflow of the proposed cross-over study.
References
- 1. consensus.app [consensus.app]
- 2. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability of Single-dose Magnesium Salts [ctv.veeva.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A single-dose, three-period, six-sequence crossover study comparing the bioavailability of solution, suspension, and enteric-coated tablets of magnesium valproate in healthy Mexican volunteers under fasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic (Bioavailability) Studies of Magnesium Preparations | Eremenko | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to In Vitro Models for Predicting In Vivo Performance of Magnesium Supplements
For researchers and drug development professionals, establishing a reliable correlation between in vitro data and in vivo performance is critical for the efficient screening and development of magnesium supplements. A variety of in vitro models have been developed to simulate the physiological conditions of the human gastrointestinal tract, aiming to predict the bioavailability of different magnesium formulations. This guide provides a comparative overview of common in vitro models, supported by experimental data and detailed protocols.
Overview of In Vitro Models
Several in vitro methodologies are employed to assess the potential bioavailability of magnesium supplements. These models range from simple dissolution tests to complex multi-compartmental dynamic systems that simulate human digestion. The choice of model often depends on the specific research question, desired level of physiological relevance, and available resources.
| In Vitro Model | Principle | Key Parameters Measured | Advantages | Limitations |
| USP Dissolution Testing | Measures the rate and extent to which the active substance is released from the dosage form under standardized conditions (e.g., specific pH, temperature, and agitation). | - Dissolution rate (% Mg released over time) - Time to release 80% of Mg content[1] | Simple, low-cost, highly standardized, and reproducible. Good for quality control. | Limited physiological relevance; does not account for enzymatic digestion, food effects, or absorption mechanisms. |
| Static Digestion Models (e.g., INFOGEST) | A two-stage model simulating gastric and intestinal phases using specific enzymes (pepsin, pancreatin), pH adjustments, and bile salts.[2] | - Bioaccessibility: Percentage of Mg released from the matrix and rendered soluble in the gastrointestinal tract.[3] | More physiologically relevant than dissolution alone; standardized protocols are available. | Static conditions do not mimic peristalsis or the dynamic removal of absorbed nutrients. |
| Dynamic Digestion Models (e.g., SHIME®) | A multi-compartmental model that simulates the stomach and small intestine (and optionally the colon) with continuous peristaltic mixing and gradual transit of the food bolus.[3][4] | - Bioaccessibility: Soluble Mg in the stomach compartment. - Bioavailability: Mg that passes through a dialysis membrane or is taken up by cells from the intestinal compartment.[3] | High physiological relevance, mimics dynamic transit, allows for studying food effects and microbial interactions. | Complex, high cost, and lower throughput compared to static models. |
| Cell-Based Models (e.g., Caco-2 cells) | Utilizes a monolayer of human intestinal epithelial cells (Caco-2) grown on a semi-permeable membrane to simulate the intestinal barrier.[5] | - Transport/Absorption Rate: The amount of Mg transported from the apical (intestinal lumen) to the basolateral (bloodstream) side. | Provides insight into cellular uptake and transport mechanisms. | Does not fully replicate the complex environment of the human intestine; cell lines may not express all relevant transporters. |
Comparative Experimental Data
A key study directly compared the in vitro performance of 15 commercial magnesium supplements using both dissolution testing and the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) model, and then validated these predictions with an in vivo human trial.[3][6] The study selected the supplements with the best (Supplement A: Mg oxide and glycerophosphate) and worst (Supplement O: Mg oxide) predicted bioavailability from the in vitro tests for the in vivo phase.[3]
The results demonstrated that poor bioaccessibility and bioavailability in the SHIME model translated to poor dissolution and, crucially, poor bioavailability in vivo.[6][7][8] This highlights a strong correlation between robust in vitro models and in vivo outcomes.
| Parameter | In Vitro Model | Supplement A (Best Predicted) | Supplement O (Worst Predicted) |
| Mg Released after 120 min (pH 6.8) | Dissolution Test | High Release (>80%) | Low Release (<20%) |
| Bioaccessibility (Fasted) | SHIME® | ~95% | ~10% |
| Bioavailability (Fasted) | SHIME® | ~45% | ~5% |
| Maximal Serum Mg Increase | In Vivo Human Study | +6.2%[3][7] | +4.6%[3][7] |
| Total Area Under the Curve (AUC) | In Vivo Human Study | 6.87 mM.min[3][7] | 0.31 mM.min[3][7] |
Further studies have also highlighted differences between magnesium salts. For instance, magnesium citrate (B86180) has been shown to have significantly higher solubility and bioavailability compared to magnesium oxide in both in vitro and in vivo tests.[9] Organic forms like magnesium bisglycinate and citrate malate (B86768) also tend to show superior absorption in Caco-2 cell models and in vivo studies compared to inorganic magnesium oxide.[5][10]
Experimental Protocols
SHIME® (Simulator of the Human Intestinal Microbial Ecosystem) Protocol
This protocol is adapted from the methodology used for assessing magnesium supplements.[3][4]
-
System Setup: A TWINSHIME setup is used, consisting of multiple reactors simulating the stomach and small intestine.
-
Stomach Simulation:
-
The magnesium supplement is added to the stomach reactor.
-
For "fed state" simulation, a defined nutritional medium is added. For "fasted state," a fasted stomach solution is used.
-
The pH is maintained at an acidic level typical of the stomach.
-
The mixture is incubated with peristaltic mixing for a defined period (e.g., 60 minutes).
-
A sample is taken to measure the soluble magnesium, which represents the bioaccessible fraction.[3]
-
-
Small Intestine Simulation:
-
The "chyme" from the stomach reactor is passed to the small intestine reactor.
-
Pancreatin and bile salts are added, and the pH is increased to simulate intestinal conditions (pH ~7).
-
The reactor is connected to a dialysis unit or Caco-2 cell compartment to simulate absorption.
-
The amount of magnesium that crosses the membrane or is taken up by cells over a period (e.g., 180 minutes) represents the bioavailable fraction.
-
-
Analysis: Magnesium concentrations in all samples are determined using methods like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).
USP Paddle Method for Dissolution Testing
This protocol is a standard method for assessing drug release.[3]
-
Apparatus: A USP dissolution apparatus 2 (paddle method) is used.
-
Media: Two stages are common for supplements:
-
Acidic Stage: 900 mL of 0.1N HCl to simulate stomach fluid.
-
Neutral Stage: 900 mL of phosphate (B84403) buffer at pH 6.8 to simulate intestinal fluid.
-
-
Procedure:
-
The apparatus is maintained at 37°C with a constant paddle speed (e.g., 75 rpm).
-
The supplement (tablet or capsule) is placed in the dissolution vessel.
-
Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 10, 20, 30, 60, 120 minutes).
-
The volume of withdrawn samples is replaced with fresh medium.
-
-
Analysis: The magnesium content in each aliquot is quantified to determine the percentage of magnesium released over time.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for determining magnesium bioavailability using a two-stage in vitro digestion model.
References
- 1. mdpi.com [mdpi.com]
- 2. The mechanistic effects of human digestion on magnesium oxide nanoparticles: implications for probiotics Lacticaseibacillus rhamnosus GG and Bifidobacterium bifidum VPI 1124 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Predicting and Testing Bioavailability of Magnesium Supplements [ouci.dntb.gov.ua]
- 7. Predicting and Testing Bioavailability of Magnesium Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Predicting and Testing Bioavailability of Magnesium Supplements | Semantic Scholar [semanticscholar.org]
- 9. Magnesium bioavailability from magnesium citrate and magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. annexpublishers.com [annexpublishers.com]
A Comparative Analysis of the Neuroprotective Effects of Magnesium Bisglycinate and Magnesium L-Threonate
For Researchers, Scientists, and Drug Development Professionals
Magnesium, an essential mineral, plays a pivotal role in over 300 enzymatic reactions in the body and is crucial for optimal neurological function.[1][2] Its neuroprotective properties are attributed to its role in modulating neurotransmission, reducing neuroinflammation, and protecting against excitotoxicity.[3] This guide provides a detailed comparison of two popular forms of supplemental magnesium—magnesium bisglycinate and magnesium L-threonate—in the context of their neuroprotective effects, supported by available experimental data and methodologies.
Executive Summary
While both this compound and magnesium L-threonate are recognized for their high bioavailability, the current body of scientific evidence suggests distinct neuroprotective profiles. Magnesium L-threonate has been specifically studied for its ability to cross the blood-brain barrier and directly enhance cognitive functions by modulating synaptic plasticity.[4][5][6] In contrast, the neuroprotective effects of this compound are primarily considered indirect, stemming from its systemic benefits, such as improved sleep quality and reduced anxiety, which are crucial for overall brain health. Direct comparative studies with quantitative data on neuroprotection are limited, necessitating a juxtapositional analysis based on individual studies.
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical and clinical studies on magnesium L-threonate and this compound.
Table 1: Preclinical Studies on Neuroprotective Effects
| Parameter | Magnesium L-Threonate | This compound | Study Type |
| Synaptic Plasticity (LTP) | Increased NMDA receptor (NMDAR) signaling and synaptic plasticity in the hippocampus and prefrontal cortex.[7] | Data not available | Animal (Rat) |
| Cognitive Function (Memory) | Ameliorated cognitive deficit in a mouse model of Alzheimer's disease.[8][9] | Data not available | Animal (Mouse) |
| Oxidative Stress | Decreased reactive oxygen species (ROS) formation and apoptosis in HT22 cells.[8][10] | Data not available | In vitro |
| Neuroinflammation | Normalized inflammatory signaling pathways linked to synaptic health.[4] | Data not available | Animal (Rat) |
| Brain Magnesium Levels | Significantly increased magnesium concentration in the brain. | Animal studies suggest high doses can increase brain magnesium levels, but evidence is mixed.[11] | Animal (Rat, Mouse) |
Table 2: Clinical Studies on Cognitive and Neurological Effects
| Outcome Measure | Magnesium L-Threonate | This compound | Study Population |
| Overall Cognitive Function | Significantly improved overall cognitive scores compared to placebo (p=0.003).[1] | A study on adults >65 years showed a greater increase in Montreal Cognitive Assessment (MoCA) scores compared to placebo (p=0.01).[12] | Older adults with cognitive impairment |
| Specific Cognitive Domains | Improved executive function, working memory, attention, and episodic memory.[5] | Data not available | Older adults with memory loss |
| Sleep Quality | Data not available in direct neuroprotection studies, but known to improve sleep. | Significantly greater reduction in Insomnia Severity Index (ISI) scores compared to placebo (p=0.049).[13] | Healthy adults with poor sleep |
| Regional Cerebral Metabolism | Significant improvement after 12 weeks of treatment in patients with mild to moderate dementia.[14] | Data not available | Patients with dementia |
Experimental Protocols
Magnesium L-Threonate: Study on Cognitive Function in a Mouse Model of Alzheimer's Disease
-
Objective: To investigate the neuroprotective effect of Magnesium L-threonate (MgT) against oxidative stress and cognitive deficits in an Alzheimer's disease (AD) mouse model.[8][10]
-
Animal Model: APPswe/PS1dE9 (APP/PS1) transgenic mice, a commonly used model for AD.
-
Intervention: APP/PS1 mice were orally administered MgT daily for 3 months.
-
Cognitive Assessment: The Morris Water Maze was used to evaluate learning and memory.
-
Biochemical Analysis:
-
Apoptosis: Flow cytometry was used to measure the apoptosis rate of hippocampal neurons.
-
Oxidative Stress: Reactive oxygen species (ROS) levels in HT22 cells (a murine hippocampal neuronal cell line) were assessed using flow cytometry.
-
Protein Expression: Western blot analysis was performed to quantify the expression of proteins related to apoptosis (Bcl-2, Bax), oxidative stress (NOX4), AD pathology (Aβ1-42), and cell survival signaling pathways (HIF-1α, PI3K/Akt) in both HT22 cells and mouse hippocampus.[8][10]
-
This compound: Study on Sleep Quality in Healthy Adults
-
Objective: To assess the effects of this compound supplementation on insomnia symptoms in healthy adults with self-reported poor sleep quality.[13]
-
Study Design: A 4-week randomized, double-blind, placebo-controlled trial.
-
Participants: 153 healthy adults with sleep problems consistent with insomnia.
-
Intervention: Participants received either a this compound supplement (250 mg of elemental magnesium and 1,523 mg of glycine) or a placebo daily, 30-60 minutes before bedtime.[11]
-
Outcome Measures:
-
Primary Outcome: Insomnia Severity Index (ISI) to measure changes in insomnia symptoms.
-
Secondary Outcomes: Self-rating scales to assess sleep quality, fatigue, daytime sleepiness, and emotional state.[11]
-
Signaling Pathways and Mechanisms of Action
Magnesium's neuroprotective effects are largely mediated through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.
NMDA Receptor Modulation by Magnesium
Magnesium acts as a voltage-dependent blocker of the NMDA receptor channel. At resting membrane potential, magnesium ions sit within the channel, preventing the influx of calcium. Upon sufficient depolarization of the postsynaptic neuron, the magnesium block is relieved, allowing calcium to enter and initiate downstream signaling cascades that lead to synaptic strengthening (Long-Term Potentiation, LTP) or weakening (Long-Term Depression, LTD).[15][16] This regulation of calcium influx is critical for preventing excitotoxicity, a process implicated in many neurodegenerative diseases.
Caption: Magnesium's role as a voltage-dependent blocker of the NMDA receptor.
Experimental Workflow for Assessing Neuroprotection
A typical experimental workflow to compare the neuroprotective effects of different magnesium compounds in a preclinical setting would involve several key stages, from inducing a neurological challenge to assessing behavioral and cellular outcomes.
References
- 1. A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of magnesium: implications for neuroinflammation and cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. magtein.com [magtein.com]
- 5. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 6. Magnesium L-Threonate Reverses Brain Age by 9 Years [asherlongevity.com]
- 7. jneurosci.org [jneurosci.org]
- 8. Magnesium-L-threonate exhibited a neuroprotective effect against oxidative stress damage in HT22 cells and Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Magnesium-L-threonate exhibited a neuroprotective effect against oxidative stress damage in HT22 cells and Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. examine.com [examine.com]
- 12. Magnesium and Cognitive Health in Adults: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Supplementation in Healthy Adults Reporting Poor Sleep: A Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OPEN LABEL TRIAL OF MAGNESIUM L-THREONATE IN PATIENTS WITH DEMENTIA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synaptic plasticity - Wikipedia [en.wikipedia.org]
- 16. newsletter.bowtiedneuron.com [newsletter.bowtiedneuron.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Magnesium Bisglycinate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory materials is paramount. This document provides immediate, procedural guidance for the safe handling and disposal of Magnesium bisglycinate, a nutritional supplement ingredient. While generally not classified as a hazardous substance, adherence to proper safety protocols is crucial to minimize exposure and maintain a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, especially in powdered form, the primary concern is the potential for dust generation and inhalation.[1][2][3] The following personal protective equipment is recommended to mitigate these risks.
| Protective Equipment | Specifications and Recommendations |
| Eye Protection | Wear tightly fitting safety goggles with side-shields.[4] |
| Hand Protection | Chemical-resistant, impervious gloves should be worn.[1] Always inspect gloves prior to use and wash hands after handling. |
| Respiratory Protection | Under normal conditions with adequate ventilation, respiratory protection may not be required. However, if dust is generated or exposure limits are exceeded, a suitable respirator should be used.[4][5] |
| Body Protection | Wear appropriate protective clothing to prevent skin contact.[1] In case of fire, wear fire/flame resistant and impervious clothing.[4] |
Procedural Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of the laboratory environment.
Handling:
-
Handle in a well-ventilated area to avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools and take precautionary measures against static discharge.[2]
-
Avoid contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in areas where the substance is handled.[6]
Storage:
-
Store in a cool, dry, and well-ventilated place in a tightly closed original container.[2][4][7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[7]
First Aid Procedures
In the event of exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Seek medical attention.[4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][5] |
Spill and Disposal Plan
Spill Cleanup: In the case of a spill, avoid generating dust.[2] For dry spills, use a vacuum cleaner or shovel to collect the material and place it in a suitable, labeled container for disposal.[1][2] The area can then be flushed with water.[1]
Disposal:
-
Disposal of this compound and its packaging should be in accordance with local, state, and federal regulations.
-
The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]
-
For expired supplements in a non-laboratory setting, it is recommended to mix the substance with an unappealing material like coffee grounds or cat litter, place it in a sealed plastic bag, and dispose of it in the trash.[8] Avoid flushing down the toilet.[8]
Logistical Workflow for this compound
The following diagram outlines the key logistical steps for handling this compound from receipt to disposal, ensuring safety and compliance at each stage.
References
- 1. innophos.com [innophos.com]
- 2. cambridgecommodities.com [cambridgecommodities.com]
- 3. cdn.accentuate.io [cdn.accentuate.io]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemos.de [chemos.de]
- 7. Specifications, Uses, SDS of Magnesium Glycinate Manufacturers [kingofchemicals.com]
- 8. cymbiotika.com [cymbiotika.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
